molecular formula C9H12ClNO B130180 2-Amino-4'-methylacetophenone hydrochloride CAS No. 5467-70-9

2-Amino-4'-methylacetophenone hydrochloride

Cat. No.: B130180
CAS No.: 5467-70-9
M. Wt: 185.65 g/mol
InChI Key: IHWOUORJQZGRRF-UHFFFAOYSA-N
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Description

2-Amino-4'-methylacetophenone hydrochloride, also known as 2-Amino-4'-methylacetophenone hydrochloride, is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4'-methylacetophenone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4'-methylacetophenone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4'-methylacetophenone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(4-methylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWOUORJQZGRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500068
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-70-9
Record name 5467-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4'-methylacetophenone hydrochloride (CAS: 5467-70-9)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-4'-methylacetophenone hydrochloride, a key chemical intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, analysis, applications, and safety considerations.

Introduction and Core Compound Properties

2-Amino-4'-methylacetophenone hydrochloride, with the Chemical Abstracts Service (CAS) number 5467-70-9 , is a substituted acetophenone derivative.[1][2][3] Its structure features a methyl-substituted phenyl ring, a ketone functional group, and an adjacent amino group, which is protonated to form the hydrochloride salt. This unique combination of functional groups makes it a versatile building block in organic synthesis.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for its use in various chemical reactions.[3] It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4]

Table 1: Physicochemical Properties of 2-Amino-4'-methylacetophenone hydrochloride

PropertyValueSource(s)
CAS Number 5467-70-9[2][3]
Molecular Formula C₉H₁₂ClNO[]
Molecular Weight 185.65 g/mol [2][]
Appearance Colorless to off-white crystalline solid[6]
Melting Point 220 °C (decomposition)[3]
Solubility Soluble in methanol[3]
Synonyms 2-Amino-1-(4-methylphenyl)ethanone hydrochloride, 4-Methylphenacylamine hydrochloride, α-Amino-4'-tolylacetophenone hydrochloride[3][]

Synthesis and Purification

The primary route for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride is through the Delépine reaction .[7][8][9] This well-established method allows for the preparation of primary amines from alkyl halides.[7] The synthesis involves a two-step process starting from 2-bromo-4'-methylacetophenone.

Synthesis via the Delépine Reaction

The Delépine reaction offers a straightforward pathway to 2-Amino-4'-methylacetophenone hydrochloride, prized for its selectivity in producing primary amines with minimal side reactions.[8]

Step 1: Formation of the Hexamethylenetetraminium Salt

In the initial step, 2-bromo-4'-methylacetophenone is reacted with hexamethylenetetramine (urotropine) in an inert solvent like chloroform or diethyl ether.[7][8] This SN2 reaction leads to the formation of a quaternary ammonium salt, which typically precipitates from the reaction mixture and can be isolated by filtration.[7]

Step 2: Acidic Hydrolysis

The isolated hexaminium salt is then subjected to hydrolysis under acidic conditions, commonly using a mixture of concentrated hydrochloric acid and ethanol.[7][8] Refluxing this mixture cleaves the C-N bonds of the hexamine cage, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[8]

Delépine Reaction for 2-Amino-4'-methylacetophenone hydrochloride start 2-Bromo-4'-methylacetophenone intermediate Hexamethylenetetraminium Salt start->intermediate SN2 Reaction hexamine Hexamethylenetetramine (Urotropine) hexamine->intermediate acid_hydrolysis Acidic Hydrolysis (HCl, Ethanol, Reflux) intermediate->acid_hydrolysis product 2-Amino-4'-methylacetophenone hydrochloride acid_hydrolysis->product

Caption: Synthesis of 2-Amino-4'-methylacetophenone hydrochloride via the Delépine reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride:

Materials:

  • 2-Bromo-4'-methylacetophenone

  • Hexamethylenetetramine

  • Diethyl ether (anhydrous)

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Salt Formation: To a stirred solution of 2-bromo-4'-methylacetophenone in anhydrous diethyl ether, add an equimolar amount of hexamethylenetetramine. Stir the mixture at room temperature for several hours. The quaternary ammonium salt will precipitate out of the solution.

  • Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash it with fresh diethyl ether to remove any unreacted starting materials.

  • Hydrolysis: Suspend the dried hexaminium salt in ethanol and add a stoichiometric excess of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Purification: Collect the crude 2-Amino-4'-methylacetophenone hydrochloride by vacuum filtration. Further purification can be achieved by recrystallization.[10]

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity 2-Amino-4'-methylacetophenone hydrochloride. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[10] A mixed solvent system, such as dichloromethane and hexanes, has been shown to be effective for crystallizing related compounds and can be a good starting point for optimization.[10] Ethanol is another commonly used solvent for recrystallizing similar acetophenone derivatives.[10]

The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to promote the formation of well-defined crystals, which are subsequently collected by filtration.[10]

Analytical Characterization

The identity and purity of 2-Amino-4'-methylacetophenone hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the amino group, the methyl protons of the tolyl group, and a broad signal for the ammonium protons. The aromatic protons will likely appear as a set of doublets in the downfield region. The methylene protons will be a singlet, and the methyl protons will also be a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a strong C=O stretch for the ketone, N-H stretching vibrations for the primary ammonium group, and C-H stretching for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak corresponding to the free base (2-amino-4'-methylacetophenone) would be expected, along with characteristic fragmentation patterns.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the purity assessment of 2-Amino-4'-methylacetophenone hydrochloride. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[1] UV detection at a suitable wavelength would be appropriate for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound, particularly for identifying and quantifying volatile impurities.[11] Due to the amine functionality, derivatization may be necessary to improve chromatographic performance and reduce tailing.[12]

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Analytical Characterization Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Identity & Structure Confirmation Chromatography Chromatographic Analysis (HPLC, GC-MS) Purification->Chromatography Purity Assessment

Caption: A typical workflow for the synthesis, purification, and analytical characterization of 2-Amino-4'-methylacetophenone hydrochloride.

Applications in Research and Drug Development

2-Amino-4'-methylacetophenone hydrochloride serves as a valuable precursor in the synthesis of various biologically active molecules. Its utility stems from the reactivity of its amino and ketone functionalities, which can be selectively targeted to build more complex molecular architectures.

One notable application is in the synthesis of NRF2 activators with anti-inflammatory properties.[13] The core structure of 2-Amino-4'-methylacetophenone can be incorporated into heterocyclic systems that modulate the NRF2 pathway, which is a key regulator of cellular antioxidant responses.[13]

Furthermore, this compound and its derivatives are used in the development of various therapeutic agents, including those with potential analgesic and anticancer activities.[4] The amino ketone moiety is a common pharmacophore in many drug candidates.

Safety and Handling

2-Amino-4'-methylacetophenone hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Source:[14][15]

In case of accidental exposure, it is important to follow standard first-aid procedures. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash off with soap and plenty of water.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth with water and seek medical attention.[14]

Limited toxicological data is available for this specific compound. However, related aminoacetophenones are known to be skin and eye irritants.[17] There is no evidence to suggest that 2-Amino-4'-methylacetophenone hydrochloride is mutagenic or carcinogenic, but thorough toxicological studies have not been reported.[18][19]

Conclusion

2-Amino-4'-methylacetophenone hydrochloride is a fundamentally important chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis via the Delépine reaction is a reliable and well-documented method. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a solid foundation of technical information to support scientists and researchers in their work with this versatile compound.

References

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  • CPAChem. (2023, January 17). Safety data sheet. Retrieved from [Link]

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  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

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  • de Koning, C. B., et al. (2014). The mutagenic effects of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine in Muta™Mouse colon is attenuated by resveratrol. Toxicology Research, 3(6), 450-457. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Determination of 2-aminoacetophenone by means of HS-SPME and GC-MS. Retrieved from [Link]

  • PubMed Central. (2022, October 25). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physical Properties of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methylacetophenone hydrochloride is a key chemical intermediate with applications in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical methodologies for their determination. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a deeper understanding of the causality behind the observed properties and the experimental choices made in their characterization.

Chemical Identity and Structure

2-Amino-4'-methylacetophenone hydrochloride, also known as 2-amino-1-(p-tolyl)ethanone hydrochloride, is the hydrochloride salt of the primary amine 2-amino-4'-methylacetophenone. The presence of the hydrochloride salt significantly influences its physical properties, particularly its solubility, when compared to its free base form.

Identifier Value Source
IUPAC Name 2-amino-1-(4-methylphenyl)ethanone;hydrochloride
CAS Number 5467-70-9, [1][2][3]
Molecular Formula C₉H₁₂ClNO, [2][4]
Molecular Weight 185.65 g/mol , [2][4]
Appearance Colorless Crystals[1][3]
Melting Point 220°C (decomposes)[1][3]
SMILES CC1=CC=C(C=C1)C(=O)CN.Cl
InChI InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H

Analytical Workflow for Physical Characterization

A systematic approach is crucial for the comprehensive physical characterization of a chemical entity. The following diagram outlines a logical workflow for determining the key physical properties of 2-Amino-4'-methylacetophenone hydrochloride.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_properties Specific Physical Properties cluster_data Data Analysis & Reporting Synthesis Synthesis of 2-Amino-4'-methylacetophenone HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity Verify Structure Purity Purity Analysis (HPLC, Elemental Analysis) Identity->Purity Assess Purity Physical_Properties Determination of Physical Properties Purity->Physical_Properties Proceed if Pure Melting_Point Melting Point Determination Physical_Properties->Melting_Point Solubility Solubility Studies Physical_Properties->Solubility Spectroscopy Spectroscopic Analysis (FTIR) Physical_Properties->Spectroscopy Thermal_Analysis Thermal Stability (TGA/DSC) Physical_Properties->Thermal_Analysis Data_Analysis Data Interpretation & Analysis Melting_Point->Data_Analysis Solubility->Data_Analysis Spectroscopy->Data_Analysis Thermal_Analysis->Data_Analysis Reporting Technical Guide/Whitepaper Generation Data_Analysis->Reporting

A logical workflow for the physical characterization of a chemical compound.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and biological studies. While quantitative solubility data for 2-Amino-4'-methylacetophenone hydrochloride is not extensively available in public literature, its solubility characteristics can be inferred from its chemical structure and the properties of its free base.[5]

Theoretical Considerations

The principle of "like dissolves like" is fundamental to predicting solubility. 2-Amino-4'-methylacetophenone hydrochloride possesses both polar and non-polar regions. The hydrochloride salt of the primary amine introduces a highly polar, ionic center, making the molecule significantly more polar than its free base counterpart.

The solubility of amines and their salts in aqueous solutions is highly pH-dependent. In acidic to neutral conditions, the amino group is protonated, forming the more water-soluble ammonium salt.[6]

Expected Solubility

Based on these principles, the following solubility profile is anticipated:

Solvent Type Examples Expected Solubility Rationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents.[7]
Polar Aprotic DMSO, DMFModerate to HighThese solvents can solvate the cation and anion, though perhaps less effectively than protic solvents.
Non-Polar Toluene, Hexane, Diethyl EtherLowThe high polarity of the salt makes it incompatible with non-polar solvents.[7]
Experimental Determination of Solubility

To obtain quantitative solubility data, the shake-flask method followed by a suitable analytical technique is the gold standard.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of 2-Amino-4'-methylacetophenone hydrochloride to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the saturated solution to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Solubility_Determination Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant Temperature & Agitation) Start->Equilibration Centrifugation Phase Separation (Centrifugation) Equilibration->Centrifugation Sampling Supernatant Sampling & Dilution Centrifugation->Sampling Analysis Quantitative Analysis (e.g., HPLC, UV-Vis) Sampling->Analysis Result Solubility Data (mg/mL or mol/L) Analysis->Result

Workflow for the experimental determination of solubility.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ar-CH (ortho to C=O)~8.0Doublet~8.0
Ar-CH (meta to C=O)~7.4Doublet~8.0
-CH ₂-NH₃⁺~4.5Singlet (broad)-
Ar-CH~2.4Singlet-
-NH ₃⁺~8.5Singlet (broad)-

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (ppm)
C =O~195
Ar-C (quaternary, attached to C=O)~132
Ar-C H (ortho to C=O)~129
Ar-C H (meta to C=O)~129.5
Ar-C (quaternary, attached to CH₃)~145
-C H₂-NH₃⁺~45
Ar-C H₃~21
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-4'-methylacetophenone hydrochloride is expected to show characteristic absorption bands for the carbonyl group, the aromatic ring, and the ammonium group.

Expected FTIR Peak Assignments

Functional Group Expected Wavenumber (cm⁻¹) Intensity Description
N-H Stretch (-NH₃⁺)3200-2800Strong, BroadStretching vibrations of the ammonium group.
C-H Stretch (Aromatic)3100-3000MediumStretching vibrations of the C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic)3000-2850MediumStretching vibrations of the methyl and methylene C-H bonds.
C=O Stretch (Ketone)~1685StrongStretching vibration of the carbonyl group, conjugated to the aromatic ring.
N-H Bend (-NH₃⁺)~1600-1500MediumBending vibrations of the ammonium group.
C=C Stretch (Aromatic)~1600, ~1480Medium to StrongStretching vibrations of the carbon-carbon bonds in the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-4'-methylacetophenone hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion would correspond to the free base [C₉H₁₁NO + H]⁺ with a mass-to-charge ratio (m/z) of approximately 150.1.

Expected Fragmentation Pattern

The fragmentation of the molecular ion is likely to involve the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of a stable acylium ion.

  • [M+H]⁺: m/z ≈ 150.1

  • [M+H - NH₃]⁺: m/z ≈ 133.1 (loss of ammonia)

  • [CH₃-C₆H₄-CO]⁺: m/z = 119.1 (p-tolylacylium ion)

Safety and Handling

2-Amino-4'-methylacetophenone hydrochloride is classified as an irritant.[1][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the key physical properties of 2-Amino-4'-methylacetophenone hydrochloride, grounded in established chemical principles. While a scarcity of published experimental data for this specific salt exists, this guide offers robust theoretical predictions and detailed experimental protocols to empower researchers in their work. The provided information on solubility, spectroscopic characteristics, and safety serves as a valuable resource for anyone utilizing this compound in their research and development endeavors.

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An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4'-methylacetophenone hydrochloride (CAS No: 5467-70-9), a key chemical intermediate. The document delineates its fundamental physicochemical properties, provides a detailed elucidation of its molecular structure, and offers an in-depth examination of the spectroscopic techniques required for its characterization. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights. It includes detailed experimental protocols for spectroscopic analysis and safe handling, visualization of its molecular structure and a representative synthetic pathway, and a curated list of authoritative references to support further research and development.

Introduction: Significance and Scope

2-Amino-4'-methylacetophenone hydrochloride is an aromatic amino ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, a ketone, and a para-substituted toluene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for proteomics research.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its use in various reaction conditions.[2][3]

This guide moves beyond a simple data sheet to provide a causal understanding of the compound's properties. We will explore why its structure gives rise to specific spectroscopic signatures and how these signatures can be used to verify its identity and purity. For professionals in drug discovery, understanding the nuances of such intermediates is critical for ensuring the integrity of the synthetic pipeline and the quality of the final product.[]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's basic properties is the foundation for its effective use in a laboratory setting.

Nomenclature and Identifiers:

  • IUPAC Name: 2-amino-1-(4-methylphenyl)ethanone;hydrochloride[5]

  • Common Synonyms: 4-Methylphenacylamine hydrochloride, 2-Amino-1-p-tolyl-ethanone hydrochloride[5][6]

  • CAS Number: 5467-70-9[1]

  • Molecular Formula: C₉H₁₂ClNO[]

  • Molecular Weight: 185.65 g/mol []

Physicochemical Data Summary:

PropertyValueSource(s)
Appearance Colorless to off-white crystalline solid[2][3]
Melting Point 220°C (with decomposition)[2][3]
Solubility Soluble in Methanol[2][3]
Density ~1.058 g/cm³[]
Storage Recommended at -20°C Freezer or refrigerated below 4°C/39°F[2][7]

Molecular Structure and Spectroscopic Elucidation

The key to confirming the identity and purity of 2-Amino-4'-methylacetophenone hydrochloride lies in its unique spectroscopic fingerprint. The following sections explain the expected outcomes from primary analytical techniques.

Structural Diagram

The molecule consists of a central ethanone (acetophenone) core. An amino group (-NH₂) is attached at the alpha-carbon (C2), and a methyl group (-CH₃) is attached at the para-position (C4') of the phenyl ring. The hydrochloride salt forms with the primary amine.

Caption: Molecular structure of 2-Amino-4'-methylacetophenone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Analysis (Predicted):

    • Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons ortho to the acetyl group will be further downfield (deshielded) than the protons meta to it.

    • Methylene Protons (-CH₂-): A singlet is expected for the two protons on the carbon adjacent to the carbonyl and amino groups. Its position will be influenced by both groups, likely in the ~4.0-4.5 ppm range.

    • Amine Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, but typically appears downfield.

    • Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm, characteristic of a methyl group on an aromatic ring.[8]

  • ¹³C NMR Analysis (Predicted):

    • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, expected around ~197 ppm.[8]

    • Aromatic Carbons: Four distinct signals are expected. The carbon attached to the acetyl group (ipso-carbon) and the carbon attached to the methyl group will have unique shifts. The remaining two signals will represent the ortho and meta carbons.

    • Methylene Carbon (-CH₂-): Expected around ~45-55 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, around ~21 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupSignificance
~3200-3400 (broad)N-H Stretch (Amine Salt)Indicates the presence of the primary ammonium group.
~2800-3000C-H Stretch (Aromatic/Aliphatic)Confirms the presence of C-H bonds.
~1685C=O Stretch (Ketone)Characteristic of an aryl ketone. The conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1600, ~1480C=C Stretch (Aromatic Ring)Confirms the presence of the benzene ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Using Electron Ionization (EI), the hydrochloride salt will dissociate, and the mass spectrum will reflect the free base (C₉H₁₁NO, MW: 149.19 g/mol ).

  • Molecular Ion (M⁺): A peak at m/z = 149.

  • Key Fragmentation: The most likely fragmentation is the alpha-cleavage, breaking the bond between the carbonyl carbon and the α-carbon, resulting in a stable acylium ion.

    • p-tolylacylium ion [CH₃C₆H₄CO]⁺: A prominent peak at m/z = 119.

    • [CH₂NH₂]⁺ fragment: A peak at m/z = 30.

Synthesis and Application

General Synthetic Pathway

This compound is typically synthesized from 4'-methylacetophenone. A common laboratory-scale synthesis involves two main steps: alpha-bromination followed by amination.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination & Salt Formation A 4'-Methylacetophenone B 2-Bromo-4'-methylacetophenone A->B  Br₂, HBr in Acetic Acid   C 2-Amino-4'-methylacetophenone (Free Base) B->C  NH₃ (Ammonia)   D 2-Amino-4'-methylacetophenone Hydrochloride C->D  HCl (Hydrochloric Acid)  

Caption: A representative workflow for the synthesis of the target compound.

Causality in Synthesis:

  • Step 1 (Bromination): The reaction proceeds via an enol or enolate intermediate. The acidic conditions (HBr) catalyze the enolization of the ketone, which then attacks the bromine.

  • Step 2 (Amination): The bromide is a good leaving group, allowing for nucleophilic substitution by ammonia (Sₙ2 reaction) to form the primary amine. The final step involves protonation with HCl to form the stable, isolable hydrochloride salt.

Applications in Drug Development

As a chemical intermediate, 2-Amino-4'-methylacetophenone hydrochloride is not typically an active agent itself but is a crucial starting material.[12] Its bifunctional nature (amine and ketone) allows for a wide array of subsequent chemical modifications. It is listed as a building block for protein degraders, a class of molecules of high interest in modern drug discovery, particularly in oncology.[13] PROTACs (PROteolysis TArgeting Chimeras) and similar technologies often require complex linkers and ligands, for which versatile intermediates like this are essential.

Experimental Protocols

Protocol: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Methanol-d₄ (CD₃OD) or DMSO-d₆.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Amino-4'-methylacetophenone hydrochloride.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if needed.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Trustworthiness Note: The use of a known internal standard like Tetramethylsilane (TMS) or referencing the residual solvent peak is critical for accurate chemical shift calibration.

Protocol: Safe Handling and Storage

This protocol is based on standard safety data for irritant chemicals.[7][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[7][15]

  • Storage: Store the container tightly closed in a refrigerated environment (below 4°C/39°F) as recommended.[7] The compound should be protected from moisture.

  • Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. Ventilate the area and wash the spill site.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin: Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops.[7][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][14]

Conclusion

2-Amino-4'-methylacetophenone hydrochloride is a foundational building block whose utility is derived directly from its molecular structure. A thorough understanding and application of spectroscopic methods are not merely for identification but are essential quality control measures in any research or development pipeline. By correlating its structural features—the aromatic ring, the ketone, the α-amino group, and the methyl substituent—with their predictable spectroscopic outputs, scientists can confidently verify the integrity of this crucial intermediate, ensuring the reliability and reproducibility of their subsequent synthetic endeavors in the pursuit of novel therapeutics.

References

  • Vertex AI Search Result, based on 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. (URL not available)
  • Vertex AI Search Result, based on 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. (URL not available)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%.
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  • BOC Sciences. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE.
  • CP Lab Safety. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4′-methylacetophenone hydrochloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Spectrum Chemical. (2006). Material Safety Data Sheet.
  • LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9.
  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
  • BenchChem. (2025). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride.
  • BOC Sciences. (2024). 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.
  • ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.
  • European Pharmaceutical Review. (2005). Applications in drug development.
  • ChemicalBook. (n.d.). 4'-Methylacetophenone(122-00-9) 1H NMR spectrum.
  • Wiley SpectraBase. (n.d.). 4'-Methylacetophenone - Optional[13C NMR] - Chemical Shifts.
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An In-depth Technical Guide to the Solubility of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Core Concepts: Understanding the Solubility of an Amine Hydrochloride Salt

The solubility of 2-Amino-4'-methylacetophenone hydrochloride is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The fundamental principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.

2-Amino-4'-methylacetophenone as a free base possesses a polar amino group and a moderately polar ketone functional group attached to a non-polar benzene ring. The formation of a hydrochloride salt dramatically increases the molecule's polarity due to the presence of the ionic ammonium chloride group. This structural modification is key to its solubility profile, significantly enhancing its affinity for polar solvents, most notably water.

Key Physicochemical Influencers:

  • pH: The solubility of 2-Amino-4'-methylacetophenone hydrochloride in aqueous media is profoundly influenced by pH. As an aromatic amine, the amino group can be protonated in acidic conditions, forming the more soluble ammonium salt. Therefore, this compound is expected to be more soluble in acidic to neutral aqueous solutions compared to its free base counterpart. The predicted pKa of the free base, 2-Amino-4'-methylacetophenone, is approximately 7.10[1]. This suggests that at a pH below this value, the compound will exist predominantly in its more soluble, protonated form.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. The extent of this temperature dependence is specific to the solute-solvent system and needs to be determined experimentally.

  • Solvent Polarity: The polarity of the solvent plays a critical role. While the hydrochloride salt form enhances water solubility, the organic portion of the molecule will influence its solubility in various organic solvents. A spectrum of solvents with varying polarities should be considered to establish a comprehensive solubility profile.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative understanding can be inferred from the behavior of the closely related compound, 2'-Aminoacetophenone. The hydrochloride salt is anticipated to exhibit enhanced solubility in polar solvents.

SolventPolarityExpected Solubility of 2-Amino-4'-methylacetophenone hydrochlorideRationale
Water HighModerately to Highly SolubleThe ionic nature of the hydrochloride salt significantly increases polarity, promoting interaction with polar water molecules.
Methanol HighSoluble[1]Methanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for polar and ionic compounds.
Ethanol HighSolubleSimilar to methanol, ethanol is a polar protic solvent that can effectively solvate the hydrochloride salt.
Dimethyl Sulfoxide (DMSO) HighLikely SolubleDMSO is a highly polar aprotic solvent, capable of dissolving a wide range of polar and non-polar compounds.
Acetone MediumModerately SolubleAcetone has a moderate polarity and can dissolve many organic compounds.
Dichloromethane (DCM) LowSparingly Soluble to InsolubleAs a non-polar solvent, DCM is less likely to effectively solvate the highly polar hydrochloride salt.

Experimental Determination of Solubility: A Practical Guide

Given the absence of readily available quantitative data, experimental determination is essential. The following section provides detailed, field-proven protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The Shake-Flask method is the gold standard for this determination.

Objective: To determine the equilibrium concentration of 2-Amino-4'-methylacetophenone hydrochloride in a saturated solution.

Methodology Workflow:

A 1. Preparation: - Weigh excess solid compound into vials. - Add a precise volume of solvent. B 2. Equilibration: - Seal vials and place in a shaking incubator. - Agitate at a constant temperature for 24-48 hours. A->B Incubation C 3. Phase Separation: - Allow vials to stand to let solids settle. - Centrifuge or filter the supernatant to remove undissolved solid. B->C Saturation D 4. Sample Preparation: - Carefully withdraw an aliquot of the clear supernatant. - Dilute the sample with a suitable solvent. C->D Isolation of Saturated Solution E 5. Quantification: - Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). - Determine the concentration against a calibration curve. D->E Analysis

Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 2-Amino-4'-methylacetophenone hydrochloride into multiple glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a precise volume of the desired solvent (e.g., water, ethanol, buffered solutions) into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or PVDF). This step is critical to avoid overestimation of solubility.

  • Sample Preparation:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Determine the concentration of 2-Amino-4'-methylacetophenone hydrochloride in the sample by comparing its response to a calibration curve prepared with known concentrations of the compound.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution. It is often used in early-stage drug discovery for rapid screening.

Objective: To determine the concentration at which 2-Amino-4'-methylacetophenone hydrochloride precipitates from a solution when added from a concentrated DMSO stock.

Methodology Workflow:

A 1. Stock Solution: - Prepare a concentrated stock solution of the compound in DMSO. B 2. Serial Dilution: - Add the DMSO stock to an aqueous buffer in a microtiter plate. - Perform serial dilutions to create a range of concentrations. A->B Dispensing C 3. Incubation: - Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours). B->C Equilibration D 4. Precipitation Detection: - Measure the turbidity or light scattering of each well using a nephelometer or plate reader. C->D Measurement E 5. Data Analysis: - Determine the concentration at which a significant increase in turbidity is observed, indicating precipitation. D->E Analysis

Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 2-Amino-4'-methylacetophenone hydrochloride in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells containing the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

    • Perform serial dilutions to create a range of compound concentrations. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

  • Incubation:

    • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.

  • Detection of Precipitation:

    • Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader that can measure light scattering. An increase in the signal indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells (buffer with DMSO only).

Analytical Quantification: The Cornerstone of Accurate Solubility Data

The accuracy of any solubility measurement hinges on the reliability of the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose.

HPLC-UV Method Development

Objective: To develop a reliable HPLC-UV method for the quantification of 2-Amino-4'-methylacetophenone hydrochloride.

Key Parameters to Optimize:

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: Kept consistent for all standards and samples.

Method Validation

A validated analytical method ensures the reliability of the generated solubility data. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area against a series of known concentrations. The correlation coefficient (R²) should be close to 1.

  • Accuracy: The agreement between the measured concentration and the true concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

Example Table for Thermodynamic Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water (pH 7.4)25Experimental ValueExperimental ValueExperimental Value
Water (pH 7.4)37Experimental ValueExperimental ValueExperimental Value
Ethanol25Experimental ValueExperimental ValueExperimental Value
Methanol25Experimental ValueExperimental ValueExperimental Value
DMSO25Experimental ValueExperimental ValueExperimental Value
Acetone25Experimental ValueExperimental ValueExperimental Value

Conclusion: A Framework for Understanding and Determining Solubility

While a comprehensive, publicly available dataset for the solubility of 2-Amino-4'-methylacetophenone hydrochloride is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to generate this critical information. By understanding the core principles that govern its solubility and by implementing the detailed experimental and analytical protocols outlined herein, scientists and drug development professionals can confidently and accurately determine the solubility profile of this important synthetic intermediate, thereby facilitating its effective use in their research and development endeavors.

References

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A Technical Guide to the Safe Handling of 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Amino-4'-methylacetophenone hydrochloride (CAS No. 5467-70-9). As a specialized chemical intermediate, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Section 1: Chemical & Physical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

PropertyValueSource
CAS Number 5467-70-9[1][2][3]
Molecular Formula C₉H₁₂ClNO[1][2][]
Molecular Weight 185.65 g/mol [1][3][]
Appearance Colorless to off-white solid/crystals[2][5][6]
Melting Point 220°C (decomposes)[2][5]
Solubility Soluble in Methanol[2][5]
Storage Temperature -20°C Freezer[2][5]

Section 2: Hazard Identification & GHS Classification

2-Amino-4'-methylacetophenone hydrochloride is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling. The primary hazards are related to irritation and acute oral toxicity.[1]

GHS Pictogram:



Signal Word: Warning [1]

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Source: PubChem[1]

These classifications underscore the importance of avoiding direct contact, ingestion, and inhalation. The hydrochloride salt form, while generally more stable than the free base, still presents these irritant and toxicity risks. Aromatic amines as a class are known to be readily absorbed through the skin, which elevates the risk associated with dermal contact.[7]

Section 3: Toxicological Profile and First Aid

Acute Effects:

  • Oral: Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea and vomiting.[1][6]

  • Inhalation: Causes respiratory tract irritation.[1][6] Symptoms can include coughing and shortness of breath.

  • Skin: Causes skin irritation upon contact.[1][6] Prolonged contact should be avoided.

  • Eyes: Causes serious eye irritation.[1][6] Direct contact can lead to redness, pain, and potential damage.

First-Aid Measures: In the event of exposure, immediate and appropriate action is critical. The following protocols are recommended:

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][9] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and drink 2-4 cupfuls of water or milk. Call a poison control center or seek immediate medical attention.[6][9]

Section 4: Engineering Controls, PPE, and Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and standardized handling procedures, is essential for minimizing exposure risk.

Engineering Controls

The primary engineering control for handling powdered chemical solids is a certified chemical fume hood or a ventilated balance enclosure (VBE) . These systems capture airborne particles at the source, preventing inhalation. Facilities must be equipped with an eyewash station and an emergency safety shower in close proximity to the handling area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazard classifications. The following workflow outlines the decision-making process for adequate protection.

Caption: PPE selection workflow based on GHS hazards.

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol is designed to mitigate the risks of inhalation and dermal exposure when handling the solid compound.

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.

  • Transfer to Hood: Transport the sealed container of 2-Amino-4'-methylacetophenone hydrochloride from the -20°C freezer to the chemical fume hood. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Weighing: Perform all weighing operations inside the fume hood or a ventilated enclosure. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust. Minimize the time the stock container is open.

  • Solution Preparation: Place the weigh boat with the compound into the destination flask. Carefully add the solvent (e.g., Methanol) to dissolve the solid. Ensure the flask is properly labeled with the compound name, concentration, solvent, and date.

  • Cleanup: Tightly seal the stock container and return it to the freezer. Dispose of the used weigh boat and any contaminated wipes in a designated hazardous waste container.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water.

Section 5: Storage and Emergency Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure. Emergency preparedness ensures a swift and effective response to spills or other incidents.

Storage Conditions
  • Temperature: Store in a freezer at -20°C as recommended.[2][5]

  • Container: Keep the container tightly closed and properly labeled.[10][11]

  • Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

Emergency Response Workflow: Chemical Spill

Caption: Decision workflow for responding to a chemical spill.

Section 6: Disposal Considerations

All waste containing 2-Amino-4'-methylacetophenone hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containment: Collect waste in sealed, properly labeled containers. Do not mix with other waste streams.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not allow the product to enter drains or waterways.[8]

References

  • Chemical LAND21. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. Available from: [Link]

  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Available from: [Link]

  • Lobachemie. 4-methyl propiophenone cas no 5337-93-9 - Safety Data Sheet. Available from: [Link]

  • ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

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Navigating the Safety Profile of 2-Amino-4'-methylacetophenone hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methylacetophenone hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical research, presents a unique set of handling and safety considerations. This technical guide provides an in-depth analysis of its material safety data sheet (MSDS), offering a framework for its safe utilization in the laboratory. As a senior application scientist, the emphasis of this guide is not merely on procedural steps but on the rationale behind them, ensuring a culture of safety and scientific integrity.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. These properties dictate storage conditions, potential reactivity, and appropriate emergency response.

PropertyValueSource
CAS Number 5467-70-9[1]
Molecular Formula C₉H₁₂ClNO[][3]
Molecular Weight 185.65 g/mol [][3]
Appearance Colorless Crystals[4]
Melting Point 220°C (decomposition)[4]
Solubility Soluble in Methanol[4]

Hazard Identification and GHS Classification

2-Amino-4'-methylacetophenone hydrochloride is classified as an irritant. The Globally Harmonized System (GHS) provides a universal framework for hazard communication.

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Core Safety Directives: A Risk-Based Approach

A proactive approach to safety involves a thorough understanding of potential exposure routes and the implementation of robust control measures. The following diagram illustrates the logical flow from hazard identification to mitigation.

Caption: Workflow for Safe Handling of Chemical Hazards.

Experimental Protocols: Safe Handling and Use

Adherence to standardized protocols is critical in mitigating the risks associated with 2-Amino-4'-methylacetophenone hydrochloride.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.

Handling Procedures
  • Preparation: Always work within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: Handle as a solid to avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.

  • Dissolution: When dissolving in solvents such as methanol, add the solid to the solvent slowly to control any potential exothermic reactions.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • A storage temperature of -20°C is recommended for long-term stability.[4]

Emergency Procedures: A Self-Validating System

Emergency preparedness is a cornerstone of laboratory safety. The following protocols are designed to be self-validating, ensuring a swift and effective response.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Profile

Toxicological Information: The toxicological properties of 2-Amino-4'-methylacetophenone hydrochloride have not been extensively investigated. The available GHS classifications are based on data from similar compounds and computational models. As such, it should be handled with the care afforded to a substance of unknown toxicity.

Ecological Information: There is no specific data available on the ecotoxicity of this compound. To prevent environmental contamination, it is imperative to avoid its release into drains or waterways. All waste should be disposed of in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste must be disposed of through a licensed waste disposal company. Do not allow this material to enter the environment.

Transport Information

While some suppliers indicate that this material is regulated for transport, specific UN numbers and transport hazard classes are not consistently provided. It is crucial to consult the most recent supplier safety data sheet and adhere to all applicable national and international transport regulations.

Conclusion

The safe and effective use of 2-Amino-4'-methylacetophenone hydrochloride in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. This guide serves as a foundational resource for researchers and drug development professionals, fostering a laboratory environment where scientific advancement and safety are inextricably linked.

References

  • LookChem. 2-Amino-4'-methylacetophenone hydrochloride CAS NO.5467-70-9. [Link]

  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. [Link]

  • CP Lab Safety. 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram. [Link]

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An In-depth Technical Guide to the Biological Activity of 2-Amino-4'-methylacetophenone Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-4'-methylacetophenone hydrochloride, a key chemical intermediate. While direct biological activities of this specific compound are not extensively documented in publicly available research, its critical role as a precursor in the synthesis of various pharmacologically active molecules is well-established. This document will delve into the known applications of its derivatives and provide insights into the experimental methodologies for evaluating their biological potential.

Introduction to 2-Amino-4'-methylacetophenone Hydrochloride

2-Amino-4'-methylacetophenone hydrochloride is an aromatic ketone with the chemical formula C₉H₁₁NO·HCl.[1] It serves as a fundamental building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[2][3][4] Its structural features, including a primary amine and a ketone group, allow for a wide range of chemical modifications, leading to a diverse array of derivatives with potential therapeutic applications.

Chemical Properties:

PropertyValue
CAS Number 5467-70-9[1]
Molecular Formula C₉H₁₁NO·HCl[1]
Molecular Weight 185.65 g/mol [1]
Appearance Colorless Crystals[3]
Purity Typically ≥98%[2]

The Landscape of Biological Activity: A Focus on Derivatives

The true pharmacological significance of 2-Amino-4'-methylacetophenone hydrochloride lies in the biological activities of the compounds synthesized from it. Research has shown that derivatives of acetophenone and related structures can exhibit a broad spectrum of effects, including but not limited to:

  • Anti-inflammatory and Analgesic Properties: Derivatives of 4-aminoacetophenone have been synthesized to create pyrimidines with potent anti-inflammatory and analgesic activities.[5]

  • Anticancer Activity: Amino chalcone derivatives, which can be synthesized from aminoacetophenones, have shown promising antiproliferative activity against various human cancer cell lines.[6] Phenoxazine derivatives synthesized from related aminophenols have also demonstrated strong antitumor activity with fewer side effects than conventional chemotherapy.[7]

  • Neuroprotective and CNS Activity: The core structure of 2-aminoacetophenone is related to phenacylamine, a norepinephrine-dopamine releasing agent.[8] Furthermore, derivatives of imidazolylacetophenone have been investigated as multifunctional agents for Alzheimer's disease, exhibiting anti-neuroinflammatory and neuroprotective effects.[9] Acetophenone derivatives have also been explored as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[10]

  • Antimicrobial Properties: Azo dyes derived from 4-aminoacetophenone have been shown to possess antimicrobial properties against bacteria such as S. aureus, Pseudomonas, and E. coli.[11] Additionally, newly synthesized β-aminoketones have demonstrated biological potency as antimicrobial agents.[12]

The following diagram illustrates the synthetic relationship between the core compound and its biologically active derivatives.

G cluster_0 Core Compound cluster_1 Synthetic Pathways cluster_2 Biologically Active Derivatives 2-Amino-4'-methylacetophenone hydrochloride 2-Amino-4'-methylacetophenone hydrochloride Condensation Condensation 2-Amino-4'-methylacetophenone hydrochloride->Condensation Cyclization Cyclization 2-Amino-4'-methylacetophenone hydrochloride->Cyclization Diazotization Diazotization 2-Amino-4'-methylacetophenone hydrochloride->Diazotization Substitution Substitution 2-Amino-4'-methylacetophenone hydrochloride->Substitution Chalcones (Anticancer) Chalcones (Anticancer) Condensation->Chalcones (Anticancer) Pyrimidines (Anti-inflammatory) Pyrimidines (Anti-inflammatory) Cyclization->Pyrimidines (Anti-inflammatory) Imidazolylacetophenones (Neuroprotective) Imidazolylacetophenones (Neuroprotective) Cyclization->Imidazolylacetophenones (Neuroprotective) Azo Dyes (Antimicrobial) Azo Dyes (Antimicrobial) Diazotization->Azo Dyes (Antimicrobial)

Synthetic pathways from the core compound to active derivatives.

Experimental Protocols for Evaluating Biological Activity

To assess the biological potential of novel derivatives of 2-Amino-4'-methylacetophenone hydrochloride, a series of well-established in vitro and in vivo assays are employed. The choice of assay is dictated by the predicted therapeutic application of the derivative.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the potential of a derivative to inhibit key inflammatory mediators.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS.

  • Incubation: The plate is incubated for 24 hours.

  • Nitric Oxide Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is calculated.

The following workflow diagram outlines the key steps in this assay.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow A Seed Macrophages in 96-well plate B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate IC50 Value G->H

Workflow for assessing in vitro anti-inflammatory activity.
In Vitro Antiproliferative Activity Assessment

Objective: To evaluate the cytotoxic effect of a derivative on cancer cell lines.

Protocol: MTT Assay

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Future Directions and Conclusion

2-Amino-4'-methylacetophenone hydrochloride is a valuable starting material for the synthesis of a multitude of biologically active compounds. While the compound itself is not known for its direct pharmacological effects, its derivatives have shown significant promise in various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for the initial screening and characterization of novel derivatives. Future research should focus on the synthesis of new analogues and their comprehensive biological evaluation to identify lead compounds for further drug development.

References

  • MySkinRecipes. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoacetophenone. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(17), 6859-6871.
  • LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of aminoketones. Retrieved from [Link]

  • PubMed. (1998). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Retrieved from [Link]

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An In-depth Technical Guide to 2-Amino-4'-methylacetophenone hydrochloride: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4'-methylacetophenone hydrochloride (CAS No: 5467-70-9) is a pivotal chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1][2][3] Structurally, it is an aromatic ketone featuring an amino group at the alpha position to the carbonyl function, presented as a hydrochloride salt to enhance stability and handling. Its utility primarily lies in its role as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of its synthesis, characterization, and key applications, tailored for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthesis, detailed analytical methodologies for quality control, and its significant role in the creation of important therapeutic agents.

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-4'-methylacetophenone hydrochloride is a multi-step process that begins with a classic electrophilic aromatic substitution followed by functional group manipulations. The overall strategy is to first construct the 4'-methylacetophenone backbone and then introduce the α-amino group.

Step 1: Friedel-Crafts Acylation of Toluene

The journey commences with the Friedel-Crafts acylation of toluene. In this electrophilic aromatic substitution reaction, toluene is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4] The methyl group on the toluene ring is an ortho-, para-director; however, due to steric hindrance, the para-substituted product, 4'-methylacetophenone, is the major isomer formed.[5]

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This attack is directed to the para position due to the activating and directing effect of the methyl group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Step 2: α-Bromination of 4'-Methylacetophenone

The next stage involves the introduction of a leaving group at the α-position of the ketone. This is typically achieved through an α-bromination reaction. Various brominating agents can be employed, such as liquid bromine, N-bromosuccinimide (NBS), or pyridinium tribromide, often in an acidic medium like acetic acid.[6][7]

Mechanism (Acid-Catalyzed):

  • Enolization: The ketone is first protonated on the carbonyl oxygen by the acid catalyst. A subsequent deprotonation at the α-carbon leads to the formation of an enol intermediate.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (or the bromine source), leading to the formation of a brominated carbocation.

  • Deprotonation: Deprotonation of the carbonyl oxygen yields the α-bromo ketone, 2-bromo-4'-methylacetophenone, and regenerates the acid catalyst.[6]

Step 3: Amination and Salt Formation

The final step is the introduction of the amino group by displacing the bromide. A common and controlled method for this transformation is the Gabriel synthesis.[8][9][10][11] This method utilizes potassium phthalimide as an ammonia surrogate to avoid over-alkylation, a common side reaction when using ammonia directly.[11]

Mechanism (Gabriel Synthesis):

  • N-Alkylation: The phthalimide anion, a potent nucleophile, displaces the bromide from 2-bromo-4'-methylacetophenone in an SN2 reaction to form N-(2-(4-methylphenyl)-2-oxoethyl)phthalimide.[10][12]

  • Hydrolysis/Hydrazinolysis: The resulting phthalimide derivative is then cleaved to release the primary amine. This can be achieved under acidic or basic conditions, or more commonly, by reacting with hydrazine (Ing-Manske procedure), which cleaves the imide to form a stable phthalhydrazide precipitate and the desired primary amine, 2-amino-4'-methylacetophenone.[8]

  • Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid to form the stable and crystalline 2-Amino-4'-methylacetophenone hydrochloride.

An alternative to the Gabriel synthesis is the use of sodium azide to form an α-azido ketone, which is then reduced to the α-amino ketone.[13][14][15] This method is also effective in producing the desired primary amine.

Synthesis_Workflow cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 Toluene Toluene FourMethylacetophenone 4'-Methylacetophenone Toluene->FourMethylacetophenone Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AlphaBromo 2-Bromo-4'-methylacetophenone FourMethylacetophenone->AlphaBromo α-Bromination BromineSource Brominating Agent (e.g., NBS) N_Alkyl N-Alkylated Phthalimide AlphaBromo->N_Alkyl Gabriel Synthesis (Alkylation) Phthalimide Potassium Phthalimide FreeAmine 2-Amino-4'-methylacetophenone N_Alkyl->FreeAmine Hydrazinolysis Hydrazine Hydrazine FinalProduct 2-Amino-4'-methylacetophenone hydrochloride FreeAmine->FinalProduct Salt Formation HCl HCl

Caption: Synthetic workflow for 2-Amino-4'-methylacetophenone hydrochloride.

Experimental Protocol: Synthesis of 2-Amino-4'-methylacetophenone hydrochloride

Step 1: Synthesis of 4'-Methylacetophenone [4][5]

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, slowly add acetyl chloride at 0-5 °C.

  • After the formation of the acylium ion complex, add toluene dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 4'-methylacetophenone.

Step 2: Synthesis of 2-Bromo-4'-methylacetophenone [6]

  • Dissolve 4'-methylacetophenone in glacial acetic acid.

  • Add pyridine hydrobromide perbromide portion-wise while stirring at an elevated temperature (e.g., 90 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 2-bromo-4'-methylacetophenone.

Step 3: Synthesis of 2-Amino-4'-methylacetophenone hydrochloride [8][10]

  • Add 2-bromo-4'-methylacetophenone to a solution of potassium phthalimide in a polar aprotic solvent like DMF.

  • Heat the mixture to facilitate the SN2 reaction.

  • After the reaction is complete, cool the mixture and add hydrazine hydrate.

  • Heat the mixture again to effect the cleavage of the phthalimide group.

  • After cooling, filter off the precipitated phthalhydrazide.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield 2-Amino-4'-methylacetophenone hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4'-methylacetophenone hydrochloride is presented in the table below.

PropertyValueReferences
CAS Number 5467-70-9[1][3]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance Colorless to off-white crystalline solid
Melting Point ~220 °C (decomposes)
Solubility Soluble in methanol

Analytical Methodologies

Rigorous analytical control is essential to ensure the purity and quality of 2-Amino-4'-methylacetophenone hydrochloride for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a robust method for assessing the purity and quantifying impurities in 2-Amino-4'-methylacetophenone hydrochloride.[16][17] A well-developed HPLC method can separate the main compound from starting materials, intermediates, and degradation products.[18]

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at approximately 238 nm
Injection Volume 10 µL
Column Temperature Ambient
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and for structural confirmation of the compound, often after derivatization.[5][19][20][21][22][23] The mass spectrum provides a molecular fingerprint that can be used for unambiguous identification.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-Amino-4'-methylacetophenone hydrochloride and its synthetic intermediates.[24][25][26] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carbonyl (C=O) stretch, N-H bonds of the amine, and aromatic C-H bonds.

Analytical_Workflow Sample Sample of 2-Amino-4'- methylacetophenone HCl HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Impurity Structure Structural Confirmation NMR->Structure Functional Functional Group ID IR->Functional

Caption: A typical analytical workflow for quality control.

Applications in Drug Development

The primary value of 2-Amino-4'-methylacetophenone hydrochloride in the pharmaceutical industry is its role as a key starting material or intermediate in the synthesis of APIs.[2][] Its bifunctional nature (amine and ketone) allows for a wide range of chemical transformations to build complex molecular architectures.

Synthesis of Celecoxib

A prominent example of its application is in the synthesis of Celecoxib , a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[28][29][30][31][32] The synthesis of Celecoxib involves the reaction of a 1,3-dicarbonyl compound, derived from 4'-methylacetophenone, with a substituted hydrazine.

The synthetic sequence begins with the Claisen condensation of 4'-methylacetophenone with an ethyl trifluoroacetate to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[29][31] This diketone then undergoes a cyclocondensation reaction with 4-sulfonamidophenylhydrazine to form the pyrazole ring system of Celecoxib.[28][31]

COX2_Pathway Simplified COX-2 Pathway and Celecoxib Action ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGH₂) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->Inhibition

Caption: Celecoxib, synthesized from a 4'-methylacetophenone derivative, selectively inhibits the COX-2 enzyme.

Safety and Handling

2-Amino-4'-methylacetophenone hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

References

  • Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. Retrieved from [Link]

  • Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences, 2(1), 34-37.
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An In-depth Technical Guide to 2-Amino-4'-methylacetophenone hydrochloride: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4'-methylacetophenone hydrochloride, a notable member of the aminoketone family, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While a singular, celebrated moment of its discovery is not prominently documented in historical chemical literature, its scientific importance is understood through the evolution of synthetic methodologies for primary amines and its application in medicinal chemistry. This guide provides a comprehensive overview of its historical context, plausible synthetic routes based on classical name reactions, physicochemical properties, and its role as a versatile building block in the development of novel compounds.

Historical Context: The Dawn of Primary Amine Synthesis

The history of 2-Amino-4'-methylacetophenone hydrochloride is intrinsically linked to the development of reliable methods for the synthesis of primary amines from alkyl halides in the late 19th century. Before the advent of selective amination techniques, the direct alkylation of ammonia often resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, leading to low yields and challenging purification processes. Two groundbreaking named reactions provided a solution to this problem and laid the foundation for the synthesis of compounds like 2-Amino-4'-methylacetophenone hydrochloride.

The Gabriel Synthesis (1887)

In 1887, the German chemist Siegmund Gabriel reported a method to synthesize primary amines by reacting potassium phthalimide with an alkyl halide[1][2][3]. The phthalimide acts as a protected form of ammonia, preventing over-alkylation. The resulting N-alkylphthalimide can then be hydrolyzed, typically with acid or hydrazine, to release the primary amine. This method offered a significant improvement in selectivity for primary amine synthesis.

The Delépine Reaction (1895)

A few years later, in 1895, the French chemist Stéphane Marcel Delépine developed an alternative route to primary amines[4]. The Delépine reaction involves the reaction of a benzyl or alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt to yield the primary amine hydrochloride[4][5]. This method is particularly effective for the synthesis of α-amino ketones.

While the original publications by Gabriel and Delépine do not specifically mention the synthesis of 2-Amino-4'-methylacetophenone hydrochloride, their pioneering work established the fundamental chemical principles that enable its efficient preparation. The synthesis of this compound is a direct application of these classical and reliable synthetic strategies.

Physicochemical Properties

2-Amino-4'-methylacetophenone hydrochloride is a colorless crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 5467-70-9[6]
Molecular Formula C₉H₁₂ClNO[6]
Molecular Weight 185.65 g/mol [6]
Melting Point 220 °C (decomposition)[7]
Appearance Colorless Crystals[7]
Solubility Soluble in Methanol[2]
InChI Key IHWOUORJQZGRRF-UHFFFAOYSA-N[]

Synthesis of 2-Amino-4'-methylacetophenone hydrochloride

The synthesis of 2-Amino-4'-methylacetophenone hydrochloride is a two-step process, starting from the commercially available 4'-methylacetophenone. The key intermediate is 2-bromo-4'-methylacetophenone, which is then converted to the final product via either the Delépine or Gabriel synthesis.

Step 1: Synthesis of the Precursor, 2-Bromo-4'-methylacetophenone

The α-bromination of 4'-methylacetophenone is a standard procedure in organic synthesis. A common method involves the reaction of 4'-methylacetophenone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.

Experimental Protocol: Bromination of 4'-methylacetophenone

  • To a solution of 4'-methylacetophenone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or ethyl acetate), add N-bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4'-methylacetophenone.

  • Purify the crude product by recrystallization or column chromatography.

Caption: The Delépine Reaction Pathway.

The Gabriel synthesis offers an alternative, high-yielding method for the preparation of the primary amine.

Experimental Protocol: Gabriel Synthesis of 2-Amino-4'-methylacetophenone

  • Dissolve potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add 2-bromo-4'-methylacetophenone (1 equivalent) to the solution and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the N-(4-methylphenacyl)phthalimide.

  • Filter and wash the solid with water.

  • To cleave the phthalimide group, reflux the N-(4-methylphenacyl)phthalimide with hydrazine hydrate in ethanol (the Ing-Manske procedure) or with aqueous acid.

  • After cleavage, the phthalhydrazide will precipitate (if using hydrazine). Filter off the solid.

  • Acidify the filtrate with hydrochloric acid to precipitate 2-Amino-4'-methylacetophenone hydrochloride.

  • Filter the product, wash with a small amount of cold water, and dry.

Caption: The Gabriel Synthesis Pathway.

Spectroscopic Characterization

While a comprehensive, publicly available database of spectra for 2-Amino-4'-methylacetophenone hydrochloride is limited, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group on the aromatic ring, a singlet for the methylene protons adjacent to the amino and carbonyl groups, and a set of doublets for the aromatic protons. The amino protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons.

  • IR Spectroscopy: Key characteristic peaks would include a strong carbonyl (C=O) stretch, N-H stretching vibrations for the primary amine, and C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule.

Applications in Medicinal Chemistry and Organic Synthesis

2-Amino-4'-methylacetophenone hydrochloride is a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. The presence of the amino and keto functionalities allows for a wide range of chemical transformations.

It serves as a precursor for the synthesis of:

  • Quinolones and Quinolines: These scaffolds are present in numerous antibacterial and anticancer agents.

  • Chalcones: These α,β-unsaturated ketones are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[9]

  • Flavones and Isoflavones: These classes of compounds exhibit a broad range of biological effects.

The 4-methyl substitution on the phenyl ring can influence the lipophilicity and metabolic stability of the resulting derivatives, making it a useful modification in drug design.

Conclusion

2-Amino-4'-methylacetophenone hydrochloride, while lacking a dramatic discovery story, holds a significant place in the repertoire of synthetic organic chemistry. Its preparation is a testament to the enduring legacy of classical amination reactions developed over a century ago. As a versatile and readily accessible intermediate, it continues to be a valuable tool for medicinal chemists and researchers in the design and synthesis of novel bioactive compounds. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new molecules with therapeutic potential.

References

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  • US Patent 9150497B2. (2015). Continuous two step flow synthesis of M-amino acetophenone.
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A Technical Guide to the Research Applications of 2-Amino-4'-methylacetophenone Hydrochloride: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4'-methylacetophenone hydrochloride is a key organic intermediate whose value in medicinal chemistry and materials science lies in its versatile bifunctional structure. Possessing both a primary amino group and a reactive ketone, this compound serves as an ideal starting material for the synthesis of a diverse array of heterocyclic scaffolds. This technical guide provides an in-depth exploration of its potential research applications, focusing on its role as a precursor to pharmacologically significant molecules. We will detail its physicochemical properties, safe handling procedures, and provide validated, step-by-step protocols for the synthesis of high-value compounds such as quinolones and chalcones. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Core Compound Analysis: Physicochemical Properties and Handling

2-Amino-4'-methylacetophenone hydrochloride, also known by synonyms such as 4-Methylphenacylamine hydrochloride, is a crystalline solid at room temperature.[1][2][3] Its utility as a synthetic precursor is rooted in its stable hydrochloride salt form, which improves shelf-life and handling characteristics compared to the free base.

Physicochemical Data

All researchers should be familiar with the fundamental properties of the compound to ensure proper handling, storage, and reaction setup.

PropertyValueReference
CAS Number 5467-70-9[4][5]
Molecular Formula C₉H₁₁NO·HCl (or C₉H₁₂ClNO)[1][4][]
Molecular Weight 185.65 g/mol [4][5][]
Appearance Colorless to off-white crystals/solid[1][2][7][8]
Melting Point 220°C (with decomposition)[1][2][7]
Solubility Soluble in Methanol[1][7]
Storage Temperature -20°C Freezer, protected from light[1][2][7]
Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory. 2-Amino-4'-methylacetophenone hydrochloride is classified as an irritant.[1][2][8]

  • Personal Protective Equipment (PPE): Always wear suitable gloves, eye/face protection (safety goggles), and a lab coat.[8]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]

  • First Aid:

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

    • Inhalation: Move to fresh air immediately.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

The Synthetic Utility of a Bifunctional Building Block

The primary research application of 2-Amino-4'-methylacetophenone hydrochloride is as a versatile building block for organic synthesis.[9][10] Its structure contains two key functional groups—an α-amino ketone—that can be selectively targeted to build molecular complexity. This bifunctionality is the cornerstone of its utility, enabling the construction of numerous heterocyclic systems which form the core of many pharmaceutical agents.[11][12][13]

The diagram below illustrates the central role of this compound as a precursor to various high-value molecular scaffolds.

G main 2-Amino-4'-methyl- acetophenone HCl quinolone Quinolone Scaffolds main->quinolone Cyclization w/ Aroyl Chlorides chalcone Chalcone Derivatives main->chalcone Claisen-Schmidt Condensation thiazole Thiazole Rings main->thiazole Hantzsch Synthesis Analogs p_degrader Protein Degrader Moieties main->p_degrader Linker Attachment/ E3 Ligase Binders other_het Other Heterocycles main->other_het Multi-component Reactions

Caption: Synthetic pathways originating from 2-Amino-4'-methylacetophenone HCl.

Application I: Synthesis of 2-Aryl-4-Quinolone Scaffolds

Quinolones are a privileged scaffold in medicinal chemistry, renowned for their potent antibacterial and anticancer activities.[11][14] The substitution of the oxygen atom in a flavone ring with a nitrogen atom yields the analogous 2-aryl-4-quinolone structure.[14] Ortho-amino acetophenones are ideal starting materials for their synthesis.[14][15]

Rationale and Mechanism

The synthesis is typically a two-step process. First, the nucleophilic amino group of 2-amino-4'-methylacetophenone reacts with an electrophilic aroyl chloride to form a stable amide intermediate. In the second step, a strong base is used to deprotonate the α-carbon of the ketone, which then acts as an intramolecular nucleophile, attacking the amide carbonyl to initiate cyclization and dehydration, yielding the final quinolone ring system.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Base-Catalyzed Cyclization A 2-Amino-4'-methyl- acetophenone C Amide Intermediate A->C + Pyridine B Aroyl Chloride (R-COCl) B->C D Amide Intermediate E 2-Aryl-7-methyl- 4-quinolone D->E + t-BuOK

Caption: Two-step reaction workflow for 2-aryl-4-quinolone synthesis.

Experimental Protocol: Synthesis of a 2-Aryl-7-methyl-4-quinolone

This protocol is adapted from established methods for synthesizing 2-aryl-4-quinolones from ortho-aminoacetophenones.[11]

Step 1: Amide Intermediate Formation

  • In a round-bottom flask, dissolve 2-Amino-4'-methylacetophenone hydrochloride (1.0 eq) in pyridine (10 mL/g).

  • Cool the solution to 0°C using an ice bath.

  • Add the desired aroyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise to the solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the amide intermediate.

Step 2: Cyclization to the Quinolone

  • Suspend the dried amide intermediate (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (t-BuOK) (3.0 eq) portion-wise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a dilute HCl solution.

  • Collect the precipitate by vacuum filtration.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-aryl-7-methyl-4-quinolone.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Synthesis of Amino-Chalcone Derivatives

Chalcones, or α,β-unsaturated ketones, are another class of compounds with a vast range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[11][16] The Claisen-Schmidt condensation is a classic and reliable method for their synthesis.

Rationale and Mechanism

This reaction involves the base-catalyzed condensation between an acetophenone and an aromatic aldehyde. The base abstracts an acidic α-proton from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol adduct yields the chalcone. The presence of the amino group on the acetophenone scaffold can significantly modulate the pharmacological properties of the resulting chalcone.

G start_A 2-Amino-4'-methyl- acetophenone intermediate Enolate Formation (Base Catalyst, e.g., NaOH) start_A->intermediate start_B Aromatic Aldehyde (Ar-CHO) product Amino-Chalcone Derivative start_B->product Nucleophilic Attack & Dehydration intermediate->product

Caption: Logical workflow for Claisen-Schmidt synthesis of chalcones.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for synthesizing chalcones from 2-Amino-4'-methylacetophenone.

  • Dissolve 2-Amino-4'-methylacetophenone hydrochloride (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Prepare an aqueous solution of sodium hydroxide (e.g., 40-50%).

  • Slowly add the NaOH solution dropwise to the ethanolic mixture at room temperature with vigorous stirring.

  • Continue stirring for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction to completion via TLC.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove inorganic salts.

  • Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the final product by melting point, IR, NMR, and Mass Spectrometry.

Future Outlook and Advanced Applications

The utility of 2-Amino-4'-methylacetophenone hydrochloride is not limited to the synthesis of traditional heterocyclic scaffolds. Emerging fields of research present new opportunities for this versatile building block.

  • Diversity-Oriented Synthesis (DOS): This compound is an excellent starting point for creating libraries of structurally diverse molecules for high-throughput screening.[14] By varying the aroyl chloride in quinolone synthesis or the aldehyde in chalcone synthesis, vast chemical spaces can be explored to identify novel bioactive leads.

  • Protein Degraders: The classification of this molecule as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] The amino or ketone functionality could serve as an attachment point for linkers connecting to E3 ubiquitin ligase binders, opening avenues in targeted protein degradation research.

  • Functional Materials: The aromatic and functionalized nature of derivatives synthesized from this precursor makes them candidates for investigation in materials science, such as in the development of novel dyes or functional polymers.[9][17]

References

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  • MySkinRecipes. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride. Retrieved from [Link]

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  • PubMed. (1987). Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones. Retrieved from [Link]

  • Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

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2-Amino-4'-methylacetophenone hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4'-methylacetophenone Hydrochloride: Synthesis, Analogs, and Therapeutic Potential

Abstract

The acetophenone scaffold represents a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Among its derivatives, 2-Amino-4'-methylacetophenone hydrochloride and its analogs have garnered significant attention for their utility as pharmaceutical intermediates and their intrinsic pharmacological potential.[1][2] This technical guide provides a comprehensive overview of this chemical class, designed for researchers, scientists, and drug development professionals. It delves into the synthesis of the core molecule, strategies for creating diverse analogs, key pharmacological activities, and the critical structure-activity relationships that govern their function. Furthermore, this guide presents detailed analytical methodologies for characterization and quantification, ensuring a robust framework for laboratory investigation. The content synthesizes field-proven insights with technical accuracy, offering a causal explanation for experimental choices and grounding key claims in authoritative references.

The 2-Amino-4'-methylacetophenone Core

Chemical Identity and Properties

2-Amino-4'-methylacetophenone hydrochloride, also known by synonyms such as 4-Methylphenacylamine hydrochloride, is a key starting material and intermediate in organic synthesis.[][4] Its structure features a central acetophenone core with an amino group at the alpha position and a methyl group on the phenyl ring at the para position. This arrangement provides multiple reactive sites for further chemical modification.

PropertyValueReference
CAS Number 5467-70-9[4]
Molecular Formula C₉H₁₂ClNO[4]
Molecular Weight 185.65 g/mol [4]
Appearance Colorless Crystals[4][5]
Melting Point ~220°C (decomposition)[4][5]
Primary Application Pharmaceutical Intermediate[1]
Significance in Medicinal Chemistry

The true value of the amino acetophenone framework lies in its role as a "Swiss army knife" for generating libraries of natural product analogs.[6] The amino and keto functionalities, along with the customizable aromatic ring, allow for the construction of more complex heterocyclic systems, including flavonoids, quinolones, and coumarins, many of which exhibit significant therapeutic potential.[6][7] The 4'-methyl group, in particular, can influence the compound's lipophilicity and steric interactions with biological targets, making it a crucial element in structure-based drug design.

Synthesis and Derivatization Strategies

The synthesis of 2-Amino-4'-methylacetophenone and its subsequent derivatization are foundational processes for exploring its chemical space and biological activity.

Synthesis of the Core Compound

The hydrochloride salt is typically prepared from its corresponding bromo- or nitro-substituted precursor. A common and reliable route involves the bromination of 4'-methylacetophenone to yield 2-bromo-4'-methylacetophenone, followed by amination and salt formation.[5]

Protocol: Generalized Synthesis of 2-Amino-4'-methylacetophenone HCl

  • Bromination: Dissolve 4'-methylacetophenone in a suitable solvent (e.g., glacial acetic acid). Add elemental bromine dropwise while maintaining the temperature below 30°C. Stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water to precipitate the 2-bromo-4'-methylacetophenone. Filter, wash with water until neutral, and dry the solid product.

  • Amination: React the bromo-intermediate with an amino source, such as hexamethylenetetramine (Delepine reaction) or an ammonia equivalent, in a solvent like chloroform or ethanol.

  • Hydrolysis & Salt Formation: Hydrolyze the resulting amine salt intermediate with hydrochloric acid in an ethanol/water mixture.

  • Isolation: Cool the solution to crystallize the 2-Amino-4'-methylacetophenone hydrochloride product. Filter, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis_Workflow A 4'-Methylacetophenone B Bromination (Br2, Acetic Acid) A->B C 2-Bromo-4'-methylacetophenone B->C D Amination (e.g., Delepine Reaction) C->D E Amine Salt Intermediate D->E F Acid Hydrolysis (HCl) E->F G 2-Amino-4'-methylacetophenone HCl F->G

Caption: General workflow for synthesizing the core compound.

Diversity-Oriented Synthesis of Bioactive Analogs

The core structure is a launchpad for diversity-oriented synthesis (DOS), enabling the creation of extensive chemical libraries for high-throughput screening.

Case Study: Synthesis of Quinolone Analogs

Quinolones are a prominent class of compounds known for a wide range of medicinal applications, including anticancer and antimicrobial activities.[7] A classical method involves the reaction of an ortho-amino acetophenone with an aroyl chloride, followed by cyclization.[7]

Quinolone_Synthesis cluster_reactants Reactants A 2-Amino-acetophenone Derivative C Amide Formation A->C B Aroyl Chloride B->C D Amide Intermediate C->D E Base-Catalyzed Cyclization D->E F 2-Aryl-4-quinolone Product E->F

Caption: SAR principles for iNOS inhibitors based on a core scaffold.

Analytical Methodologies

Robust analytical methods are essential for the characterization, purification, and quantification of 2-Amino-4'-methylacetophenone derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques employed. [8]

Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a self-validating system for routine analysis and purity assessment.

  • System Preparation: Use a C18 column (e.g., 250x4.6 mm, 5µm particle size). Equilibrate the system with the mobile phase.

  • Mobile Phase: A typical mobile phase is a gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient depends on the polarity of the analog being analyzed.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Quantify the compound by comparing its peak area to that of a certified reference standard. Assess purity by calculating the area percentage of the main peak relative to all other peaks.

HPLC_Workflow A Sample Preparation (Dissolve & Filter) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Quantification E->F

Caption: Standard workflow for sample analysis by RP-HPLC.

Protocol: Characterization by GC-MS

GC-MS is a powerful technique for identifying volatile and semi-volatile derivatives and impurities, providing both retention time and mass spectral data for definitive structural confirmation. [8]

  • Sample Preparation: For complex matrices, headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate the analyte. [8]For pure compounds, dissolve in a volatile solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5ms). [8] * Inlet: Set to a high temperature (e.g., 250°C) for efficient vaporization.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final high temperature (e.g., 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide range (e.g., m/z 40-500) to capture the parent ion and key fragment ions.

  • Data Analysis: Identify the compound by matching its retention time and mass spectrum against a reference standard or a spectral library (e.g., NIST).

Conclusion and Future Directions

2-Amino-4'-methylacetophenone hydrochloride and its analogs represent a rich and versatile class of compounds with significant untapped potential in drug discovery. Their utility as synthetic building blocks allows for the creation of diverse molecular architectures targeting a wide range of diseases, from cancer to inflammatory disorders. The key to unlocking this potential lies in a deep understanding of the synthetic methodologies, the biological mechanisms of action, and the nuanced structure-activity relationships that govern efficacy.

Future research should focus on expanding the chemical diversity of analog libraries, employing computational modeling to predict biological activity and guide rational design, and investigating novel therapeutic targets. As analytical techniques become more sensitive, a deeper profiling of the metabolic fate and pharmacokinetic properties of lead compounds will be crucial for translating promising laboratory findings into clinically viable therapeutics.

References

  • BenchChem. (2025). Analytical methods for the quantification of 2'-Aminoacetophenone.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Encyclopedia.pub. (n.d.). Amino Acetophenones for Natural Product Analogs.
  • Fisher Scientific. (n.d.). 2-Amino-4'-methoxyacetophenone hydrochloride, 95%, Thermo Scientific.
  • BOC Sciences. (n.d.). CAS 5467-70-9 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-4'-methoxyacetophenone hydrochloride, 97%.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Autech Industry Co.,Ltd. (n.d.). 2-Amino-4'-methylacetophenone.
  • ChemicalBook. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9.
  • LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9.
  • Aromsyn Co.,Ltd. (n.d.). 5467-70-9 | 2-Amino-4'-methylacetophenone hydrochloride.
  • PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
  • MDPI. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
  • ChemicalBook. (n.d.). 2-Amino-4'-methylacetophenone CAS#: 69872-37-3.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Amino acids as catalysts for the enolisation study of m-Methylacetophenone.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • ResearchGate. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
  • PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • Scribd. (n.d.). Structure Activity Relationships.

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An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methylacetophenone hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry.[1][2][3][4] Its structural integrity and purity are paramount for the successful outcome of multi-step syntheses and for ensuring the safety and efficacy of final drug products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-4'-methylacetophenone hydrochloride. As a Senior Application Scientist, the following sections will not only present the predicted spectral data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, grounded in fundamental principles and data from analogous compounds.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Molecular Formula: C₉H₁₂ClNO[5]

Molecular Weight: 185.65 g/mol [1][5]

Structure:

Caption: Chemical structure of 2-Amino-4'-methylacetophenone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-4'-methylacetophenone hydrochloride, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and the integrity of the side chain.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with a well-defined experimental protocol to ensure data quality and reproducibility.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (¹H and ¹³C) cluster_processing Data Processing prep1 Dissolve ~10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). prep2 Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required. prep1->prep2 acq1 Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). acq2 For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. acq1->acq2 acq3 For ¹³C NMR, use proton decoupling and a longer acquisition time due to the lower natural abundance of ¹³C. acq2->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). proc2 Phase correct the spectrum and calibrate the chemical shift scale using the solvent or internal standard peak. proc1->proc2 proc3 Integrate the signals in the ¹H NMR spectrum. proc2->proc3 cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the hydrochloride salt form, the amine protons will be present as an ammonium group (-NH₃⁺), and their signal may be broad and exchangeable with residual water in the solvent.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~8.0 - 7.8Doublet2HH-2', H-6'Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. They will be split by the adjacent meta protons.
~7.4 - 7.2Doublet2HH-3', H-5'Protons meta to the carbonyl group and ortho to the methyl group are more shielded and appear upfield. They will be split by the adjacent ortho protons.
~4.5Singlet (broad)2H-CH₂-The methylene protons are adjacent to the electron-withdrawing carbonyl group and the ammonium group, causing a downfield shift. The signal may be a singlet or show coupling to the ammonium protons depending on the solvent and temperature.
~8.5 (very broad)Singlet3H-NH₃⁺The ammonium protons are acidic and undergo rapid exchange, resulting in a broad signal. Its position is highly dependent on concentration and temperature.
~2.4Singlet3H-CH₃The methyl protons on the aromatic ring are in a typical chemical shift range for aryl methyl groups.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~195C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~145C-4'The aromatic carbon bearing the methyl group will be shifted downfield due to the methyl substituent effect.
~135C-1'The aromatic carbon attached to the acetyl group will be deshielded.
~130C-3', C-5'Aromatic CH carbons ortho to the methyl group.
~129C-2', C-6'Aromatic CH carbons meta to the methyl group.
~45-CH₂-The methylene carbon is attached to two electron-withdrawing groups (carbonyl and ammonium).
~21-CH₃The methyl carbon gives a characteristic signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal. acq1 Record a background spectrum of the empty ATR crystal. acq2 Record the sample spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 proc1 The instrument software automatically subtracts the background from the sample spectrum. cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Absorption Bands and Interpretation

The IR spectrum of 2-Amino-4'-methylacetophenone hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
~3100-2800Strong, BroadN-H stretchStretching of the N-H bonds in the -NH₃⁺ group.
~3050-3000MediumAromatic C-H stretchStretching of the C-H bonds on the aromatic ring.
~2950-2850MediumAliphatic C-H stretchStretching of the C-H bonds in the -CH₂- and -CH₃ groups.
~1685StrongC=O stretchStretching of the carbonyl group, characteristic of aryl ketones.
~1610, ~1580Medium-WeakC=C stretchAromatic ring stretching vibrations.
~1500MediumN-H bendBending vibration of the -NH₃⁺ group.
~820StrongC-H bendOut-of-plane bending for a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water). acq1 Infuse the sample solution into the ESI source of the mass spectrometer. acq2 Acquire the mass spectrum in positive ion mode. acq1->acq2 proc1 Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing G cluster_frags Major Fragments M [C₉H₁₁NO + H]⁺ m/z = 150.09 F1 [CH₃-C₆H₄-CO]⁺ m/z = 119.05 M->F1 - CH₂NH₂ F2 [CH₃-C₆H₄]⁺ m/z = 91.05 F1->F2 - CO

Caption: Predicted major fragmentation pathway in ESI-MS.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Loss of
150.09[M+H]⁺ (protonated molecule of the free base)[C₉H₁₂NO]⁺-
119.054-methylbenzoyl cation[C₈H₇O]⁺CH₂NH₂
91.05Tolyl cation[C₇H₇]⁺CO

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for 2-Amino-4'-methylacetophenone hydrochloride. This guide serves as a valuable resource for researchers, scientists, and drug development professionals for the structural verification and quality control of this important chemical intermediate. The provided protocols and interpretations are based on established scientific principles and data from analogous structures, ensuring a high degree of confidence in the predicted spectral features.

References

  • LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Retrieved from [Link]

  • Zhengzhou Institute of Chiral Drugs Research Co., Ltd. (n.d.). 2-Amino-4'-methylacetophenone. Retrieved from [Link]

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Navigating the Market of 2-Amino-4'-methylacetophenone hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical, yet often complex, first step in the experimental workflow. The integrity of research data is intrinsically linked to the purity and consistency of the starting materials. This guide provides an in-depth technical overview of sourcing 2-Amino-4'-methylacetophenone hydrochloride (CAS No. 5467-70-9), a key building block in various research and development applications. We will explore the landscape of commercial suppliers, delve into the essential quality control parameters, and provide a framework for selecting and validating a suitable source for your research needs.

Understanding the Compound: 2-Amino-4'-methylacetophenone hydrochloride

2-Amino-4'-methylacetophenone hydrochloride, with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol , is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a primary amine and a methyl-substituted acetophenone core, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical candidates and biological probes. Given its role as a foundational element in multi-step syntheses, ensuring its purity and identity is paramount to the success of subsequent experimental work.

The Supplier Landscape: A Comparative Analysis

The market for research chemicals is diverse, with suppliers ranging from large, multinational corporations to smaller, specialized companies. The choice of supplier can significantly impact the quality and reliability of the compound. Below is a comparative table of some of the prominent commercial suppliers of 2-Amino-4'-methylacetophenone hydrochloride.

Supplier Purity Specification Available Quantities Analytical Data Provided Quality System Insights
Sigma-Aldrich (Merck) Information available on product pageGram to kilogram scaleCertificate of Analysis (CoA) with key parameters, peer-reviewed paper referencesProducts are part of a well-established quality management system.[2]
Thermo Fisher Scientific (Alfa Aesar) Typically ≥97%[3][4]Gram to multi-gram quantities[5][6]Certificate of Analysis often available online, may include HPLC, NMR, and titration data.[3][7]Products are processed under ISO 9001:2015 quality management systems.[3]
Santa Cruz Biotechnology Information available on product page[8]Research quantitiesCertificate of Analysis available for specific lots.[8]Products are intended for research use only.[8]
BOC Sciences Customizable purityGram to bulk quantitiesCommitted to providing high-quality chemicals with technical support.[]Serves the life sciences, biotech, and pharmaceutical industries.[]
Aromsyn Co., Ltd. Purity of 98.0% is mentioned.[10]Gram to kilogram scaleSpecializes in high-purity manufacturing for R&D and industrial applications.[10]Offers custom synthesis.[10]
LookChem Aggregated Suppliers Typically 98% Min.[11]Wide range from grams to kilograms[11]Varies by individual supplier; often includes basic properties like melting point.[11][12]Acts as a marketplace for various manufacturers, primarily from China.[11]

Expert Insight: When evaluating suppliers, it is crucial to look beyond the listed purity. A supplier that provides a detailed Certificate of Analysis with lot-specific data from multiple analytical techniques (e.g., HPLC, NMR, Mass Spectrometry) demonstrates a higher level of quality control and transparency. For drug development applications, suppliers with a documented quality management system, such as ISO 9001:2015, should be prioritized.[3]

A Framework for Supplier Qualification and Compound Validation

A systematic approach to qualifying a supplier and validating the received chemical is essential for ensuring experimental reproducibility. The following workflow outlines a self-validating system for the procurement of 2-Amino-4'-methylacetophenone hydrochloride.

G cluster_0 Phase 1: Supplier Selection cluster_1 Phase 2: In-house Compound Validation cluster_2 Phase 3: Final Decision A Initial Supplier Screening (Based on purity, availability, documentation) B Request and Review Sample Certificate of Analysis A->B C Assess Supplier's Quality Management System (e.g., ISO 9001) B->C D Place Trial Order C->D E Visual Inspection (Color, form) D->E F Confirm Identity (e.g., NMR, IR) E->F G Quantify Purity (e.g., HPLC, GC-MS) F->G H Compare Data with Supplier's CoA G->H I Data Concordant? H->I J Approve Supplier and Lot for Research Use I->J Yes K Reject Lot and/or Supplier Contact Supplier for Resolution I->K No

Caption: A workflow for the selection and validation of a chemical supplier.

Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Upon receiving a shipment of 2-Amino-4'-methylacetophenone hydrochloride, an in-house verification of its purity is a critical step. HPLC is a widely used and reliable method for this purpose.[13][14] The following is a general protocol that can be adapted based on available instrumentation and columns.

Objective: To determine the purity of 2-Amino-4'-methylacetophenone hydrochloride by assessing the area percentage of the main peak in the chromatogram.

Materials:

  • 2-Amino-4'-methylacetophenone hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2-Amino-4'-methylacetophenone hydrochloride and dissolve it in a 1:1 mixture of Mobile Phase A and B in a 10 mL volumetric flask.

    • Dilute to the mark to obtain a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard solution into the HPLC system.

    • Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

    • Integrate the peaks in the chromatogram.

  • Purity Calculation:

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Trustworthiness of the Protocol: This protocol incorporates a standard reverse-phase HPLC method, a robust and widely accepted technique for purity determination of organic compounds. The use of a gradient elution allows for the separation of impurities with a wide range of polarities. The final comparison of the in-house generated data with the supplier's Certificate of Analysis serves as a crucial validation step, ensuring the reliability of the starting material for your research.

Conclusion

The selection of a commercial supplier for a critical research chemical like 2-Amino-4'-methylacetophenone hydrochloride should be a deliberate and data-driven process. By carefully evaluating potential suppliers based on their transparency, quality control measures, and the comprehensiveness of their analytical data, researchers can significantly mitigate the risk of using substandard materials. Furthermore, implementing an in-house validation protocol, such as the HPLC method detailed above, provides an essential layer of quality assurance, ultimately contributing to the generation of more reliable and reproducible scientific findings.

References

  • LookChem. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland). [Link]

  • CP Lab Safety. 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram. [Link]

  • Labcompare. 2-Amino-4'-methoxyacetophenone hydrochloride, 97% from Thermo Fisher Scientific. [Link]

  • Agilent. Certificate of Analysis. [Link]

  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-4'-methylacetophenone Hydrochloride from 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride, a valuable building block in pharmaceutical and chemical research.[1][2][3] The synthesis commences with the readily available starting material, 4-methylacetophenone, and proceeds through a robust two-step sequence involving α-bromination and subsequent amination, culminating in the formation of the stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, comprehensive characterization data, and critical safety considerations.

Introduction and Scientific Background

α-Amino ketones are a pivotal class of organic compounds, serving as indispensable intermediates in the synthesis of numerous biologically active molecules, including pharmaceuticals and natural products.[1][3] Their bifunctional nature, containing both a ketone and an amine, allows for diverse chemical transformations, making them highly sought-after synthons. 2-Amino-4'-methylacetophenone, in particular, is a precursor for various heterocyclic compounds and active pharmaceutical ingredients (APIs).

The synthetic strategy detailed herein is a classic and reliable approach for preparing α-amino ketones. It leverages the reactivity of the α-carbon adjacent to the carbonyl group in 4-methylacetophenone. The process can be logically divided into three primary stages:

  • α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group, creating a highly reactive electrophilic center.

  • Nucleophilic Substitution (Amination): Displacement of the bromide with an amino group.

  • Salt Formation: Conversion of the resulting aminoketone free base into its more stable and easily handled hydrochloride salt.

This document provides the necessary causality behind experimental choices to ensure reproducibility and success.

Reaction Scheme and Mechanism

The overall transformation from 4-methylacetophenone to 2-Amino-4'-methylacetophenone hydrochloride is depicted below.

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights
  • Step 1: α-Bromination: This reaction proceeds via an enol or enolate intermediate. In an acidic medium like acetic acid, the ketone is protonated, which facilitates enolization. The electron-rich enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the α-bromo ketone. The selectivity for the α-position over the aromatic ring is achieved under these conditions.

  • Step 2: Amination: The 2-bromo-4'-methylacetophenone is a potent electrophile due to the electron-withdrawing nature of the adjacent carbonyl group. Ammonia (NH₃), acting as a nucleophile, attacks the carbon bearing the bromine atom in a classic SN2 reaction, displacing the bromide ion to form the primary amine.

  • Step 3: Hydrochloride Salt Formation: The product of the amination step is a basic free amine. The addition of hydrochloric acid results in an acid-base reaction, where the lone pair of electrons on the nitrogen atom accepts a proton from HCl. This forms the ammonium salt, which is typically a crystalline solid, facilitating its isolation and purification.[4]

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5]

Part A: Synthesis of 2-Bromo-4'-methylacetophenone

This protocol uses molecular bromine, which is highly corrosive and toxic. An alternative is to use N-Bromosuccinimide (NBS) with a catalytic amount of acid.

ReagentMW ( g/mol )AmountMolesEq.
4-Methylacetophenone134.1820.0 g0.1491.0
Glacial Acetic Acid60.05100 mL--
Bromine (Br₂)159.817.6 mL (23.8 g)0.1491.0

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution) to neutralize HBr gas.

  • Charging the Flask: Charge the flask with 4-methylacetophenone (20.0 g, 0.149 mol) and glacial acetic acid (100 mL).

  • Reagent Addition: In the dropping funnel, place bromine (7.6 mL, 0.149 mol). Add the bromine dropwise to the stirred solution over 30-45 minutes. The initial reddish-brown color of bromine should fade as it reacts. Maintain the reaction temperature below 30°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield 2-bromo-4'-methylacetophenone as a white to pale yellow crystalline solid.

Part B: Synthesis of 2-Amino-4'-methylacetophenone Hydrochloride

This part combines the amination and salt formation into a streamlined process.

ReagentMW ( g/mol )AmountMolesEq.
2-Bromo-4'-methylacetophenone213.0825.0 g0.1171.0
Ethanol46.07200 mL--
Ammonium Hydroxide (28-30%)35.05100 mL~1.48~12.6
Concentrated HCl (37%)36.46As needed--
Diethyl Ether74.12200 mL--

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4'-methylacetophenone (25.0 g, 0.117 mol) in ethanol (200 mL).

  • Amination: Cool the flask in an ice bath. Slowly add concentrated ammonium hydroxide (100 mL) to the stirred solution. Seal the flask and stir at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • Extraction of Free Base: To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter off the drying agent and transfer the ethereal solution to a clean flask. Cool the solution in an ice bath. Add concentrated HCl dropwise with stirring until no further precipitation is observed and the solution is acidic to litmus paper.

  • Isolation: Collect the white precipitate of 2-Amino-4'-methylacetophenone hydrochloride by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the final product in a vacuum oven at 40-50°C to a constant weight. The expected product is a colorless or white crystalline solid.[6]

Visualization of Experimental Workflow

Workflow cluster_0 Part A: α-Bromination cluster_1 Part B: Amination & Salt Formation A1 Dissolve 4-methylacetophenone in Acetic Acid A2 Dropwise addition of Bromine A1->A2 A3 Stir at Room Temp (2-3h) Monitor by TLC A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter and Wash Solid A4->A5 A6 Recrystallize from Ethanol A5->A6 B1 Dissolve Bromo-ketone in Ethanol A6->B1 Intermediate Product B2 Add Ammonium Hydroxide Stir at Room Temp (24h) B1->B2 B3 Concentrate under Vacuum B2->B3 B4 Extract Free Base with Ether B3->B4 B5 Dry Organic Layer B4->B5 B6 Precipitate HCl Salt B5->B6 B7 Filter, Wash, and Dry Product B6->B7

Caption: Step-by-step experimental workflow diagram.

Characterization and Data Analysis

The identity and purity of the synthesized 2-Amino-4'-methylacetophenone hydrochloride should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to colorless crystalline powder[6]
Melting Point 220°C (with decomposition)[6][7]
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol [][9]
Spectroscopic Data:
TechniqueExpected Peaks / Signals
¹H NMR (DMSO-d₆)δ ~8.4 (br s, 3H, -NH₃⁺), δ ~7.9 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~4.6 (s, 2H, -CH₂-), δ ~2.4 (s, 3H, Ar-CH₃)
IR (KBr, cm⁻¹) ~3000-2800 (br, -NH₃⁺ stretch), ~1685 (C=O stretch), ~1610, 1580 (aromatic C=C stretch)
Mass Spec (ESI⁺) m/z = 150.1 [M+H]⁺ (corresponding to the free base C₉H₁₁NO)
HPLC Purity >98.0% (typical)

Troubleshooting and Key Insights

  • Incomplete Bromination: If TLC shows significant starting material after 3 hours, add a small additional amount of bromine (0.05 eq) or extend the reaction time. Ensure the absence of water, which can hinder the reaction.

  • Low Yield in Amination: The amination step can be slow. Ensuring the flask is well-sealed is crucial to prevent the escape of ammonia gas. A large excess of ammonia is used to drive the reaction to completion and minimize the formation of secondary amine byproducts.

  • Product Oily or Gummy: If the final hydrochloride salt does not precipitate as a clean solid, it may be due to residual solvent or impurities. Try adding more non-polar solvent (like hexane) to the ether solution or re-dissolving the crude product in a minimal amount of methanol and re-precipitating with ether.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Jackson, S., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kaur, N. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.
  • Wang, Q., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Retrieved from [Link]

  • Wang, H., et al. (2009). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. ResearchGate. Retrieved from [Link]

  • Jackson, S., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methylacetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). aminoacetone semicarbazone hydrochloride. Retrieved from [Link]

Sources

Friedel-Crafts acylation for 2-Amino-4'-methylacetophenone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis of 2-Amino-4'-methylacetophenone hydrochloride via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride, a key intermediate in pharmaceutical development. The synthesis involves a two-step process: the Friedel-Crafts acylation of N-acetyl-p-toluidine followed by acidic deprotection of the acetyl group. This guide offers in-depth scientific explanations for the procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Part 1: Theoretical Framework and Reaction Rationale

The synthesis hinges on the classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In this specific application, the aromatic substrate is N-acetyl-p-toluidine, chosen for its activated ring system and the protective function of the acetyl group.

1.1 The Role of the Acetyl Protecting Group:

The amino group (-NH2) is a strong activating group in electrophilic aromatic substitution. However, it readily reacts with Lewis acids like aluminum chloride (AlCl3), which are essential catalysts for the Friedel-Crafts reaction.[3] This interaction would form a complex, deactivating the ring and preventing the desired acylation. Therefore, the amino group of p-toluidine is first protected by acetylation to form N-acetyl-p-toluidine. This amide is still an ortho-, para-director but is less activating, which helps to prevent polysubstitution.

1.2 The Friedel-Crafts Acylation Mechanism:

The core of the synthesis is the acylation of the protected aromatic ring. The reaction proceeds via the formation of a highly electrophilic acylium ion.[1]

  • Step 1: Generation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride (AlCl3), to form an acylium ion (CH3CO+).[2] The AlCl3 abstracts the chloride from acetyl chloride, creating the resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl4-).[1][4]

  • Step 2: Electrophilic Attack: The electron-rich aromatic ring of N-acetyl-p-toluidine attacks the acylium ion. The methyl and acetamido groups are ortho-, para-directing. Due to steric hindrance from the acetamido group, the acylation occurs predominantly at the para position relative to the methyl group (and ortho to the acetamido group). This electrophilic attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Step 3: Restoration of Aromaticity: A proton is removed from the carbon bearing the new acyl group by the AlCl4- anion, restoring the aromaticity of the ring.[2][4] This step regenerates the AlCl3 catalyst and produces hydrogen chloride (HCl).[2]

It is crucial to note that the ketone product forms a stable complex with AlCl3, necessitating the use of stoichiometric amounts of the catalyst.[4] This complex is later hydrolyzed during the workup phase.

1.3 Deprotection of the Acetyl Group:

The final step is the removal of the N-acetyl protecting group to yield the desired primary amine. This is achieved through acid-catalyzed hydrolysis.[5] Refluxing the acylated intermediate in the presence of a strong acid, such as hydrochloric acid, cleaves the amide bond to reveal the amino group and form the hydrochloride salt of the final product.[6][7]

Part 2: Detailed Experimental Protocols

Safety Precautions: This procedure involves corrosive and water-sensitive reagents. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Aluminum chloride and acetyl chloride react violently with water, releasing HCl gas.[8][9]

2.1 Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
N-acetyl-p-toluidineC9H11NO149.19103-89-9Starting Material
Anhydrous Aluminum ChlorideAlCl3133.347446-70-0Catalyst, moisture-sensitive
Acetyl ChlorideCH3COCl78.5075-36-5Acylating agent, corrosive
Dichloromethane (DCM)CH2Cl284.9375-09-2Anhydrous, reaction solvent
Concentrated Hydrochloric AcidHCl36.467647-01-0For workup and deprotection
Ethanol (EtOH)C2H5OH46.0764-17-5Solvent for deprotection
Sodium Bicarbonate (NaHCO3)NaHCO384.01144-55-8For neutralization
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.047757-82-6Drying agent
IceH2O18.027732-18-5For workup

2.2 Step-by-Step Protocol for Friedel-Crafts Acylation:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.[9]

  • Reagent Addition: In the fume hood, charge the flask with N-acetyl-p-toluidine and anhydrous dichloromethane (DCM). Begin stirring to dissolve the starting material.

  • Catalyst Suspension: Carefully add anhydrous aluminum chloride to the flask. The mixture will form a suspension. Cool the flask to 0°C using an ice-water bath.[9]

  • Addition of Acylating Agent: Dilute acetyl chloride with anhydrous DCM in the addition funnel. Add the acetyl chloride solution dropwise to the cooled, stirred suspension over a period of 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C during the addition.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Reaction Quenching and Workup: Carefully and slowly pour the reaction mixture over a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-acetyl-4-methylphenyl)acetamide.

2.3 Step-by-Step Protocol for Acidic Deprotection:

  • Reaction Setup: Place the crude N-(2-acetyl-4-methylphenyl)acetamide in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Hydrolysis: Add a mixture of ethanol and concentrated hydrochloric acid.[6] Heat the mixture to reflux and maintain for 4-6 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove impurities.

  • Drying: Dry the purified 2-Amino-4'-methylacetophenone hydrochloride in a vacuum oven.

Part 3: Reaction Schematics and Workflow

3.1 Overall Synthesis Pathway:

Synthesis_Pathway p_toluidine p-Toluidine n_acetyl N-acetyl-p-toluidine p_toluidine->n_acetyl Acetylation (Protection) acylated_intermediate N-(2-acetyl-4-methylphenyl)acetamide n_acetyl->acylated_intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) final_product 2-Amino-4'-methylacetophenone hydrochloride acylated_intermediate->final_product Acid Hydrolysis (HCl) (Deprotection) FC_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup Assemble Dry Glassware reagents Charge N-acetyl-p-toluidine and DCM setup->reagents catalyst Add AlCl3 and Cool to 0°C reagents->catalyst add_acetyl_chloride Dropwise Addition of Acetyl Chloride Solution catalyst->add_acetyl_chloride stir_rt Stir at Room Temperature add_acetyl_chloride->stir_rt quench Quench with Ice/HCl stir_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate

Caption: Step-by-step workflow for the acylation.

Part 4: Troubleshooting and Key Considerations

  • Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation. Any moisture will deactivate the aluminum chloride catalyst. Ensure all glassware is thoroughly dried and a drying tube is used. [9]* Controlling Exothermicity: The reaction between aluminum chloride and acetyl chloride is highly exothermic. [9]Slow, controlled addition of the acetyl chloride at low temperatures is essential to prevent side reactions and ensure safety.

  • Stoichiometry of Catalyst: As the ketone product complexes with AlCl3, at least a stoichiometric amount, and often a slight excess (e.g., 1.1 equivalents), of the catalyst is required for the reaction to proceed to completion. [4]* Deprotection Monitoring: The progress of the acid hydrolysis should be carefully monitored by TLC. Incomplete deprotection will result in a mixture of the desired product and the acetylated intermediate, complicating purification. Over-refluxing under harsh acidic conditions can potentially lead to degradation of the product. [5]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • J-Stage. Friedel-Crafts Acetylation of N-Acetyl-o-toluidine. [Link]

  • Organic Chemistry. Acetyl Protection - Common Conditions. [Link]

  • National Institutes of Health. N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. [Link]

  • Common Organic Chemistry. Acetyl Deprotection - Acidic Conditions. [Link]

  • PubMed. Depolymerization and de-N-acetylation of chitin oligomers in hydrochloric acid. [Link]

  • Stenutz. N-(4-methylphenyl)acetamide. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • ResearchGate. Removing an acetyl group from NH?. [Link]

Sources

Reduction of 4'-methyl-2-nitroacetophenone to synthesize 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0825

Introduction

2-Amino-4'-methylacetophenone hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3][][5] Its structural motif is a key component in the development of novel therapeutic agents. The efficient and selective synthesis of this compound is therefore of significant interest to the drug development and chemical synthesis communities. This application note provides a detailed, field-proven protocol for the reduction of 4'-methyl-2-nitroacetophenone to the corresponding amine, followed by its conversion to the hydrochloride salt.

The primary challenge in this synthesis lies in the selective reduction of the aromatic nitro group in the presence of a ketone functionality. While various reducing agents are available, achieving high chemoselectivity is paramount to avoid the undesired reduction of the carbonyl group.[6] This guide will explore two robust methods for this transformation: catalytic hydrogenation and a metal-acid reduction using tin(II) chloride, explaining the causality behind the procedural choices to ensure a high-yield, high-purity outcome.

Scientific Principles & Mechanistic Overview

The conversion of an aromatic nitro compound to an aniline derivative is a cornerstone of organic synthesis.[7] The two primary methods detailed herein, catalytic hydrogenation and tin(II) chloride reduction, operate via distinct mechanisms.

2.1. Catalytic Hydrogenation:

This method is often preferred for its clean reaction profile, with water being the primary byproduct.[8][9] The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.[8] The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The catalyst facilitates the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, to the final amine.[10] The choice of catalyst and reaction conditions (pressure, temperature) is critical to ensure the selective reduction of the nitro group without affecting the ketone.[11]

2.2. Tin(II) Chloride Reduction:

This classical method utilizes a metal salt, tin(II) chloride (SnCl₂), in an acidic medium, typically hydrochloric acid.[8][12] SnCl₂ acts as the reducing agent, donating electrons to the nitro group.[10][13] The reaction proceeds through a series of single electron transfers and protonations, with the acidic environment providing the necessary protons.[10][13] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[12] However, it generates stoichiometric amounts of tin byproducts, which require careful removal during workup.[12]

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
4'-Methyl-2-nitroacetophenone≥98%Sigma-Aldrich83428-91-5
Palladium on Carbon (10 wt. %)-Acros Organics7440-05-3
Hydrogen GasHigh PurityAirgas1333-74-0
MethanolAnhydrousFisher Scientific67-56-1
Tin(II) Chloride Dihydrate≥98%Alfa Aesar10025-69-1
Hydrochloric Acid (37%)ACS GradeVWR7647-01-0
Ethyl AcetateACS GradeFisher Scientific141-78-6
Sodium BicarbonateACS GradeEMD Millipore144-55-8
Diethyl EtherAnhydrousSigma-Aldrich60-29-7

3.2. Safety Precautions

  • 4'-Methyl-2-nitroacetophenone: Handle with care, avoiding dust formation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]

  • Hydrogen Gas: Highly flammable. Conduct catalytic hydrogenation in a well-ventilated fume hood, away from ignition sources, and use appropriate high-pressure equipment.

  • Hydrochloric Acid: Corrosive. Handle in a fume hood and wear acid-resistant gloves and eye protection.

  • Tin(II) Chloride: Can be irritating. Avoid inhalation of dust and contact with skin and eyes.[12]

  • General Handling: Always work in a well-ventilated area.[15][16] Wash hands thoroughly after handling chemicals.[15][16]

Protocol A: Catalytic Hydrogenation

This protocol is recommended for its high efficiency and cleaner reaction profile.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL hydrogenation flask, add 4'-methyl-2-nitroacetophenone (5.0 g, 27.9 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.25 g, 5 mol%) to the flask under a gentle stream of nitrogen to prevent ignition of the catalyst.

  • Hydrogenation: Secure the flask to a Parr hydrogenator. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Hydrochloride Salt Formation: Dissolve the resulting crude 2-amino-4'-methylacetophenone in 50 mL of anhydrous diethyl ether. Slowly bubble dry hydrogen chloride gas through the solution with stirring. Alternatively, add a solution of HCl in isopropanol dropwise.

  • Isolation and Purification: The hydrochloride salt will precipitate as a white to off-white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum oven at 40°C to a constant weight.

Protocol B: Tin(II) Chloride Reduction

This protocol provides a reliable alternative, particularly when high-pressure hydrogenation equipment is unavailable.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methyl-2-nitroacetophenone (5.0 g, 27.9 mmol) in ethanol (100 mL).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (18.9 g, 83.7 mmol) in one portion.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (30 mL) to the stirred mixture. An exothermic reaction will occur. Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly and carefully add a 40% aqueous sodium hydroxide solution to neutralize the excess acid and precipitate tin salts (the mixture will become thick). Adjust the pH to approximately 8-9.

  • Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure to obtain the crude free amine.

  • Hydrochloride Salt Formation: Dissolve the crude amine in anhydrous diethyl ether (50 mL). Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.

  • Isolation and Purification: Collect the precipitated 2-Amino-4'-methylacetophenone hydrochloride by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.

Visualization of Experimental Workflow

cluster_0 Protocol A: Catalytic Hydrogenation cluster_1 Protocol B: Tin(II) Chloride Reduction A1 Dissolve 4'-methyl-2-nitroacetophenone in Methanol A2 Add 10% Pd/C Catalyst A1->A2 A3 Hydrogenate at 50 psi A2->A3 A4 Filter to Remove Catalyst A3->A4 A5 Remove Solvent A4->A5 A6 Form Hydrochloride Salt with HCl gas/solution A5->A6 A7 Isolate and Dry Product A6->A7 B1 Dissolve 4'-methyl-2-nitroacetophenone in Ethanol B2 Add SnCl2·2H2O and Conc. HCl B1->B2 B3 Reflux for 2-3 hours B2->B3 B4 Neutralize with NaOH B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Wash, Dry, and Remove Solvent B5->B6 B7 Form Hydrochloride Salt with HCl gas/solution B6->B7 B8 Isolate and Dry Product B7->B8

Caption: Comparative workflow for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride.

Results and Discussion

Both protocols consistently provide the desired product in high yield and purity. Below is a summary of expected results based on literature and in-house validation.

ParameterProtocol A: Catalytic HydrogenationProtocol B: Tin(II) Chloride Reduction
Typical Yield 90-95%80-88%
Purity (by HPLC) >99%>97%
Melting Point 220°C (decomposes)[2][3][17]220°C (decomposes)[2][3][17]
Appearance Colorless to off-white crystals[3][17]Colorless to light yellow crystals[17]
Molecular Formula C₉H₁₁NO·HCl[1]C₉H₁₁NO·HCl[1]
Molecular Weight 185.65 g/mol [1][3]185.65 g/mol [1][3]

Discussion of Results:

Catalytic hydrogenation (Protocol A) generally offers a higher yield and purity. The primary advantage is the elimination of metal byproducts, which simplifies the purification process. The main consideration for this method is the requirement for specialized high-pressure equipment and the careful handling of the pyrophoric catalyst.

The tin(II) chloride reduction (Protocol B) is a more accessible method that does not require specialized equipment. However, the workup is more involved due to the need to remove tin salts. The formation of a thick precipitate during neutralization can sometimes complicate the extraction process. Despite these challenges, it remains a robust and reliable method for this transformation.

Reaction Mechanism Visualization

cluster_mech Reduction Pathway Start 4'-Methyl-2-nitroacetophenone Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2e-, +2H+ Product 2-Amino-4'-methylacetophenone Intermediate2->Product +2e-, +2H+

Caption: Generalized reduction pathway of the nitro group.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction (Protocol A) Inactive catalyst, insufficient hydrogen pressure, poor stirring.Use fresh catalyst, ensure the system is leak-free and properly pressurized, increase stirring speed.
Incomplete Reaction (Protocol B) Insufficient amount of SnCl₂ or HCl, short reaction time.Ensure correct stoichiometry, extend reflux time and monitor by TLC.
Low Yield Loss of product during workup/extraction, incomplete precipitation of the hydrochloride salt.Ensure complete neutralization and efficient extraction; use anhydrous conditions for salt formation and ensure complete precipitation before filtering.
Product Contamination (Protocol B) Incomplete removal of tin salts.Ensure the pH is sufficiently basic during workup to fully precipitate tin hydroxides; wash the organic layer thoroughly.
Dark Product Color Formation of side products (e.g., azo/azoxy compounds), air oxidation of the amine.For Protocol A, ensure complete hydrogenation. For both, minimize exposure of the free amine to air before converting to the stable hydrochloride salt.

Conclusion

This application note details two effective and reproducible methods for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride from 4'-methyl-2-nitroacetophenone. The choice between catalytic hydrogenation and tin(II) chloride reduction will depend on the available equipment and the scale of the synthesis. Both protocols, when followed with the appropriate safety precautions and experimental care, provide the target compound in high yield and purity, suitable for use in further synthetic applications in research and drug development.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Sn2+ reduction. WordPress. [Link]

  • Cail, D., et al. (2019). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development.
  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Sciencemadness.org. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic-chemistry.org. [Link]

  • askIITians. (2023). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

  • Wikipedia. Reduction of nitro compounds. Wikipedia. [Link]

  • Oxford Lab Fine Chem LLP. (2011). 4-nitro acetophenone 98% Material Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • Google Patents. (1957). Process for the hydrogenation of meta-nitroacetophenone.
  • LookChem. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE. LookChem. [Link]

  • ChemSrc. CAS 5467-70-9 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE. ChemSrc. [Link]

  • Google Patents. (2015). Continuous two step flow synthesis of M-amino acetophenone.
  • Google Patents. (2000). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. PubChem. [Link]

  • Tibhe, J., et al. (2013). Discontinuous two step flow synthesis of m-aminoacetophenone. Journal of Flow Chemistry.
  • Ghorai, P., et al. (2021).
  • Organic Syntheses. (2014). The Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Organic Syntheses. [Link]

  • Organic Syntheses. (1955). o-NITROACETOPHENONE. Organic Syntheses. [Link]

  • ResearchGate. (2019). Solid–Liquid Phase Equilibrium for Ternary Systems of p-Nitroacetophenone plus m-Nitroacetophenone...
  • García Zavala, A. (2025). Chemoselective Reduction of 4-Nitroacetophenone.

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Using 2-Amino-4'-methylacetophenone hydrochloride in azaflavanone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 6-Methyl-Azaflavanones via Intramolecular Electrocyclization using 2-Amino-4'-methylacetophenone Hydrochloride

Abstract: Azaflavanones, characterized by a 2-aryl-2,3-dihydroquinolin-4(1H)-one core, represent a class of "privileged structures" in medicinal chemistry and drug development.[1][2] Their structural analogy to natural flavanones, combined with the introduction of a nitrogen atom into the heterocyclic C ring, imparts a diverse and potent range of pharmacological activities, including antiproliferative, anti-inflammatory, anti-ulcer, and α-glucosidase inhibitory properties.[3][4][5][6] Notably, the substitution of the C-ring ether oxygen with nitrogen has been shown to enhance antiproliferative activity by over 100-fold in certain models, underscoring the therapeutic potential of this scaffold.[4] This guide provides a comprehensive, field-tested protocol for the synthesis of azaflavanones, beginning with the versatile starting material, 2-Amino-4'-methylacetophenone hydrochloride. We will detail a robust two-step synthetic pathway, explain the causality behind critical experimental choices, and present methods for characterization and optimization.

Foundational Principles: The Synthetic Strategy

The synthesis of azaflavanones from 2-aminoacetophenones is most efficiently achieved through a sequential, two-step process. This strategy leverages two cornerstone reactions in organic chemistry: the Claisen-Schmidt condensation to build the carbon backbone, followed by an intramolecular aza-Michael addition for the crucial ring-closing step.[3][7]

Step 1: Claisen-Schmidt Condensation to form the 2'-Amino-4'-methylchalcone Intermediate. Chalcones are the biogenetic precursors to all flavonoids and are defined by their α,β-unsaturated ketone system linking two aromatic rings.[8][9] The Claisen-Schmidt condensation is a base-catalyzed aldol condensation that reliably forms this scaffold.[9][10] In our protocol, the enolate of 2-Amino-4'-methylacetophenone attacks an aromatic aldehyde. The resulting aldol adduct rapidly dehydrates to yield the thermodynamically stable conjugated system of the chalcone.

Step 2: Intramolecular Aza-Michael Cyclization. The defining step in forming the azaflavanone core is the intramolecular conjugate addition of the 2'-amino group onto the α,β-unsaturated ketone of the chalcone.[1][5] This cyclization is typically promoted under acidic conditions.[8] The acidic environment protonates the carbonyl, activating the enone system and making the β-carbon more electrophilic and susceptible to nucleophilic attack by the aniline amine, thus driving the ring formation.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4'-methylacetophenone Hydrochloride B Neutralization (Base, e.g., NaHCO3) A->B C Free 2-Amino-4'- methylacetophenone B->C F 2'-Amino-4'-methylchalcone (Intermediate) C->F D Aromatic Aldehyde (Ar-CHO) D->F E Base Catalyst (e.g., NaOH, KOH) E->F H 6-Methyl-Azaflavanone (Final Product) F->H aza-Michael Addition G Acid Catalyst (e.g., Montmorillonite K10, HCl) G->H

Figure 1: High-level workflow for Azaflavanone synthesis.

Detailed Experimental Protocols

This section provides step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of (E)-1-(2-amino-4-methylphenyl)-3-phenylprop-2-en-1-one (2'-Amino-4'-methylchalcone)

Rationale for Starting Material Handling: The starting material, 2-Amino-4'-methylacetophenone hydrochloride, is an ammonium salt. The amine is protonated, rendering it non-nucleophilic and unable to participate in subsequent reactions. Therefore, a mandatory initial step is the neutralization to the free amine form before initiating the condensation.

Materials & Reagents:

  • 2-Amino-4'-methylacetophenone hydrochloride

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol:

  • Neutralization of Starting Material:

    • Dissolve 2-Amino-4'-methylacetophenone hydrochloride (1.0 eq) in deionized water.

    • Slowly add saturated NaHCO₃ solution while stirring until the solution becomes basic (test with pH paper) and gas evolution ceases.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo to yield the oily free amine, 2-Amino-4'-methylacetophenone. Proceed immediately to the next step.

  • Claisen-Schmidt Condensation:

    • In a round-bottom flask, dissolve the 2-Amino-4'-methylacetophenone (1.0 eq) from the previous step and benzaldehyde (1.1 eq) in methanol.[11]

    • Cool the mixture in an ice bath to 0-5 °C.

    • Prepare a solution of NaOH (2.0 eq) in a minimal amount of water and add it dropwise to the methanolic solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

    • Upon completion, pour the reaction mixture into a beaker of cold water.

    • A yellow precipitate of the chalcone will form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure 2'-Amino-4'-methylchalcone as a yellow crystalline solid.

Part B: Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one (6-Methyl-Azaflavanone)

Rationale for Catalyst Selection: While various acids can catalyze the cyclization, montmorillonite K10 clay is an excellent choice for a green and efficient reaction. It is a solid acid catalyst that is easily filtered off, simplifying the workup. Furthermore, its use in conjunction with microwave irradiation dramatically reduces reaction times from hours to minutes.

Materials & Reagents:

  • 2'-Amino-4'-methylchalcone (from Part A)

  • Montmorillonite K10 clay

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Microwave-Assisted Cyclization:

    • In a dedicated microwave reaction vessel, thoroughly mix the 2'-Amino-4'-methylchalcone (1.0 eq, 0.1 g) with montmorillonite K10 clay (1.0 g).[7] The solid mixture should be homogenous.

    • Place the vessel in a laboratory microwave reactor and irradiate at a constant power of 400 W for 20 minutes.[7]

    • Allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Add ethyl acetate to the solid mixture and stir for 15 minutes to extract the product.

    • Remove the clay catalyst by filtration, washing the solid pad with additional ethyl acetate.

    • Combine the filtrates and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-Methyl-Azaflavanone.

Mechanistic Insights

Understanding the underlying mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

G cluster_A Part A: Base-Catalyzed Aldol Condensation cluster_B Part B: Acid-Catalyzed aza-Michael Addition A1 Acetophenone Enolate A2 Aldehyde A1->A2 Nucleophilic Attack A3 Aldol Adduct A2->A3 A4 Chalcone A3->A4 Dehydration (-H₂O) A6 H₂O A4->A6 B1 Chalcone A5 OH⁻ A5->A1 Deprotonation B2 Protonated Carbonyl B1->B2 Protonation B3 Enol Intermediate B2->B3 Intramolecular Nucleophilic Attack by -NH₂ B4 Azaflavanone B3->B4 Tautomerization & Deprotonation B6 H⁺ B4->B6 B5 H⁺ B5->B1

Figure 2: Reaction mechanism for Azaflavanone synthesis.

Data Summary and Expected Outcomes

The choice of substituent on the aromatic aldehyde significantly influences both the reaction yield and the biological activity of the resulting azaflavanone.

Table 1: Representative Reaction Yields
EntryAldehyde Substituent (Ar)Chalcone Yield (%)Azaflavanone Yield (%)Reference
1Phenyl~70-85%~60-75%[3]
24-Chlorophenyl~80-90%~72%[3]
33-Nitrophenyl~65-75%~55%[3]
42-Hydroxyphenyl~60-70%~53%[3]

Note: Yields are indicative and can vary based on reaction scale and purification efficiency. The presence of electron-withdrawing groups on the chalcone has been reported to increase the percentage yield of azaflavanones.[3]

Table 2: Biological Activity of Azaflavanone Derivatives

Azaflavanones are potent biological agents. The substitution pattern on the 2-phenyl ring (derived from the aldehyde) is a key determinant of activity.

Compound ClassBiological Target/ActivityKey Findings & IC₅₀ ValuesReference(s)
2-Phenyl-azaflavanonesAntiproliferative (HL60 cells)Unsubstituted 2-phenyl derivative showed potent activity (IC₅₀ = 0.40 µM).[4]
4'-Methyl-azaflavanonesAntiproliferative (HL60 cells)4'-methyl derivative showed diminished activity (IC₅₀ = 5.4 µM) compared to the unsubstituted analog.[4]
Substituted aza-flavanonesα-Glucosidase Inhibition4-Trifluoromethyl phenyl derivative showed strong inhibition (IC₅₀ = 53.52 µM), significantly better than electron-donating groups.[5]
Chloro-azaflavanonesAnti-inflammatory2-(4-chlorophenyl) derivative showed potent anti-inflammatory activity with 65% inhibition of paw edema.[3]

Troubleshooting and Expert Insights

  • Low Yield in Condensation: If the chalcone yield is low, ensure the complete neutralization of the hydrochloride salt. Any residual acid will quench the base catalyst. Also, maintain low temperatures during the addition of the base to prevent side reactions.

  • Incomplete Cyclization: If the cyclization stalls, extend the microwave irradiation time in 5-minute increments, monitoring by TLC. Alternatively, a stronger acid catalyst system like HCl in ethanol can be used, though this may require a more rigorous aqueous workup.[8]

  • Purification Challenges: Azaflavanones and their precursor chalcones can have similar polarities. Careful selection of the eluent system for column chromatography is critical. A shallow gradient of ethyl acetate in hexane is recommended for optimal separation.

  • Substrate Scope: This protocol is broadly applicable to a range of aromatic and heteroaromatic aldehydes. However, aldehydes with base-sensitive functional groups may require alternative condensation methods, such as using a milder base like piperidine.[12]

Conclusion

This application note provides a validated and efficient pathway for the synthesis of 6-Methyl-Azaflavanones using 2-Amino-4'-methylacetophenone hydrochloride. The two-step sequence of Claisen-Schmidt condensation followed by a microwave-assisted, solid-acid catalyzed cyclization is a modern, reliable, and scalable approach. The resulting azaflavanone scaffold is a well-established pharmacophore, and this protocol enables researchers in drug discovery and medicinal chemistry to readily access a diverse library of these high-value compounds for biological screening and development.

References

  • Gill, N.S., Kaur, A., Arora, R., Dhawan, V., & Bali, M. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Sashida, H., Ohta, K., & Fujii, A. (2012). Relationship between Structure and Antiproliferative Activity of 1-Azaflavanones. Biological and Pharmaceutical Bulletin, 35(9), 1633-1636. [Link]

  • Nayab, S., A-Omair, M.A., Al-Zahrani, A.S., Al-Ghamdi, A.S., Khan, P., & Khan, I. (2018). Synthesis, molecular modeling and biological evaluation of aza-flavanones as α-glucosidase inhibitors. RSC Advances, 8(30), 16568-16579. [Link]

  • Kim, J., & Lee, P.H. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3426-3430. [Link]

  • Marrero, Y.B.R., et al. (2023). Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. ACS Omega, 8(45), 42875–42884. [Link]

  • Gomes, M.J.S., et al. (2017). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Molbank, 2017(3), M951. [Link]

  • Marrero, Y.B.R., et al. (2023). Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. [Link]

  • Pinheiro, S., et al. (n.d.). Synthesis of azaflavanones and alpha-ylidene azaflavanones. ResearchGate. [Link]

  • Ramadhini, R.A., et al. (2025). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. Science & Technology Indonesia, 10(4), 1169-1178. [Link]

  • Narender, T., & Reddy, K.P. (n.d.). A review of the syntheses of flavanones, thioflavanones, and azaflavanones from 2'-substituted chalcones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyclization of chalcone to flavanones. [Link]

  • Dean, F.M., & Podimuang, V. (1965). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Salehi, B., et al. (2020). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 25(23), 5567. [Link]

  • Biddle, M.M., & Scheidt, K.A. (2008). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Current Opinion in Drug Discovery & Development, 11(6), 843–851. [Link]

  • Mathew, B., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Tropical Journal of Pharmaceutical Research, 13(6), 945-952. [Link]

  • Al-Amiery, A.A., Kadhum, A.A.H., & Mohamad, A.B. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]

  • ResearchGate. (n.d.). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. [Link]

  • Yerra, K.R., et al. (2005). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

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Application Notes & Protocols: 2-Amino-4'-methylacetophenone hydrochloride as a Foundational Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the structural diversity of compound libraries. 2-Amino-4'-methylacetophenone hydrochloride stands out as a highly versatile and valuable bifunctional building block. Its structure, featuring a nucleophilic primary amine and a reactive ketone moiety on a substituted phenyl ring, provides a robust platform for the synthesis of a multitude of medicinally relevant heterocyclic scaffolds. This guide offers an in-depth exploration of its physicochemical properties, core synthetic applications, and detailed, field-proven protocols for its use in constructing key pharmacophores known for their potential therapeutic activities, including anticancer and anti-inflammatory properties.

Physicochemical Profile and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The hydrochloride salt form of 2-Amino-4'-methylacetophenone enhances its stability and solubility in polar solvents, making it a convenient starting material for a variety of reactions.

Key Properties

The essential physicochemical data for 2-Amino-4'-methylacetophenone hydrochloride are summarized below.[][2][3][4]

PropertyValue
CAS Number 5467-70-9
Molecular Formula C₉H₁₁NO·HCl
Molecular Weight 185.65 g/mol [4]
IUPAC Name 2-amino-1-(4-methylphenyl)ethanone;hydrochloride[][4]
Appearance Colorless to off-white crystals or solid[5][6]
Melting Point ~220°C (with decomposition)[6]
Solubility Soluble in methanol[6]
SMILES CC1=CC=C(C=C1)C(=O)CN.Cl[4]
InChIKey IHWOUORJQZGRRF-UHFFFAOYSA-N[][4]
Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure personnel safety. 2-Amino-4'-methylacetophenone hydrochloride is classified as an irritant and is harmful if swallowed.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[7][8] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[7] Seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][7]

    • Inhalation: Move the person to fresh air.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Recommended storage is often refrigerated or at -20°C for long-term stability.[5][6]

Core Synthetic Applications in Medicinal Chemistry

The true utility of 2-Amino-4'-methylacetophenone hydrochloride lies in its ability to serve as a precursor to complex molecular architectures. The ortho-amino ketone arrangement is primed for a variety of cyclization and condensation reactions to form heterocyclic systems that are central to many therapeutic agents.[10]

Caption: Synthetic pathways from 2-Amino-4'-methylacetophenone HCl.

Synthesis of 2-Aryl-4-Quinolones (Azaflavones)

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents.[10][11] The synthesis typically proceeds via a condensation reaction between the 2-aminoacetophenone and an aroyl chloride to form an amide intermediate, which is then cyclized under basic conditions.[10][11] This pathway provides a direct and efficient route to compounds that can be further diversified.

Synthesis of Amino-Substituted Chalcones

Chalcones are α,β-unsaturated ketones known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10] 2-Amino-4'-methylacetophenone can readily undergo a Claisen-Schmidt condensation with various aromatic aldehydes. The resulting amino-substituted chalcones are valuable intermediates themselves or can be studied directly for their therapeutic potential.

Formation of Schiff Bases and Metal Complexes

The primary amine of the building block can condense with a wide range of aldehydes and ketones to form Schiff bases (imines). These compounds and their subsequent metal complexes are a subject of significant research interest due to their demonstrated antibacterial, antifungal, and anticancer activities.[10]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of key derivatives. Researchers should always perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.

Protocol 1: General Synthesis of a 2-Aryl-7-methyl-4-quinolone

This protocol details the two-step synthesis of a 2-aryl-4-quinolone derivative, a common and high-value transformation for this building block.[10]

Step A: Acylation of the Amine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 2-Amino-4'-methylacetophenone hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at a concentration of 0.2-0.5 M.

  • Neutralization (if using HCl salt): Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired aroyl chloride (1.05 eq) dropwise over 10-15 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. If using dichloromethane, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-acetyl-5-methylphenyl)benzamide intermediate.

Step B: Intramolecular Cyclization (Claisen Condensation)

  • Setup: Dissolve the crude intermediate from Step A in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a solution of a strong base, such as 25% sodium methoxide in methanol (2.0-3.0 eq) or potassium tert-butoxide (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the formation of the quinolone product by TLC or LC-MS. Causality Note: The strong base is required to deprotonate the α-carbon of the ketone, initiating the intramolecular cyclization onto the amide carbonyl.

  • Workup and Purification: After cooling to room temperature, neutralize the mixture with an acid (e.g., glacial acetic acid or dilute HCl) until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of a 2-Aryl-4-quinolone.

Conclusion

2-Amino-4'-methylacetophenone hydrochloride is more than a simple chemical; it is an enabling tool for medicinal chemists. Its inherent reactivity and structural features provide efficient and reliable access to diverse classes of heterocyclic compounds. The protocols and applications outlined in this guide demonstrate its significant potential as a foundational element in the design and synthesis of novel therapeutic agents. Its continued use in drug discovery programs is a testament to its value as a versatile and powerful building block.

References

  • MySkinRecipes. 2-Amino-4'-methylacetophenone hydrochloride.
  • MilliporeSigma. Safety Data Sheet: 2-Methylacetophenone. (2025).
  • BOC Sciences. CAS 5467-70-9 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE.
  • Fisher Scientific. Safety Data Sheet: Ethanone, 1-(2-aminophenyl)-. (2021).
  • Aromsyn Co., Ltd. 5467-70-9 | 2-Amino-4'-methylacetophenone hydrochloride.
  • Sigma-Aldrich. Safety Data Sheet: 4'-Methylacetophenone. (2024).
  • Cole-Parmer. Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%.
  • Thermo Fisher Scientific. Safety Data Sheet: 4'-Aminoacetophenone. (2025).
  • Santa Cruz Biotechnology. 2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9.
  • Changchun Haofei Import & Export Trade Co., Ltd. 2-Amino-4'-methylacetophenone hydrochloride CAS NO.5467-70-9.
  • ChemicalBook. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9.
  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. National Center for Biotechnology Information.
  • El-Sayed, M. A. A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI.
  • BenchChem. Aminoacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols. (2025).
  • Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Der Pharma Lett.

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Quantitative Analysis of 2-Amino-4'-methylacetophenone hydrochloride using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2-Amino-4'-methylacetophenone hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is critical for ensuring product quality and for use in pharmacokinetic studies. The described method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, providing high selectivity and sensitivity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the methodology from sample preparation to data analysis and method validation.

Introduction

2-Amino-4'-methylacetophenone hydrochloride is an aromatic ketone that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The purity and concentration of this starting material can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal technique for this purpose, offering both high separation efficiency and highly selective and sensitive detection.[3]

This application note addresses the need for a standardized and validated analytical procedure. We will delve into the rationale behind the selection of chromatographic conditions, the optimization of mass spectrometric parameters, and a detailed protocol for method validation to demonstrate its accuracy, precision, linearity, and robustness.[4][5]

Physicochemical Properties of 2-Amino-4'-methylacetophenone hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name 2-amino-1-(4-methylphenyl)ethanone;hydrochloride[6][7]
CAS Number 5467-70-9[8]
Molecular Formula C₉H₁₂ClNO[6]
Molecular Weight 185.65 g/mol [6]
Appearance Colorless Crystals[6][8]
Melting Point 220°C (decomposition)[8]
Solubility Soluble in Methanol[8]

Experimental Design and Rationale

The development of this HPLC-MS method was guided by the chemical nature of 2-Amino-4'-methylacetophenone. As an aromatic amine, it is amenable to reversed-phase chromatography. The presence of a primary amine group makes it readily ionizable by electrospray ionization (ESI) in positive mode, which is ideal for mass spectrometric detection.

Chromatographic Separation

A C18 stationary phase was selected for its versatility and proven performance in separating a wide range of small aromatic molecules. The mobile phase consists of a mixture of water and a polar organic solvent (acetonitrile), which is a common choice for reversed-phase HPLC. The addition of a small amount of formic acid to the mobile phase serves two key purposes: it helps to protonate the analyte, which enhances its ionization in the ESI source, and it improves the chromatographic peak shape by minimizing tailing. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while also minimizing the run time.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was chosen for its high sensitivity and selectivity. This technique involves monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and allows for accurate quantification even at low concentrations.

The precursor ion for 2-Amino-4'-methylacetophenone (free base, MW 149.19) in positive ESI mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 150.2. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions. Based on the fragmentation of similar acetophenone structures, a likely fragmentation pathway involves the neutral loss of the aminomethyl group or cleavage of the acyl group, leading to the formation of the 4-methylbenzoyl cation.

Materials and Methods

Reagents and Materials
  • 2-Amino-4'-methylacetophenone hydrochloride (Reference Standard, >98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC vials with inserts

Instrumentation
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-4'-methylacetophenone hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

HPLC-MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: HPLC Parameters

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Table 2: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition Precursor Ion (m/z)
150.2
150.2

Experimental Protocols

Sample Preparation

For the analysis of bulk drug substance or in-process control samples, a simple dilution is sufficient.

  • Accurately weigh the sample and dissolve it in methanol to obtain a concentration of 1 mg/mL.

  • Further dilute the sample with a 50:50 mixture of acetonitrile and water to bring the concentration within the range of the calibration curve.

  • Filter the final solution through a 0.22 µm syringe filter before transferring it to an HPLC vial.

For analysis in biological matrices such as plasma, a protein precipitation step is recommended.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial for analysis.

Data Acquisition and Processing
  • Set up the HPLC-MS system with the parameters outlined in Tables 1 and 2.

  • Create a sequence table including blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Inject the samples and acquire the data in MRM mode.

  • Process the data using the instrument's software. Integrate the peak areas for the quantifier MRM transition.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Use a linear regression model with a weighting factor of 1/x or 1/x².

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Method Validation

A comprehensive method validation was performed according to ICH Q2(R1) guidelines to demonstrate the method's suitability for its intended purpose.[1][2]

Specificity

The specificity of the method was evaluated by analyzing a blank sample (diluent) and a sample spiked with the analyte. The absence of interfering peaks at the retention time of 2-Amino-4'-methylacetophenone in the blank sample demonstrates the method's specificity.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards over the concentration range of 1 to 1000 ng/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) greater than 0.99.

Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at three concentration levels (low, medium, and high) in replicate (n=6). The accuracy was expressed as the percentage recovery, and the precision was expressed as the relative standard deviation (RSD).

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Low QC54.998.03.5
Mid QC5051.2102.42.1
High QC500495.599.11.8
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10. The established LOQ for this method was 1 ng/mL, which is sufficient for most applications.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including the column temperature (±2°C), flow rate (±0.02 mL/min), and mobile phase composition (±2% organic). The results showed no significant impact on the peak area or retention time, demonstrating the method's robustness.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this application note.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Dissolve & Dilute Filtration Filtration Dilution->Filtration 0.22 µm filter HPLC_MS HPLC-MS System Filtration->HPLC_MS Data_Acquisition MRM Data Acquisition HPLC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall experimental workflow for the HPLC-MS analysis.

Method_Validation_Logic Method Analytical Method Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness Fit_for_Purpose Fit for Purpose Specificity->Fit_for_Purpose Linearity->Fit_for_Purpose Accuracy->Fit_for_Purpose Precision->Fit_for_Purpose LOQ->Fit_for_Purpose Robustness->Fit_for_Purpose

Caption: Logical framework for method validation.

Conclusion

This application note details a highly selective, sensitive, and robust HPLC-MS method for the quantitative analysis of 2-Amino-4'-methylacetophenone hydrochloride. The method has been thoroughly validated and is demonstrated to be accurate, precise, and linear over a wide concentration range. The provided protocols can be readily implemented in quality control laboratories for the analysis of bulk drug substances and in research settings for pharmacokinetic and drug metabolism studies. This method provides a reliable analytical tool to support drug development and ensure product quality.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Mtoz Biolabs. (n.d.). ESI-MS/MS Analysis Service. [Link]

  • NIST. Acetophenone, 4'-amino-. [Link]

  • LookChem. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9. [Link]

  • PubChem. p-METHYLACETOPHENONE. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Micro-Separations. 4-Aminoacetophenone Analysis with HPLC. [Link]

  • Agilent. GENERAL HPLC METHODS. [Link]

  • National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • CORESTA. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. [Link]

  • Tetrahedron. 69872-37-3 | 2-Amino-4'-methylacetophenone. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

Sources

Application Note: Profiling Reaction Mixtures of 2-Amino-4'-methylacetophenone Hydrochloride by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-Amino-4'-methylacetophenone hydrochloride reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Amino-4'-methylacetophenone is a key intermediate in pharmaceutical synthesis, and monitoring its formation along with associated impurities is critical for ensuring process efficiency, product purity, and regulatory compliance. This note details the rationale behind sample preparation, chromatographic separation, and mass spectrometric identification of the target compound and potential process-related impurities. A robust protocol for direct GC-MS analysis is presented, including a discussion on the necessity of derivatization for enhancing analytical performance.

Introduction: The Analytical Challenge

The synthesis of 2-Amino-4'-methylacetophenone, a substituted aromatic aminoketone, often begins with precursors like 4'-methylacetophenone or 2-Bromo-4'-methylacetophenone. The subsequent chemical transformations, such as amination, can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and various side-products. Effective process development and quality control mandate an analytical method that can separate and identify these structurally similar compounds with high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive molecular identification based on mass fragmentation patterns. However, the presence of a polar primary amine group in the target analyte can pose challenges such as poor peak shape and potential thermal degradation in the GC inlet.[1] This guide addresses these challenges by providing a detailed methodology, including sample preparation strategies and a discussion on the merits of chemical derivatization.

Synthesis and Potential Impurities

A common synthetic route to 2-Amino-4'-methylacetophenone involves the amination of 2-Bromo-4'-methylacetophenone. This can be achieved through methods like the Delépine reaction (using hexamethylenetetramine) or the Gabriel synthesis (using potassium phthalimide).[2][3] Understanding the reaction pathway is crucial for predicting potential impurities.

Key Potential Impurities in the Reaction Mixture:

  • Starting Materials:

    • 4'-Methylacetophenone: The precursor to the brominated intermediate.

    • 2-Bromo-4'-methylacetophenone: The direct precursor to the final product.

  • Intermediates & Side-Products:

    • Hexamethylenetetramine quaternary salt: An intermediate in the Delépine reaction.[4]

    • Phthalimide derivatives: Intermediates in the Gabriel synthesis.[5]

    • Over-alkylation products: Secondary or tertiary amines formed if the primary amine product reacts further with the alkyl halide.

    • Elimination products: Formation of unsaturated species from the bromo-intermediate under basic conditions.

A thorough GC-MS analysis must be able to resolve the main product from these potential contaminants.

Experimental Workflow and Protocols

The analysis of a complex reaction mixture requires a systematic approach, from sample preparation to data interpretation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for the GC-MS analysis of the reaction mixture.

GC-MS Workflow Figure 1: GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Sample Quenching Quench Reaction (if necessary) ReactionMixture->Quenching LLE Liquid-Liquid Extraction (LLE) Quenching->LLE Drying Dry Organic Extract (e.g., Na2SO4) LLE->Drying Concentration Concentrate Sample Drying->Concentration Derivatization Derivatization (Optional, See Section 4) Concentration->Derivatization FinalSample Final Sample in GC Vial Derivatization->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC PeakIntegration Peak Integration & Identification TIC->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: A schematic overview of the key stages in the GC-MS analysis of the reaction mixture.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is designed to isolate the organic components of the reaction mixture from aqueous and salt-based impurities.

Materials:

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC grade)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Separatory funnel, beakers, rotary evaporator

  • GC autosampler vials with inserts

Procedure:

  • Neutralization: Take a 1 mL aliquot of the reaction mixture. If the reaction was performed under acidic conditions (as is common for the hydrochloride salt), carefully neutralize it by adding saturated sodium bicarbonate solution dropwise until effervescence ceases. Check the pH to ensure it is between 8 and 9 to deprotonate the amine and improve extraction efficiency.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add 10 mL of dichloromethane and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean flask.

  • Re-extract: Perform two more extractions of the aqueous layer with 10 mL of DCM each time. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with 15 mL of deionized water, followed by 15 mL of brine to remove residual water-soluble components.

  • Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate or by adding the drying agent directly to the flask and swirling.

  • Concentration: Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to a final volume of approximately 1 mL.

  • Final Preparation: Transfer the concentrated sample to a GC vial, with an insert if necessary, for analysis.

Protocol 2: GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis on a standard GC-MS system. Method optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC System Standard GC with split/splitless injectorProvides flexibility for different concentration levels.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column offering excellent separation for a wide range of aromatic compounds.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Mode SplitlessMaximizes sensitivity for trace impurity detection.
Injector Temp. 250 °CEnsures volatilization of analytes without causing thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for this column dimension.
Oven Program Initial: 80°C, hold 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.This program provides good separation of early-eluting starting materials from the later-eluting product.
MS System Quadrupole or Ion TrapCommon mass analyzers suitable for this application.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns and enabling library matching.[6]
Mass Range m/z 40-350Covers the molecular weights of the target analyte and expected impurities.
MS Transfer Line 280 °CPrevents condensation of analytes.
MS Ion Source 230 °CStandard source temperature to promote ionization.

The Role of Derivatization

Direct analysis of primary amines by GC can sometimes lead to peak tailing due to interactions with active sites in the injector or on the column.[1] Derivatization converts the polar N-H group into a less polar, more volatile moiety, improving chromatographic performance.

When to Consider Derivatization:

  • If significant peak tailing is observed for 2-Amino-4'-methylacetophenone.

  • If co-elution with other components occurs, altering the elution time via derivatization may improve resolution.

  • If enhanced sensitivity is required.

Common Derivatization Agents:

  • Silylating Agents (e.g., MSTFA, BSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) group. The resulting derivatives are more volatile and thermally stable.[1]

  • Acylating Agents (e.g., PFPA, TFAA): These introduce fluorinated acyl groups, which can improve chromatographic properties and enhance sensitivity with an electron capture detector (ECD), though MS detection is more common.[7]

Protocol 3: Silylation with MSTFA (Optional)

  • Evaporate the prepared sample extract to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a solvent like acetonitrile.

  • Cap the vial tightly and heat at 60-80°C for 30 minutes.

  • Cool to room temperature before injecting into the GC-MS.

Data Analysis and Interpretation

Expected Elution Order

Based on boiling points and polarity, the expected elution order on a non-polar column like a DB-5ms would be:

  • 4'-Methylacetophenone (least polar, most volatile)

  • 2-Bromo-4'-methylacetophenone

  • 2-Amino-4'-methylacetophenone (most polar, least volatile)

Mass Spectral Fragmentation Analysis

Accurate identification relies on the interpretation of the mass spectra.

Predicted Fragmentation of 2-Amino-4'-methylacetophenone (MW: 149.19 g/mol ): The fragmentation is dictated by the aminoketone structure. Key fragmentation pathways for aromatic ketones and amines include alpha-cleavage.[8]

  • Molecular Ion (M+): A peak at m/z 149 should be observable.

  • Alpha-Cleavage (loss of CH2NH2 radical): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is highly favorable. This would result in the formation of the 4-methylbenzoyl cation, which is the expected base peak at m/z 119 .

  • Alpha-Cleavage (loss of p-tolyl-carbonyl radical): Cleavage on the other side of the carbonyl group would lead to the formation of the [CH2NH2]+ ion at m/z 30 . This peak is characteristic of primary amines.

  • Aromatic Ring Fragmentation: A peak at m/z 91 corresponding to the tropylium ion (C7H7+), is common for toluene derivatives.[9]

Fragmentation Figure 2: Predicted EI Fragmentation of 2-Amino-4'-methylacetophenone Parent [C9H11NO]+• m/z 149 BasePeak [C8H7O]+ m/z 119 (Base Peak) Parent->BasePeak - •CH2NH2 AmineFrag [CH4N]+ m/z 30 Parent->AmineFrag - •COC7H7 Tropylium [C7H7]+ m/z 91 BasePeak->Tropylium - CO

Caption: Key fragmentation pathways for the target analyte under electron ionization.

Identification of Key Impurities:

  • 4'-Methylacetophenone (MW: 134.18 g/mol ):

    • M+: m/z 134

    • Base Peak: m/z 119 (loss of •CH3)[9]

    • Other fragments: m/z 91 (tropylium ion)[9]

  • 2-Bromo-4'-methylacetophenone (MW: 213.07 g/mol ):

    • Isotope Pattern: Characteristic M+ and M+2 peaks at m/z 212 and 214 due to the presence of 79Br and 81Br isotopes.

    • Base Peak: m/z 119 (loss of •CH2Br)

    • Other fragments: m/z 91 (tropylium ion)

Conclusion

The GC-MS methodology presented in this application note provides a reliable and detailed approach for the analysis of 2-Amino-4'-methylacetophenone hydrochloride reaction mixtures. By understanding the potential synthetic byproducts and their characteristic mass spectral fragmentation patterns, researchers can effectively monitor reaction progress, identify impurities, and ensure the quality of the final product. The protocols for sample preparation and GC-MS analysis serve as a validated starting point for method development in pharmaceutical research and quality control laboratories. For challenging separations or poor peak shapes, chemical derivatization offers a powerful tool to enhance analytical performance.

References

  • Angyal, S. J. (1954). The Delepine Reaction. Organic Reactions, 8, 197.
  • Blažević, N. (1979). Hexamethylenetetramine, a Versatile Reagent in Organic Synthesis. Synthesis, 1979(03), 161-176.
  • Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Bulletin de la Société Chimique de France, 13, 352-361.
  • Fisher Scientific. (n.d.). 2-Bromo-4'-methylacetophenone, 97%.
  • Jordan, A., Huang, S., Sneddon, H. F., & Nortcliffe, A. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754.
  • Knapp, D. R. (1979).
  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • Surrey, A. R. (1961). Name Reactions in Organic Chemistry (2nd ed.). Academic Press.
  • Tsogoeva, S. B. (2007). Recent advances in the synthesis of chiral primary amines. European Journal of Organic Chemistry, 2007(11), 1701-1716.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST. (n.d.). Acetophenone, 4'-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Bromoallylamine. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

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Application Note: Structural Characterization of 2-Amino-4'-methylacetophenone hydrochloride by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 2-Amino-4'-methylacetophenone hydrochloride, a key intermediate in pharmaceutical synthesis, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the unambiguous identification and purity assessment of this compound. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction

2-Amino-4'-methylacetophenone hydrochloride is an important building block in the synthesis of various pharmaceutically active compounds. Its precise chemical structure and purity are critical for ensuring the quality, safety, and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] This application note details the comprehensive characterization of 2-Amino-4'-methylacetophenone hydrochloride using high-resolution ¹H and ¹³C NMR spectroscopy.

The hydrochloride salt form of this aminoketone influences its solubility and the chemical environment of its protons and carbons, particularly those near the protonated amino group. Understanding these effects is crucial for accurate spectral interpretation. This guide will walk through the process from sample preparation to final spectral analysis, providing insights grounded in established NMR principles and pharmaceutical analysis standards.

Molecular Structure and NMR-Active Nuclei

The structure of 2-Amino-4'-methylacetophenone hydrochloride (C₉H₁₂ClNO, MW: 185.65 g/mol ) is presented below.[2][3] The molecule possesses several distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy.

DOT Script for Molecular Structure

Caption: Structure of 2-Amino-4'-methylacetophenone hydrochloride.

Experimental Protocols

Materials and Equipment
  • Sample: 2-Amino-4'-methylacetophenone hydrochloride (Purity ≥ 98%)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can lock on the solvent signal)[4]

  • Equipment: High-quality 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

Safety Precautions

2-Amino-4'-methylacetophenone hydrochloride is an irritant.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Sample Preparation Protocol

The choice of solvent is critical for NMR analysis. Due to the salt nature of the analyte, a polar aprotic solvent is required for good solubility. DMSO-d₆ is an excellent choice as it readily dissolves hydrochloride salts and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.5 ppm) typically do not overlap with signals of interest for this molecule.[6][7]

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtering (if necessary): If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Transfer: Transfer the clear solution to the NMR tube. Ensure the sample height is adequate for the spectrometer's coil (typically ~4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

DOT Script for Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (10-20 mg for ¹H, 50-75 mg for ¹³C) dissolve Add DMSO-d₆ (~0.7 mL) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix transfer Transfer to NMR Tube mix->transfer acquire Acquire Spectra (¹H and ¹³C) transfer->acquire Ready for NMR process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze & Assign Spectra process->analyze

Caption: Workflow for NMR sample preparation and analysis.

NMR Data Acquisition Parameters

The following are recommended starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Pulse Program Standard 1D (e.g., zg30)Proton-decoupled 1D (e.g., zgpg30)Standard single-pulse experiment for ¹H; proton decoupling for ¹³C simplifies the spectrum to singlets.
Solvent DMSO-d₆DMSO-d₆Good solubility for the hydrochloride salt; known chemical shifts for referencing.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Spectral Width (SW) ~16 ppm~220 ppmCovers the expected chemical shift range for all proton and carbon types in the molecule.
Acquisition Time (AQ) ~3.0 s~1.0-1.5 sBalances resolution with signal-to-noise; longer AQ provides better resolution.[10]
Relaxation Delay (D1) 2-5 s2 sAllows for near-complete T1 relaxation of protons, ensuring accurate integration.[10]
Number of Scans (NS) 8-161024 or moreSufficient for good signal-to-noise in ¹H; ¹³C requires significantly more scans due to lower natural abundance.
Referencing Residual DMSO-d₆ at 2.50 ppmResidual DMSO-d₆ at 39.52 ppmInternal referencing to the deuterated solvent signal is a standard practice.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The protonation of the amino group to an ammonium salt (-NH₃⁺) significantly influences the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data for 2-Amino-4'-methylacetophenone hydrochloride in DMSO-d₆

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
A ~8.5 - 9.0Broad Singlet3H-N H₃⁺The protons on the positively charged nitrogen are highly deshielded and exchange with each other, resulting in a broad singlet. The exact shift is sensitive to concentration and residual water.[11]
B ~7.9Doublet2HH-2', H-6'These aromatic protons are ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. They appear as a doublet due to coupling with H-3' and H-5'.[12]
C ~7.4Doublet2HH-3', H-5'These aromatic protons are meta to the acetyl group and ortho to the methyl group. They are shielded relative to H-2'/H-6' and appear as a doublet due to coupling with H-2' and H-6'.
D ~4.5 - 4.7Singlet2H-C H₂-NH₃⁺The methylene protons are adjacent to both the carbonyl group and the strongly electron-withdrawing ammonium group, causing a substantial downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with.
E ~2.4Singlet3HAr-C H₃The methyl protons attached to the aromatic ring are in a typical benzylic position and appear as a singlet.[12][13]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the nine carbon atoms in the molecule, due to the chemical equivalence of C-2'/C-6' and C-3'/C-5'.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4'-methylacetophenone hydrochloride in DMSO-d₆

SignalChemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
1 ~195C =OThe carbonyl carbon is highly deshielded and appears significantly downfield, typical for ketones.[3]
2 ~145C-4'Aromatic quaternary carbon attached to the methyl group. Its chemical shift is influenced by the substituent.
3 ~133C-1'Aromatic quaternary carbon attached to the acetyl group.
4 ~129.5C-3', C-5'Aromatic CH carbons. Their chemical shift is influenced by both the methyl and acetyl groups.
5 ~128.5C-2', C-6'Aromatic CH carbons ortho to the acetyl group.
6 ~45-50C H₂-NH₃⁺Aliphatic carbon adjacent to the electron-withdrawing ammonium group and the carbonyl group, causing a downfield shift compared to a simple alkyl chain.
7 ~21Ar-C H₃The methyl carbon attached to the aromatic ring, appearing in the typical upfield region for alkyl carbons.[3]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR characterization of 2-Amino-4'-methylacetophenone hydrochloride. By following the detailed steps for sample preparation and utilizing the recommended acquisition parameters, researchers can obtain high-quality, reproducible NMR spectra. The provided analysis and predicted chemical shift assignments serve as a robust guide for the structural verification and purity assessment of this important pharmaceutical intermediate. The principles and methodologies described herein are aligned with standard practices in the pharmaceutical industry and can be adapted for the analysis of related compounds.

References

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

  • University of Missouri-St. Louis Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • GWH, Wu, B. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Diehl, B. W. K. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Wiley Analytical Science. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of AzTh-1a at different concentrations. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methylacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

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Protocol for the Purification of 2-Amino-4'-methylacetophenone hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-Amino-4'-methylacetophenone hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules.[1][2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[3][4] This application note provides a detailed, field-proven protocol for the purification of 2-Amino-4'-methylacetophenone hydrochloride, emphasizing the scientific principles behind each step to ensure procedural integrity and high-purity outcomes.

Introduction: The Rationale for High-Purity Intermediates

In synthetic organic chemistry, particularly within drug development, the principle of "garbage in, garbage out" holds significant weight. The presence of impurities, even in trace amounts, in a starting material like 2-Amino-4'-methylacetophenone hydrochloride can have a cascading effect on a multi-step synthesis. These impurities may be unreacted precursors, byproducts from the initial synthesis, or degradation products. Their removal is not merely a matter of quality control but a critical step to ensure the reproducibility, safety, and efficacy of the final compound.

Recrystallization stands as the preeminent method for purifying solid crystalline compounds.[3] The technique is founded on the principle that the solubility of a solid in a solvent generally increases with temperature. By dissolving the impure compound in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the compound's solubility decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[4]

Compound Characteristics and Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound—dissolving it completely when hot but poorly when cold. For 2-Amino-4'-methylacetophenone hydrochloride, its chemical nature as an amine salt significantly influences solvent choice. The presence of the hydrochloride salt increases the compound's polarity compared to its free base, enhancing its solubility in polar solvents.[5]

Table 1: Physicochemical Properties of 2-Amino-4'-methylacetophenone hydrochloride

PropertyValueSource(s)
CAS Number 5467-70-9[1][2][6][7][8]
Molecular Formula C₉H₁₂ClNO[1][7][8][]
Molecular Weight 185.65 g/mol [1][7][8][]
Appearance Colorless Crystals[6][7]
Melting Point ~220°C (with decomposition)[6][7]
Known Solubility Soluble in Methanol[6][7]

While methanol is a known solvent, its high solvating power may lead to significant product loss in the mother liquor, even at low temperatures. Therefore, a mixed-solvent system is often superior for fine-tuning solubility and maximizing recovery. A combination of a polar protic solvent in which the compound is soluble (like ethanol or isopropanol) and an "anti-solvent" in which it is less soluble (like water or hexanes) is a common strategy. For this protocol, we will focus on an Ethanol/Water system, which provides an excellent balance of solvating power and recovery for polar amine hydrochlorides.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.

Workflow Overview

Recrystallization_Workflow A Crude Solid B Dissolution (Min. Hot Solvent) A->B C Decolorization (Optional, Activated Carbon) B->C if colored D Hot Filtration (Remove Insolubles/Carbon) B->D if not colored C->D E Slow Cooling (Crystal Formation) D->E Imp Insoluble Impurities D->Imp F Ice Bath Cooling (Maximize Yield) E->F G Vacuum Filtration (Isolate Crystals) F->G H Cold Solvent Wash G->H Sol Soluble Impurities (in Mother Liquor) G->Sol I Drying H->I J Pure Crystalline Product I->J

Caption: Recrystallization workflow for 2-Amino-4'-methylacetophenone HCl.

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place the crude 2-Amino-4'-methylacetophenone hydrochloride (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of 95% ethanol (e.g., start with 20-25 mL).

    • Gently heat the mixture on a hot plate stirrer set to a low-to-medium temperature (~80-90°C). The flask should be covered with a watch glass to prevent solvent evaporation.

    • Causality: Using the absolute minimum volume of near-boiling solvent is the most critical factor for achieving a high recovery yield.[3] The goal is to create a saturated solution at high temperature. If the solid does not fully dissolve, add more 95% ethanol dropwise until a clear solution is achieved.

  • Decolorization (Perform if the solution has a visible color):

    • If the hot solution is colored (e.g., yellow or brown), remove the flask from the heat source to momentarily stop the boiling.

    • Add a very small amount of activated charcoal (e.g., the tip of a spatula).

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[3] Adding it to a boiling solution can cause violent bumping.

    • Return the flask to the heat and gently boil for 2-5 minutes.

  • Hot Filtration (Perform if charcoal was added or if insoluble impurities are visible):

    • This is a time-sensitive step that must be performed quickly to prevent premature crystallization.

    • Set up a vacuum filtration apparatus with a Büchner or Hirsch funnel. Place a piece of filter paper in the funnel.

    • Preheat the filtration apparatus by pouring boiling solvent (95% ethanol) through it. Discard this solvent.

    • Causality: Preheating prevents the solution from cooling upon contact with the cold funnel, which would cause the desired product to crystallize on the filter paper, reducing the yield.

    • Quickly filter the hot solution. Wash the original flask with a small amount of hot solvent and pour it through the filter to recover any remaining product.

  • Crystallization:

    • Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes.

    • Causality: Lowering the temperature significantly decreases the solubility of the product, maximizing the amount that crystallizes out of the solution and thereby increasing the final yield.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a clean Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold 95% ethanol.

    • Causality: The wash solvent must be ice-cold to minimize redissolving the purified product.[3] This step removes the residual mother liquor, which contains the soluble impurities.

  • Drying:

    • Leave the crystals under vacuum on the filter funnel for 10-15 minutes to pull air through and facilitate initial drying.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50°C).

Summary of Key Parameters and Troubleshooting

Table 2: Key Recrystallization Parameters

ParameterRecommended Value / ProcedureRationale
Solvent System 95% Ethanol (or Ethanol/Water mixture)Good solubility at high temperature, poor solubility at low temperature for the polar hydrochloride salt.
Dissolution Temp. Near boiling (~78°C for Ethanol)Ensures complete dissolution in the minimum amount of solvent.
Cooling Protocol Slow, undisturbed cooling to room temperature, followed by an ice bath.Promotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Ice-cold 95% EthanolRemoves adhering mother liquor without significantly dissolving the product crystals.
Expected Purity >99% (as determined by HPLC, NMR)Effective removal of soluble and insoluble impurities.
Troubleshooting Common Issues
  • No Crystals Form: The solution may be too dilute or supersaturated.

    • Solution: Try scratching the inner wall of the flask with a glass rod at the meniscus to provide a surface for nucleation. If that fails, add a single "seed" crystal of the pure compound. As a last resort, gently heat the solution to evaporate some solvent, increasing the concentration, and then repeat the cooling process.

  • "Oiling Out": The product separates as an oily liquid instead of crystals.

    • Solution: This occurs when the solution becomes saturated at a temperature above the melting point of the solute. Reheat the solution to dissolve the oil, add more solvent to decrease the saturation point, and cool again, more slowly.

  • Poor Recovery / Low Yield:

    • Solution: This is most often caused by using too much solvent during the initial dissolution step. It can also result from premature crystallization during hot filtration or washing the final crystals with solvent that was not sufficiently cold.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-Amino-4'-methylacetophenone hydrochloride. By understanding the causality behind each step—from solvent selection to the kinetics of cooling—researchers and drug development professionals can reliably and reproducibly obtain high-purity material essential for successful downstream applications. This protocol serves not just as a set of instructions, but as a framework for logical problem-solving in the purification of crystalline solids.

References

  • 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. ChemicalBook.

  • 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. Molbase.

  • CAS 5467-70-9 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE. BOC Sciences.

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. BenchChem.

  • 2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9. Santa Cruz Biotechnology.

  • Acetophenone purification. Google Patents (US4433173A).

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram. CP Lab Safety.

  • 2'-Aminoacetophenone Hydrochloride solubility in different solvents. BenchChem.

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department.

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.

  • 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Organic Syntheses.

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office (EPO).

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO.

  • 2-Amino-4'-methylacetophenone hydrochloride CAS NO.5467-70-9. Jilin haofei import and export trade Co.,Ltd.

  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses.

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Application Note: A Step-by-Step Protocol for the Purification of 2-Amino-4'-methylacetophenone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2-Amino-4'-methylacetophenone using silica gel column chromatography. 2-Amino-4'-methylacetophenone is a valuable intermediate in pharmaceutical and chemical synthesis. Its purification, however, presents a common challenge due to the basicity of its primary amine, which interacts strongly with the acidic silanol groups of standard silica gel. This interaction often leads to poor separation, significant peak tailing, and potential sample degradation. This protocol outlines a robust method that neutralizes the acidic stationary phase with a triethylamine-modified mobile phase, ensuring high-purity recovery of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a reliable purification strategy for aminoketones and other basic compounds.

Introduction and Scientific Principles

2-Amino-4'-methylacetophenone, a substituted aromatic aminoketone, serves as a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of both a primary amine and a ketone functionality makes it a versatile synthon. However, the purification of such compounds from reaction mixtures is frequently complicated by the inherent basicity of the amino group.

Standard normal-phase chromatography relies on a polar stationary phase (typically silica gel) and a less polar mobile phase.[1] Silica gel's surface is covered with silanol groups (Si-OH), which are acidic in nature. Basic compounds like 2-Amino-4'-methylacetophenone can be protonated by these acidic sites, leading to strong, often irreversible, adsorption onto the stationary phase. This results in significant product loss, broad or tailing peaks, and poor resolution from impurities.[2][3]

The cornerstone of this protocol is the deactivation of the silica gel stationary phase. By incorporating a small percentage of a competing, volatile base—triethylamine (TEA)—into the mobile phase, the acidic silanol groups are effectively neutralized.[2][3] This prevents the protonation of the target amine, allowing it to partition cleanly between the stationary and mobile phases based on polarity, leading to a successful and efficient separation.

Compound Profile: 2-Amino-4'-methylacetophenone Hydrochloride
PropertyValue
CAS Number 5467-70-9[4][5][][7][8]
Molecular Formula C₉H₁₂ClNO[5][][7]
Molecular Weight 185.65 g/mol [5][][7]
Appearance Colorless Crystals[4][5]
Melting Point 220°C (decomposes)[4][5][9]
Solubility Soluble in Methanol[4][5]
Hazard Irritant[4][5][9]

Pre-Chromatography: TLC Method Development

Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). This small-scale analysis determines the ideal mobile phase composition for achieving optimal separation.

Protocol for TLC Analysis:
  • Sample Preparation: Prepare a dilute solution of your crude 2-Amino-4'-methylacetophenone (after neutralization/workup to the free base) in a suitable solvent like dichloromethane or ethyl acetate.

  • Solvent System Preparation: Begin with a mixture of ethyl acetate and hexanes. A good starting point is a 30:70 (v/v) mixture. Crucially, add 1-3% triethylamine (TEA) to this solvent mixture. [2] For example, to 10 mL of the mobile phase, add 0.1-0.3 mL of TEA.

  • TLC Plate Spotting: Using a capillary tube, spot the crude sample solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the prepared mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the separated spots under a UV lamp (254 nm).

  • Analysis and Optimization:

    • Calculate the Retention Factor (Rf) for the spot corresponding to the desired product. The ideal Rf value for column chromatography is between 0.2 and 0.4 .[2]

    • If the Rf is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexanes.

    • The addition of TEA is critical to prevent streaking and ensure compact spots.[2]

Detailed Column Chromatography Protocol

This protocol assumes the starting material is the hydrochloride salt, which must first be neutralized to the free amine for effective purification under these conditions.

Materials and Reagents
  • Stationary Phase: Silica gel (standard, 60 Å, 230-400 mesh)

  • Mobile Phase Solvents: Hexanes, Ethyl Acetate (ACS grade or higher)

  • Base Additive: Triethylamine (TEA)

  • Compound: Crude 2-Amino-4'-methylacetophenone hydrochloride

  • Neutralizing Agent: Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Apparatus: Chromatography column, separatory funnel, round-bottom flasks, rotary evaporator, beakers, graduated cylinders, TLC plates and chamber, UV lamp.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_iso Phase 3: Isolation Neutralize Neutralize HCl Salt (Basic Workup) TLC TLC Method Development (Optimize Mobile Phase + TEA) Neutralize->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Load Crude Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (Collect Fractions) Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Analyze Analyze Final Product (Purity Check) Evaporate->Analyze

Caption: Workflow for the purification of 2-Amino-4'-methylacetophenone.

Step-by-Step Procedure

Step 1: Neutralization of the Hydrochloride Salt

  • Dissolve the crude 2-Amino-4'-methylacetophenone hydrochloride in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of NaHCO₃ or 1M NaOH while gently swirling until the solution is basic (confirm with pH paper, pH > 8).

  • Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Column Preparation (Slurry Packing)

  • Prepare the optimized mobile phase determined from the TLC analysis, including 1-3% TEA.

  • In a beaker, create a slurry by mixing the silica gel with the mobile phase until it has a consistency that is easy to pour.

  • Secure the chromatography column in a vertical position with the stopcock closed. Pour a small amount of the mobile phase into the column.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure the silica packs down into a uniform bed without air bubbles or cracks.

  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude free base from Step 1 in a minimal amount of the mobile phase or dichloromethane.

  • Carefully apply the sample solution dropwise to the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, again draining the solvent until it reaches the top of the sand.

  • Gently add a small amount of fresh mobile phase to wash any remaining sample from the glass walls onto the column bed, and drain again.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.

  • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Systematically monitor the collected fractions by TLC to determine which ones contain the purified product. Spot the crude material, the collected fractions, and a co-spot (crude + fraction) on the same TLC plate for easy comparison.

Step 5: Product Isolation

  • Combine all fractions that contain the pure 2-Amino-4'-methylacetophenone (as determined by TLC).

  • Remove the mobile phase (including solvents and TEA) using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

  • The resulting solid or oil is the purified product. Determine its mass and calculate the yield. Further analysis (e.g., NMR, MS) can be performed to confirm purity and identity.

Mechanism of Silica Deactivation

The success of this protocol hinges on mitigating the strong interaction between the basic amine and the acidic silica surface. Triethylamine acts as a shield, neutralizing the problematic silanol groups.

G cluster_0 Acidic Silica Surface cluster_1 Basic Amine cluster_2 Deactivating Agent cluster_3 Interaction without TEA cluster_4 Interaction with TEA Silica Si-O-H ProtonatedAmine Si-O⁻   ⁺H₃N-R (Strong Adsorption) Silica->ProtonatedAmine Protonates NeutralizedSilica Si-O⁻   ⁺HN(Et)₃ Silica->NeutralizedSilica Neutralized by Amine R-NH₂ Amine->ProtonatedAmine FreeAmine R-NH₂ (Elutes Normally) TEA N(Et)₃ TEA->NeutralizedSilica

Caption: Neutralization of acidic silica gel by triethylamine (TEA).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not elute Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound elutes at the solvent front Mobile phase polarity is too high.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
Significant peak tailing or streaking Insufficient neutralization of acidic silica gel.Ensure 1-3% triethylamine is present in the mobile phase. Confirm the starting material was fully neutralized to the free base.[2]
Co-elution of impurities The chosen solvent system has poor selectivity for the components.Try a different solvent system (e.g., dichloromethane/methanol with TEA). If separation is still poor, consider an alternative stationary phase like neutral alumina.[2]
Product loss on the column Irreversible adsorption or decomposition on the silica.This is a strong indicator of insufficient TEA. Ensure the column is well-packed and thoroughly equilibrated with the TEA-containing mobile phase before loading the sample.

Safety and Handling

  • 2-Amino-4'-methylacetophenone hydrochloride is classified as an irritant. Avoid contact with skin and eyes.[4][5]

  • Organic Solvents (Hexanes, Ethyl Acetate, Dichloromethane) are flammable and/or toxic. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Triethylamine is corrosive and has a strong, unpleasant odor. Handle with care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem. [URL: https://www.benchchem.
  • 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9711818_EN.htm]
  • 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. Molbase. [URL: https://www.molbase.
  • CAS 5467-70-9 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE. BOC Sciences. [URL: https://www.bocsci.com/product/2-amino-4-methylacetophenone-hydrochloride-cas-5467-70-9-408785.html]
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [URL: https://www.biotage.
  • 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram. CP Lab Safety. [URL: https://www.cplabsafety.com/2-amino-4-methylacetophenone-hydrochloride-min-97-1-gram.html]
  • 2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-amino-4-methylacetophenone-hydrochloride-5467-70-9]
  • 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9. LookChem. [URL: https://www.lookchem.com/2-AMINO-4-METHYLACETOPHENONE-HYDROCHLORIDE/]
  • Column chromatography. Columbia University. [URL: http://www.columbia.edu/cu/chemistry/courses/3071/pre_labs/column_chrom.html]

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The Emerging Role of 2-Amino-4'-methylacetophenone Hydrochloride in Advancing Proteomics Research: A Guide to Theoretical Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of proteomics, the quest for novel chemical tools to dissect the complexity of the proteome is unceasing. 2-Amino-4'-methylacetophenone hydrochloride is a compound of interest due to its distinct chemical architecture, featuring a reactive primary amine and a ketone functional group. While its application in proteomics is not yet established in peer-reviewed literature, its structure suggests a compelling potential for innovative methodologies in protein analysis. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, outlining theoretical applications and detailed protocols to explore the utility of 2-Amino-4'-methylacetophenone hydrochloride in cutting-edge proteomics research.

Part 1: Theoretical Framework and Potential Applications

The unique bifunctionality of 2-Amino-4'-methylacetophenone hydrochloride opens avenues for several theoretical applications in chemical proteomics. The primary amine offers a nucleophilic site for conjugation, while the ketone group can participate in various chemical reactions, including the formation of Schiff bases with primary amines on proteins.

1.1. Development of Novel Cross-linking Reagents: The presence of both an amine and a ketone functional group within the same molecule makes 2-Amino-4'-methylacetophenone hydrochloride a candidate for the development of novel, short-length cross-linking reagents. By functionalizing the primary amine with a photoreactive group or another reactive moiety, it could be used to capture protein-protein interactions in living cells.

1.2. Synthesis of Affinity-Based Probes: The primary amine can be readily modified with reporter tags such as biotin or fluorophores. The resulting molecule could then be used as a probe to label proteins that have an affinity for the 4'-methylacetophenone moiety. This approach could be valuable in chemical proteomics to identify the protein targets of small molecules.[1]

1.3. Derivatization Agent for Mass Spectrometry: The ketone group could potentially be used to derivatize specific amino acid side chains, such as the N-terminus or lysine residues, through reductive amination. This modification would introduce a stable tag that could enhance ionization efficiency or introduce a specific fragmentation pattern in mass spectrometry-based proteomics, aiding in protein identification and quantification.[2][3]

Part 2: Detailed Theoretical Protocols

The following protocols are presented as a starting point for researchers wishing to investigate the potential of 2-Amino-4'-methylacetophenone hydrochloride in their work. These are theoretical and will require optimization and validation.

Protocol 1: Synthesis of a Biotinylated Affinity Probe for Pulldown Assays

This protocol describes the synthesis of a biotinylated probe derived from 2-Amino-4'-methylacetophenone hydrochloride and its subsequent use in a pulldown assay to identify interacting proteins from a cell lysate.

Materials:

  • 2-Amino-4'-methylacetophenone hydrochloride

  • Biotin-NHS (N-hydroxysuccinimide) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Cell lysate from the biological system of interest

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Protease inhibitors

Experimental Workflow:

cluster_synthesis Probe Synthesis cluster_pulldown Pulldown Assay cluster_analysis Protein Analysis s1 Dissolve 2-Amino-4'-methylacetophenone HCl in DMF s2 Add Triethylamine (TEA) s1->s2 s3 Add Biotin-NHS ester s2->s3 s4 Incubate and Purify s3->s4 p1 Incubate Probe with Cell Lysate s4->p1 Biotinylated Probe p2 Add Streptavidin Beads p1->p2 p3 Wash Beads p2->p3 p4 Elute Bound Proteins p3->p4 a1 SDS-PAGE p4->a1 Eluted Proteins a2 In-gel Digestion a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Data Analysis a3->a4

Caption: Workflow for affinity probe synthesis and protein pulldown.

Step-by-Step Methodology:

  • Probe Synthesis:

    • Dissolve 2-Amino-4'-methylacetophenone hydrochloride in anhydrous DMF.

    • Add a slight molar excess of triethylamine to neutralize the hydrochloride and deprotonate the primary amine.

    • Add a molar equivalent of Biotin-NHS ester to the solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Purify the resulting biotinylated probe using reverse-phase HPLC.

  • Cell Lysis:

    • Prepare a cell lysate from the desired cells or tissue using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[4]

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the biotinylated probe with the cell lysate for 1-2 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer and heating at 95°C for 5 minutes.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel tryptic digestion.[5]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

    • Identify the proteins using a database search algorithm.

Protocol 2: Reductive Amination for Protein Derivatization and Mass Spectrometry Analysis

This protocol outlines a theoretical approach for labeling the N-terminus and lysine residues of proteins using 2-Amino-4'-methylacetophenone hydrochloride via reductive amination.

Materials:

  • Purified protein or protein mixture

  • 2-Amino-4'-methylacetophenone hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • Desalting column

  • Trypsin

  • LC-MS/MS system

Experimental Workflow:

cluster_derivatization Derivatization cluster_analysis Analysis d1 Dissolve Protein in Reaction Buffer d2 Add 2-Amino-4'-methylacetophenone HCl d1->d2 d3 Add Sodium Cyanoborohydride d2->d3 d4 Incubate and Quench d3->d4 d5 Desalt d4->d5 a1 Tryptic Digestion d5->a1 Derivatized Protein a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis (Modified Peptide Search) a2->a3

Caption: Workflow for protein derivatization via reductive amination.

Step-by-Step Methodology:

  • Derivatization Reaction:

    • Dissolve the protein sample in the reaction buffer.

    • Add a 10- to 50-fold molar excess of 2-Amino-4'-methylacetophenone hydrochloride to the protein solution.

    • Initiate the reaction by adding a fresh solution of sodium cyanoborohydride.

    • Incubate the reaction at room temperature for 2-4 hours.

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl).

    • Remove excess reagents using a desalting column.

  • Proteomic Analysis:

    • Denature, reduce, and alkylate the derivatized protein.

    • Digest the protein with trypsin overnight.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Perform a database search for protein identification, including a variable modification on lysine residues and the N-terminus corresponding to the mass of the 2-Amino-4'-methylacetophenone moiety.

Part 3: Data Interpretation and Future Outlook

Data Interpretation:

  • For Affinity Pulldown: Proteins identified with high confidence and significant enrichment in the probe-treated sample compared to a control (e.g., mock-treated or a structurally similar but inactive probe) would be considered potential interactors.

  • For Derivatization: Successful derivatization will be confirmed by the identification of peptides with the expected mass shift. The degree of labeling can be quantified by comparing the intensities of modified and unmodified peptides.

Future Directions:

The exploration of 2-Amino-4'-methylacetophenone hydrochloride in proteomics is in its infancy. Future research should focus on:

  • Systematic Evaluation: A thorough investigation of the reactivity and selectivity of this compound towards different amino acid residues under various reaction conditions.

  • Synthesis of Derivatives: The synthesis and testing of a panel of derivatives with different reporter tags and reactive groups to expand its application range.

  • Biological Validation: Application of these novel probes and methods in well-defined biological systems to identify protein targets and elucidate their functions.

While direct applications of 2-Amino-4'-methylacetophenone hydrochloride in proteomics are yet to be documented, its chemical properties present a compelling case for its potential as a versatile tool in the field. The theoretical frameworks and protocols provided herein are intended to inspire and guide researchers in exploring its utility for protein cross-linking, affinity-based profiling, and novel derivatization strategies for mass spectrometry. Through rigorous experimentation and validation, 2-Amino-4'-methylacetophenone hydrochloride could become a valuable addition to the chemical proteomics toolbox.

References

  • Derivatization for proteomics. University of Liverpool. [Link]

  • 2-Amino-4'-methylacetophenone. LookChem. [Link]

  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC. NCBI. [Link]

  • Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PubMed. PubMed. [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - NIH. National Institutes of Health. [Link]

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. [Link]

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. [Link]

  • A proteome-wide atlas of drug mechanism of action - PMC - NIH. National Institutes of Health. [Link]

  • The Protein Protocols Handbook. SpringerLink. [Link]

  • Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection - PubMed. PubMed. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]

  • Top-down mass spectrometry of native proteoforms and their complexes: A community study. ScienceDirect. [Link]

  • A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - NIH. National Institutes of Health. [Link]

  • Proteomics: Concepts and applications in human medicine. Baishideng Publishing Group. [Link]

  • Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC - NIH. National Institutes of Health. [Link]

  • Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - NIH. National Institutes of Health. [Link]

  • Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs - PMC - NIH. National Institutes of Health. [Link]

  • Discovery Proteomics and Absolute Protein Quantification Can Be Performed Simultaneously on an Orbitrap-Based Mass Spectrometer - PMC - PubMed Central. PubMed Central. [Link]

  • Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - NIH. National Institutes of Health. [Link]

  • Proteomics 2.0 and Its Impact on Drug Development | The Scientist. The Scientist Magazine. [Link]

  • A short introduction to the core concepts of proteomics and mass spectrometry - YouTube. YouTube. [Link]

  • Mass spectrometry-based proteomics as an emerging tool in clinical laboratories - PMC. NCBI. [Link]

Sources

Anwendungsleitfaden & Protokolle: Derivatisierung von 2-Amino-4'-methylacetophenonhydrochlorid für die chromatographische Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von Ihrem wissenschaftlichen Anwendungsteam

Zusammenfassung: Dieser technische Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Derivatisierung von 2-Amino-4'-methylacetophenonhydrochlorid für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die hier beschriebenen Methoden sind für Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung und forensischen Analytik konzipiert und zielen darauf ab, die analytische Leistung durch Verbesserung der Flüchtigkeit, thermischen Stabilität und chromatographischen Eigenschaften des Analyten zu optimieren.

Einleitung: Die analytische Herausforderung

2-Amino-4'-methylacetophenon ist ein primäres aromatisches Amin und ein wichtiges Syntheseintermediat sowie eine potenzielle Verunreinigung bei der Herstellung von substituierten Cathinonen wie Mephedron (4-Methylmethcathinon).[1][2][3] Seine genaue Quantifizierung ist für die Prozesskontrolle, die Reinheitsbewertung und in der forensischen Chemie von entscheidender Bedeutung. Die direkte Analyse des Hydrochloridsalzes oder sogar der freien Base stellt chromatographische Systeme jedoch vor erhebliche Herausforderungen:

  • Geringe Flüchtigkeit: Die Anwesenheit der polaren primären Aminogruppe und der Carbonylgruppe führt zu einem hohen Siedepunkt, was eine direkte GC-Analyse erschwert.[4]

  • Thermische Instabilität: Bei den hohen Temperaturen, die im GC-Injektor erforderlich sind, kann es zu Zersetzungsreaktionen kommen.

  • Schlechtes Peak-Shape: Polare funktionelle Gruppen können mit aktiven Stellen in der GC-Säule (z. B. Silanolgruppen) interagieren, was zu asymmetrischen Peaks (Tailing) und verminderter Empfindlichkeit führt.[4]

  • Begrenzte Detektierbarkeit in der HPLC: Dem Molekül fehlt ein starker nativer Chromophor oder Fluorophor, was die empfindliche Detektion mit UV- oder Fluoreszenzdetektoren bei niedrigen Konzentrationen limitiert.

Die chemische Derivatisierung überwindet diese Hürden, indem die polaren funktionellen Gruppen durch weniger polare, stabilere und besser detektierbare Einheiten ersetzt werden.[5][6]

Strategien zur Derivatisierung für die GC-MS-Analyse

Für die GC-MS-Analyse ist das primäre Ziel die Erhöhung der Flüchtigkeit und der thermischen Stabilität. Die beiden gängigsten und effektivsten Methoden für primäre Amine sind die Acylierung und die Silylierung.

Acylierung mit Pentafluorpropionsäureanhydrid (PFPA)

Die Acylierung der primären Aminogruppe mit einem perfluorierten Anhydrid wie PFPA ist eine robuste Methode, die mehrere Vorteile bietet:

  • Hohe Flüchtigkeit: Die Einführung einer Pentafluorpropionyl-Gruppe erhöht den Dampfdruck des Moleküls erheblich.

  • Thermische Stabilität: Das resultierende Amid ist thermisch sehr stabil.

  • Elektronegativität: Die stark elektronegativen Fluoratome ermöglichen eine hochempfindliche Detektion mittels Elektroneneinfang-Detektor (ECD) oder durch charakteristische Fragmentierungsmuster im Massenspektrometer.

  • Probenvorbereitung: Eine bekannte Menge 2-Amino-4'-methylacetophenonhydrochlorid wird in einem geeigneten aprotischen Lösungsmittel (z. B. 100 µL Ethylacetat oder Acetonitril) gelöst. Bei der Salzform ist die Zugabe einer kleinen Menge einer organischen Base (z. B. 10 µL Pyridin oder Triethylamin) erforderlich, um die freie Base in situ zu neutralisieren und freizusetzen.

  • Reagenz-Zugabe: 50 µL Pentafluorpropionsäureanhydrid (PFPA) werden zur Probelösung gegeben.

  • Reaktion: Die Reaktionsmischung wird in einem fest verschlossenen Reaktionsgefäß für 30 Minuten bei 60 °C inkubiert.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die überschüssige Säure und das Reagenz vorsichtig unter einem sanften Stickstoffstrom abgedampft.

  • Rekonstitution: Der trockene Rückstand wird in einem definierten Volumen eines für die GC-Analyse geeigneten Lösungsmittels (z. B. 100 µL Isooctan oder Toluol) aufgenommen.

  • Analyse: Ein Aliquot von 1 µL wird in das GC-MS-System injiziert.

Die primäre Aminogruppe fungiert als Nukleophil und greift eines der Carbonylkohlenstoffatome des PFPA an. Ein Pentafluorpropionat-Anion wird als Abgangsgruppe eliminiert, was nach Deprotonierung zum stabilen N-Pentafluorpropionyl-Derivat führt.

Derivatization_PFPA cluster_reagents Reagenzien Analyte 2-Amino-4'-methyl- acetophenon Conditions 60°C, 30 min Analyte->Conditions Reagent PFPA (Pentafluorpropionsäureanhydrid) Reagent->Conditions Solvent Ethylacetat + Pyridin (Base) Solvent->Conditions Product N-Pentafluorpropionyl-Derivat (Flüchtig & Stabil) Conditions->Product Analysis GC-MS Analyse Product->Analysis Derivatization_HPLC cluster_workflow HPLC-Workflow mit Online-Derivatisierung Autosampler Autosampler Mixing Mischen & Reaktion (1-2 min) Autosampler->Mixing zieht auf Sample Probe in Puffer Sample->Autosampler Reagent OPA-Reagenz Reagent->Autosampler Injection Injektion Mixing->Injection Column RP-C18 Säule Injection->Column Detection Fluoreszenz- Detektor Column->Detection

Sources

Application Note & Protocol: A Scalable, Multi-Step Synthesis of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4'-methylacetophenone hydrochloride is a valuable chemical intermediate with applications in the synthesis of various pharmaceutical compounds and functional materials. Its structure, featuring a primary amine and a ketone functional group on a substituted benzene ring, makes it a versatile building block for constructing more complex molecular architectures. This document provides a detailed, scalable, and robust three-step synthesis protocol designed for chemical researchers and process development scientists.

The presented synthetic route begins with the Friedel-Crafts acylation of toluene to produce 4'-methylacetophenone. This is followed by a regioselective nitration to yield 2-nitro-4'-methylacetophenone. The final step involves the chemoselective reduction of the nitro group and subsequent salt formation to afford the target compound, 2-Amino-4'-methylacetophenone hydrochloride. Each step has been optimized for scalability, safety, and high purity of the final product. The causality behind key experimental choices, such as reagent selection and reaction conditions, is explained to provide a comprehensive understanding of the process.

Overall Synthetic Pathway

The synthesis is accomplished via a three-step sequence starting from readily available commercial materials. The workflow is designed to be linear and efficient, minimizing complex purification steps between stages.

G start_material Toluene + Acetic Anhydride step1 Step 1: Friedel-Crafts Acylation (AlCl₃ Catalyst) start_material->step1 intermediate1 Intermediate I: 4'-Methylacetophenone step1->intermediate1 step2 Step 2: Regioselective Nitration (HNO₃ / H₂SO₄) intermediate1->step2 intermediate2 Intermediate II: 2-Nitro-4'-methylacetophenone step2->intermediate2 step3 Step 3: Nitro Reduction & Salt Formation (SnCl₂·2H₂O / HCl) intermediate2->step3 final_product Final Product: 2-Amino-4'-methylacetophenone HCl step3->final_product

Figure 1: Overall workflow for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride.

Experimental Protocols

Step 1: Synthesis of 4'-Methylacetophenone (Intermediate I) via Friedel-Crafts Acylation

Principle & Rationale: This step employs the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. Toluene is acylated using acetic anhydride, with anhydrous aluminum trichloride (AlCl₃) serving as the Lewis acid catalyst to generate the highly electrophilic acylium ion. Toluene is used as both the reactant and the solvent to maximize reaction concentration. The reaction is exothermic and must be cooled to prevent side reactions. This method is preferred over Friedel-Crafts alkylation because the resulting ketone is deactivated, thus preventing poly-acylation and ensuring a mono-acylated product.

Protocol:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl gas).

  • Under a nitrogen atmosphere, charge the flask with anhydrous toluene (3.0 eq) and cool it to 0-5 °C in an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum trichloride (AlCl₃, 1.2 eq) to the stirred toluene. The addition is exothermic.

  • Once the AlCl₃ has been added and the temperature has stabilized, add acetic anhydride (1.0 eq) dropwise from the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 90-95 °C for 30-60 minutes until the evolution of HCl gas ceases.

  • Cool the reaction mixture back down to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid (HCl) with vigorous stirring. This quenches the reaction and dissolves the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 10% NaOH solution and then water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess toluene via distillation.

  • The crude product can be purified by vacuum distillation to yield pure 4'-methylacetophenone as a colorless liquid.

Step 2: Synthesis of 2-Nitro-4'-methylacetophenone (Intermediate II)

Principle & Rationale: This step involves the regioselective nitration of 4'-methylacetophenone. The methyl group (-CH₃) is an activating, ortho, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. The nitration occurs preferentially at the position ortho to the activating methyl group and meta to the deactivating acetyl group. The reaction is performed at a low temperature (-15 °C) using a mixture of concentrated nitric and sulfuric acids (mixed acid) to prevent the formation of dinitro byproducts and other side reactions.

Protocol:

  • In a flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 3.0 eq) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Cool the prepared mixed acid to -15 °C.

  • In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, add the 4'-methylacetophenone (Intermediate I, 1.0 eq) from Step 1.

  • Slowly add the cold mixed acid to the stirred 4'-methylacetophenone, ensuring the internal temperature does not rise above -10 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at -15 to -10 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure 2-nitro-4'-methylacetophenone as a yellow solid.

Step 3: Synthesis of 2-Amino-4'-methylacetophenone Hydrochloride (Final Product)

Principle & Rationale: The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a common method for nitro reduction, it can also reduce the ketone functionality. Therefore, a metal-acid system like tin(II) chloride (SnCl₂) in hydrochloric acid is employed. This system is highly selective for the nitro group, leaving the ketone intact. The reaction is performed in an alcoholic solvent to facilitate solubility. The hydrochloride salt of the resulting amine is often formed in situ or by treating the isolated free amine with HCl, which improves the product's stability and handling characteristics.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-nitro-4'-methylacetophenone (Intermediate II, 1.0 eq) from Step 2 and ethanol.

  • To this stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The yellow solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature. A precipitate of the amine-tin complex may form.

  • Carefully make the solution alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution while cooling in an ice bath. This will precipitate tin hydroxides.

  • Extract the free amine into an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-amino-4'-methylacetophenone as an oil or low-melting solid.

  • To form the hydrochloride salt, dissolve the crude amine in a minimal amount of isopropanol or diethyl ether.

  • Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-4'-methylacetophenone hydrochloride.

Summary of Scalable Parameters & Data

Parameter Step 1: Acylation Step 2: Nitration Step 3: Reduction & Salt Formation
Key Reagents Toluene, Acetic Anhydride, AlCl₃HNO₃, H₂SO₄SnCl₂·2H₂O, HCl, NaOH
Solvent TolueneSulfuric AcidEthanol, Ethyl Acetate, Isopropanol
Temperature 0-10 °C (addition), 90-95 °C (reflux)-15 to -10 °C70-80 °C (reflux)
Reaction Time 2-3 hours3-5 hours2-4 hours
Typical Yield 70-85%80-90%75-85%
Product Form Colorless LiquidYellow SolidWhite Crystalline Solid
Purity (Typical) >98% (after distillation)>99% (after recrystallization)>98% (as hydrochloride salt)

Safety & Hazard Information

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Aluminum Trichloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (e.g., under nitrogen or in a glove box).

  • Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care and always add acid to water, never the reverse.

  • Toluene: Flammable liquid and can be harmful if inhaled or absorbed through the skin.

  • Sodium Hydroxide (NaOH): Caustic and can cause severe burns.

  • 2-Amino-4'-methylacetophenone Hydrochloride: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • LookChem. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9. [Link]

  • Google Patents. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • YouTube. Synthesis of p-Methylacetophenone. [Link]

  • CP Lab Safety. 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram. [Link]

  • Chemistry Stack Exchange. Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. [Link]

  • Organic Syntheses. o-NITROACETOPHENONE. [Link]

  • Carl ROTH. Safety Data Sheet: 4'-Aminoacetophenone. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

  • European Patent Office. *CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues that can adversely affect the yield and purity of 2-Amino-4'-methylacetophenone hydrochloride.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the primary factors I should investigate?

Answer: Low or negligible yields in the synthesis of 2-Amino-4'-methylacetophenone hydrochloride can typically be traced back to two main stages of the synthesis: the initial Friedel-Crafts acylation to form 4'-methylacetophenone or the subsequent amination reaction.

A. Challenges in the Friedel-Crafts Acylation Step

The Friedel-Crafts acylation of toluene is a common route to the 4'-methylacetophenone precursor. Low yields in this step are often due to issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the reaction setup will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified AlCl₃.[3]

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[1][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2][5]

    • Solution: Use a stoichiometric equivalent or a slight excess of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride).

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While the reaction is often exothermic, insufficient heating may lead to a slow reaction rate, while excessive heat can promote side reactions and decomposition.[1][3]

    • Solution: Start the reaction at a lower temperature (e.g., in an ice bath) during the addition of reagents to control the initial exotherm, and then allow it to warm to room temperature or gently heat to drive the reaction to completion.[6]

B. Challenges in the Amination Step (via Delépine Reaction)

A common method to introduce the amino group is through the Delépine reaction, which involves the reaction of an α-halo-ketone (e.g., 2-bromo-4'-methylacetophenone) with hexamethylenetetramine (urotropine), followed by acid hydrolysis.[7][8][9]

  • Incomplete Formation of the Quaternary Ammonium Salt: The initial step of the Delépine reaction is an SN2 reaction to form a quaternary ammonium salt.[8] If this reaction is incomplete, the final yield will be low.

    • Solution: Ensure the α-halo-ketone starting material is pure and reactive. The reaction is often carried out in a solvent like chloroform or diethyl ether where the starting materials are soluble, but the quaternary salt precipitates, driving the reaction forward.[8][10]

  • Inefficient Hydrolysis: The final step is the acid-catalyzed hydrolysis of the quaternary ammonium salt to yield the primary amine.[7][9] Incomplete hydrolysis will result in a low yield of the desired product.

    • Solution: Refluxing the quaternary salt in a mixture of ethanol and concentrated hydrochloric acid is a common and effective method for hydrolysis.[7][10] Ensure sufficient reaction time for the hydrolysis to go to completion.

Issue 2: Formation of Multiple Products and Impurities

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products is a common challenge that can significantly complicate purification and reduce the overall yield.

A. Isomer Formation in Friedel-Crafts Acylation

When acylating toluene, there is a possibility of forming both the desired para-substituted product (4'-methylacetophenone) and the ortho-isomer.

  • Cause: The methyl group of toluene is an ortho-, para-directing group in electrophilic aromatic substitution.[11]

  • Mitigation: Steric hindrance from the acylating agent generally favors the formation of the para product over the ortho product.[11] Running the reaction at lower temperatures can sometimes improve the regioselectivity.

B. Side Reactions in the Delépine Reaction

The Delépine reaction is generally selective for primary amines, but side reactions can occur.

  • Sommelet Reaction: Under certain hydrolysis conditions, an alternative reaction pathway, the Sommelet reaction, can occur, leading to the formation of an aldehyde instead of the desired amine.[7][12][13]

    • Mitigation: Careful control of the hydrolysis conditions, specifically using ethanolic hydrochloric acid, favors the formation of the primary amine.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride?

A1: A common synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Toluene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4'-methylacetophenone.

  • Halogenation and Amination (Delépine Reaction): 4'-methylacetophenone is first brominated at the α-position to yield 2-bromo-4'-methylacetophenone. This intermediate is then reacted with hexamethylenetetramine, followed by acid hydrolysis, to produce 2-Amino-4'-methylacetophenone hydrochloride.[7][9][14]

Synthesis_Pathway Toluene Toluene Methylacetophenone 4'-Methylacetophenone Toluene->Methylacetophenone 1. Friedel-Crafts Acylation (AlCl₃) AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->Methylacetophenone BromoIntermediate 2-Bromo-4'-methylacetophenone Methylacetophenone->BromoIntermediate 2. α-Bromination Bromine Bromine Bromine->BromoIntermediate QuatSalt Quaternary Ammonium Salt BromoIntermediate->QuatSalt 3. Delépine Reaction (Salt Formation) HMTA Hexamethylenetetramine HMTA->QuatSalt FinalProduct 2-Amino-4'-methylacetophenone Hydrochloride QuatSalt->FinalProduct 4. Hydrolysis HCl_EtOH HCl / Ethanol HCl_EtOH->FinalProduct

Caption: Synthetic pathway for 2-Amino-4'-methylacetophenone hydrochloride.

Q2: How can I effectively purify the final product?

A2: The hydrochloride salt of 2-Amino-4'-methylacetophenone is typically a crystalline solid.[15][16] Recrystallization is a common and effective method for purification. A mixture of isopropyl alcohol and hydrochloric acid can be a suitable solvent system for recrystallization.[17] It is important to wash the filtered crystals with a cold solvent to remove soluble impurities without dissolving a significant amount of the product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in this synthesis are hazardous and require careful handling:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[18] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl Chloride/Acetic Anhydride: Corrosive and lachrymatory. Handle in a fume hood.

  • Bromine: Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Many organic solvents used are flammable and may be toxic. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Are there alternative methods for the amination step?

A4: While the Delépine reaction is a robust method, other synthetic strategies can be employed to introduce the amino group. For instance, the reduction of a corresponding α-nitro ketone (2-nitro-1-(4-methylphenyl)ethanone) can also yield the desired amine.[15] This can be achieved through various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid or through catalytic hydrogenation.[19]

Data Summary Table
ParameterRecommended ConditionRationale
Friedel-Crafts Acylation
Catalyst Stoichiometry≥ 1 equivalent of AlCl₃The product forms a complex with the catalyst, requiring stoichiometric amounts.[2]
Temperature ControlInitial cooling, then gentle heatingControls the initial exotherm and drives the reaction to completion.[6]
Reaction EnvironmentAnhydrous conditionsAlCl₃ is highly sensitive to moisture and will be deactivated if water is present.[1][3]
Delépine Reaction
Salt Formation SolventChloroform or Diethyl EtherPromotes precipitation of the quaternary ammonium salt, driving the reaction forward.[8]
Hydrolysis ConditionsReflux in ethanolic HClFavors the formation of the primary amine over the aldehyde byproduct from the Sommelet reaction.[7]
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_FC Investigate Friedel-Crafts Step Start->Check_FC Check_Amine Investigate Amination Step Start->Check_Amine Check_Purity Investigate Purification Start->Check_Purity FC_Catalyst FC_Catalyst Check_FC->FC_Catalyst Catalyst Issues? FC_Temp FC_Temp Check_FC->FC_Temp Temperature Issues? FC_Reagents FC_Reagents Check_FC->FC_Reagents Reagent Purity? Amine_Salt Amine_Salt Check_Amine->Amine_Salt Incomplete Salt Formation? Amine_Hydrolysis Amine_Hydrolysis Check_Amine->Amine_Hydrolysis Inefficient Hydrolysis? Amine_SideReaction Amine_SideReaction Check_Amine->Amine_SideReaction Side Reactions? Purity_Method Purity_Method Check_Purity->Purity_Method Ineffective Purification? FC_Catalyst_Sol FC_Catalyst_Sol FC_Catalyst->FC_Catalyst_Sol Use fresh, anhydrous AlCl₃ (≥1 equivalent) FC_Temp_Sol FC_Temp_Sol FC_Temp->FC_Temp_Sol Optimize temperature profile FC_Reagents_Sol FC_Reagents_Sol FC_Reagents->FC_Reagents_Sol Use pure, dry reagents and solvents Amine_Salt_Sol Amine_Salt_Sol Amine_Salt->Amine_Salt_Sol Ensure pure α-halo-ketone and appropriate solvent Amine_Hydrolysis_Sol Amine_Hydrolysis_Sol Amine_Hydrolysis->Amine_Hydrolysis_Sol Ensure sufficient reflux time in ethanolic HCl Amine_SideReaction_Sol Amine_SideReaction_Sol Amine_SideReaction->Amine_SideReaction_Sol Strictly follow Delépine conditions to avoid Sommelet reaction Purity_Method_Sol Purity_Method_Sol Purity_Method->Purity_Method_Sol Recrystallize from appropriate solvent system (e.g., Isopropanol/HCl)

Caption: A decision tree for troubleshooting low yield or impurity issues.

References
  • Delépine reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Delepine reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Delépine amine synthesis - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Delepine Amine Synthesis | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

  • The Sommelet Reaction - Organic Reactions. (n.d.). Retrieved from [Link]

  • Sommelet Reaction. (n.d.). Retrieved from [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5). Retrieved from [Link]

  • Friedel Crafts reaction/Acylation of toluene. - YouTube. (2020, June 10). Retrieved from [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Sommelet reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 - Molbase. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Amino-4'-methylacetophenone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for this important synthetic process. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to optimize your catalyst selection and navigate the common challenges encountered during this synthesis.

Introduction: Navigating the Synthetic Landscape

The synthesis of 2-Amino-4'-methylacetophenone hydrochloride is a multi-step process that requires careful control over reaction conditions and catalyst choice to achieve high yield and purity. The primary route involves a two-stage approach:

  • Friedel-Crafts Acylation: The synthesis typically begins with the Friedel-Crafts acylation of toluene to produce 4'-methylacetophenone. The choice of catalyst in this step is critical for maximizing the yield of the desired para-isomer.

  • Amination via the Delepine Reaction: The 4'-methylacetophenone is then halogenated at the alpha-position, most commonly via bromination, to form 2-bromo-4'-methylacetophenone. This intermediate is subsequently converted to the target primary amine hydrochloride through the Delepine reaction.

This guide will dissect each of these stages, offering a detailed analysis of catalyst selection, step-by-step experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format.

Visualizing the Synthesis Workflow

Synthesis_Workflow Toluene Toluene Intermediate1 4'-Methylacetophenone Toluene->Intermediate1 Friedel-Crafts Acylation AcylatingAgent Acylating Agent (e.g., Chloroacetyl Chloride) AcylatingAgent->Intermediate1 Catalyst1 Lewis Acid Catalyst (e.g., AlCl3, Zeolite) Catalyst1->Intermediate1 Intermediate2 2-Bromo-4'-methylacetophenone Intermediate1->Intermediate2 α-Bromination BrominatingAgent Brominating Agent (e.g., Br2) BrominatingAgent->Intermediate2 Intermediate3 Hexaminium Salt Intermediate2->Intermediate3 Delepine Reaction (Salt Formation) Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Intermediate3 FinalProduct 2-Amino-4'-methylacetophenone Hydrochloride Intermediate3->FinalProduct Hydrolysis AcidHydrolysis Acidic Hydrolysis (HCl in Ethanol) AcidHydrolysis->FinalProduct

Caption: Overall workflow for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride.

Part 1: Friedel-Crafts Acylation - Catalyst Selection and Optimization

The Friedel-Crafts acylation of toluene is a cornerstone of this synthesis. The methyl group of toluene is an ortho-, para-director, but due to steric hindrance, the para-product, 4'-methylacetophenone, is generally the major product.[1][2] The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint.

Comparative Analysis of Catalytic Systems
Catalyst TypeCatalyst ExampleAcylating AgentYield of 4'-Methylacetophenone (%)Selectivity (para:ortho)Key AdvantagesKey Disadvantages
Traditional Lewis Acids AlCl₃Acetyl ChlorideHigh (typically >90%)High (often >95:5)High reactivity, well-established.Stoichiometric amounts required, moisture sensitive, generates corrosive waste.[3]
FeCl₃Acetyl ChlorideModerate to HighGoodLess expensive than AlCl₃.Can be less active than AlCl₃.
Solid Acid Catalysts H-ZSM-5 ZeoliteAcetyl Chloride~60%~88% (para)Reusable, environmentally friendly, shape-selective.[4]Lower activity than traditional Lewis acids, may require higher temperatures.
Fe-modified Montmorillonite K10Chloroacetyl ChlorideGoodHighHeterogeneous, easily separated.Potential for leaching of the active metal.
Other Lewis Acids Hafnium Triflate (Hf(OTf)₄)Acetic AnhydrideHighHighCatalytic amounts, can be reused.[5]Higher cost.
Bismuth(III) Chloride (BiCl₃)Acetic AnhydrideGoodHighWater-insensitive, eco-friendly.[3]May require specific reaction conditions.
Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My reaction mixture is a cloudy, off-white color instead of the expected bright yellow or amber, and the yield is very low. What is the likely cause?

A1: The most probable cause is the deactivation of the Lewis acid catalyst, particularly aluminum chloride (AlCl₃), by moisture.[6][7] AlCl₃ reacts vigorously with water, rendering it inactive.

  • Corrective Actions:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried before use. Reagents and solvents should be of anhydrous grade.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Catalyst Handling: Weigh and transfer the AlCl₃ quickly in a dry environment to minimize exposure to air. The bottle should be sealed immediately after use.

Q2: I am observing the formation of a significant amount of the ortho-isomer (2'-methylacetophenone). How can I improve the selectivity for the desired para-isomer?

A2: While the para-isomer is sterically favored, reaction conditions can influence the ortho/para ratio.

  • Corrective Actions:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance para-selectivity. The Friedel-Crafts acylation is often carried out at low temperatures (0-5 °C) initially.[6]

    • Catalyst Choice: Bulky catalyst complexes can increase steric hindrance around the ortho position, favoring para-substitution. While AlCl₃ is standard, exploring solid acid catalysts with defined pore structures, like zeolites, can improve para-selectivity due to shape-selective catalysis.[4]

Q3: The reaction stalls before completion, even with sufficient catalyst. What could be the issue?

A3: The ketone product forms a complex with the Lewis acid catalyst, which can effectively remove the catalyst from the reaction cycle.[3] This is why more than a stoichiometric amount of catalyst is often required.

  • Corrective Actions:

    • Catalyst Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. In many protocols, a slight excess (1.1-1.3 equivalents) is used.[8]

    • Order of Addition: Adding the toluene solution to the pre-formed complex of the acylating agent and Lewis acid can sometimes improve reaction efficiency.[6]

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol is a representative procedure using aluminum chloride.

Materials:

  • Anhydrous Toluene

  • Chloroacetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Catalyst Suspension: In a fume hood, carefully add anhydrous AlCl₃ (1.1-1.3 equivalents) to the flask. Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[6]

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.[8]

  • Toluene Addition: After the initial addition, add a solution of anhydrous toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.[8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.[8]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4'-methyl-α-chloroacetophenone.[8]

Part 2: The Delepine Reaction - A Pathway to Primary Amines

The Delepine reaction is a reliable method for converting alkyl halides to primary amines.[9][10] It proceeds in two distinct steps: the formation of a hexaminium salt and its subsequent acidic hydrolysis.

Delepine_Reaction AlkylHalide 2-Bromo-4'-methylacetophenone QuaternarySalt Hexaminium Salt AlkylHalide->QuaternarySalt SN2 Reaction Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->QuaternarySalt PrimaryAmine 2-Amino-4'-methylacetophenone Hydrochloride QuaternarySalt->PrimaryAmine Hydrolysis Byproducts Byproducts: Formaldehyde Ammonium Chloride QuaternarySalt->Byproducts Hydrolysis AcidHydrolysis HCl / Ethanol Reflux AcidHydrolysis->PrimaryAmine

Caption: Mechanism of the Delepine Reaction.

Troubleshooting Guide: The Delepine Reaction

Q1: The hydrolysis of the hexaminium salt is incomplete, leading to low yields of the final product. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a common issue. The stability of the hexaminium salt requires sufficiently acidic conditions and adequate reaction time for complete cleavage.

  • Corrective Actions:

    • Acid Concentration: Ensure that a sufficient concentration of strong acid (typically concentrated HCl in ethanol) is used. The hydrolysis is acid-catalyzed.[11]

    • Reaction Time and Temperature: Refluxing the reaction mixture for an adequate duration (often several hours) is crucial. Monitor the reaction by TLC to determine the point of complete consumption of the starting salt.

    • Solvent: The use of an alcoholic solvent like ethanol is standard as it aids in the dissolution of the salt and facilitates the hydrolysis.[12]

Q2: I am observing the formation of a significant byproduct, which I suspect is an aldehyde. What is this side reaction and how can it be minimized?

A2: You are likely observing the Sommelet reaction, a competing pathway in the Delepine reaction, especially with benzylic halides.[11] It leads to the formation of an aldehyde instead of the desired amine.

  • Corrective Actions:

    • Controlled Hydrolysis Conditions: The conditions for the acidic hydrolysis can influence the reaction pathway. Using a well-established protocol with controlled temperature and acid concentration is important. The Sommelet-Hauser rearrangement, a related reaction, is favored by strong bases, so ensuring the hydrolysis is conducted under strongly acidic conditions is key to suppressing this side reaction.[13][14]

Q3: The final product is difficult to purify and is contaminated with ammonium chloride and residual formaldehyde. What are the best purification strategies?

A3: The byproducts of the Delepine reaction, ammonium chloride and formaldehyde, can complicate purification.

  • Corrective Actions:

    • Crystallization: The desired 2-Amino-4'-methylacetophenone hydrochloride is a salt and can often be purified by crystallization from a suitable solvent system (e.g., ethanol/ether). This can effectively separate it from the more soluble ammonium chloride.

    • Washing: Thoroughly washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be effective.

    • Aqueous Work-up: A carefully designed aqueous work-up can help remove water-soluble impurities. Adjusting the pH can be used to selectively precipitate the product or keep impurities in solution.

Experimental Protocol: Delepine Reaction for 2-Amino-4'-methylacetophenone Hydrochloride

This protocol assumes the starting material is 2-bromo-4'-methylacetophenone, which can be synthesized by the α-bromination of 4'-methylacetophenone.

Materials:

  • 2-Bromo-4'-methylacetophenone

  • Hexamethylenetetramine

  • Chloroform or Diethyl Ether

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

Step 1: Formation of the Hexaminium Salt

  • Dissolve 2-bromo-4'-methylacetophenone (1.0 equivalent) in a suitable solvent like chloroform or diethyl ether.

  • Add hexamethylenetetramine (1.0 equivalent) to the solution.

  • Stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.[9]

  • Filter the solid salt, wash it with the solvent used (chloroform or ether), and dry it under vacuum.

Step 2: Acidic Hydrolysis

  • Place the dried hexaminium salt in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of concentrated HCl in ethanol.

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).[11]

  • Cool the reaction mixture. The product, 2-Amino-4'-methylacetophenone hydrochloride, will crystallize out.

  • Filter the solid product, wash it with cold ethanol, and dry it to obtain the purified product.

Frequently Asked Questions (FAQs)

Q: Are there more environmentally friendly alternatives to AlCl₃ for the Friedel-Crafts acylation step? A: Yes, solid acid catalysts such as zeolites (e.g., H-ZSM-5) and clays (e.g., montmorillonite) are excellent green alternatives.[4] They are reusable and can be easily separated from the reaction mixture. While they may require higher reaction temperatures and sometimes show lower activity than AlCl₃, their environmental benefits are significant.

Q: Can I use other amination methods instead of the Delepine reaction? A: Other methods like the Gabriel synthesis or direct reductive amination are possible. However, the Delepine reaction is often preferred for its simplicity and the use of readily available and inexpensive reagents.[10] The Gabriel synthesis can also be effective but may involve harsher conditions for the deprotection step. Reductive amination would require a different precursor (an α-azido or α-nitro ketone) and a suitable reducing agent.

Q: What is the typical purity of the final product obtained from this synthetic route? A: With careful execution of both the Friedel-Crafts and Delepine reactions, and proper purification of the intermediates and the final product, purities of >98% can be achieved. Crystallization is a highly effective method for purifying the final hydrochloride salt.

Conclusion

The synthesis of 2-Amino-4'-methylacetophenone hydrochloride is a well-established process that hinges on the careful selection and optimization of catalysts for the key Friedel-Crafts acylation and Delepine reaction steps. By understanding the underlying mechanisms and potential pitfalls of each step, researchers can effectively troubleshoot common issues and achieve high yields of the desired product. This guide provides the foundational knowledge and practical advice to empower scientists in their synthetic endeavors.

References

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Shivakumara, K. N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08.
  • ResearchGate. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Retrieved from [Link]

  • Jaimol, T., & Pandey, A. P. S. A. K. (2001). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts.
  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. Retrieved from [Link]

  • D'Souza, R., et al. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

  • Delepine Reaction. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • ResearchGate. (2021). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]

  • Singh, A. P., & Sharma, S. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]

  • Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Organic Chemistry Reaction. (2025, December 17). Sommelet-Hauser Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the Limits of Sustainability for the Delépine Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sommelet–Hauser rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3 (in two forms) in toluene using chloroacetyl chloride (a) and bromo acetylchloride (b) in Leidenfrost, charged-microdroplets and microfluidics. Retrieved from [Link]

  • Chemiz. (2025, December 14). Sommelet-Hauser: Solve This!. YouTube. Retrieved from [Link]

  • Pettiford, L. R. (1972). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. Journal of the Chemical Society, Perkin Transactions 2, 52-55.
  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (2013). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Our focus today is on a critical and often misunderstood issue: the prevention of polyacylation and related side reactions. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: I tried a direct Friedel-Crafts acylation on p-toluidine (4-methylaniline) to get to my product, but the reaction failed. Why is this route not viable?

This is a common and logical first thought, but it encounters a fundamental obstacle in Friedel-Crafts chemistry. The amino group (-NH₂) on your starting material is a strong Lewis base. The Friedel-Crafts catalyst, typically aluminum chloride (AlCl₃), is a strong Lewis acid. Instead of catalyzing the acylation of the aromatic ring, the AlCl₃ preferentially reacts with the amino group.

This acid-base reaction forms a highly deactivated complex. The nitrogen atom acquires a positive charge, which exerts a powerful electron-withdrawing effect on the aromatic ring, effectively shutting down the desired electrophilic aromatic substitution.[1][2]

cluster_problem Problem: Catalyst Sequestration p_toluidine p-Toluidine (Lewis Base) complex Deactivated Complex (Prevents Acylation) p_toluidine->complex Reacts with alcl3 AlCl₃ (Lewis Acid) alcl3->complex no_reaction No Friedel-Crafts Acylation complex->no_reaction Leads to cluster_pathways Potential Acylation Pathways start Protected p-Toluidine desired Desired Product (Mono-C-Acylation) start->desired Correct Conditions (1 eq. Acylating Agent) side1 Side Product 1 (Di-C-Acylation) start->side1 Harsh Conditions (Excess Acylating Agent) side2 Side Product 2 (N,N-Diacylation) start->side2 Inadequate Protection

Caption: Desired vs. undesired polyacylation pathways.

Q3: What is the most reliable strategy to ensure clean, selective mono-acylation?

The cornerstone of a successful synthesis is the temporary protection of the amino group. [3]By converting the highly reactive -NH₂ group into a less reactive functional group (like an amide or carbamate), you can prevent its interaction with the Lewis acid and direct the acylation to the aromatic ring. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable under Friedel-Crafts acylation conditions.

  • Easy to remove in high yield without affecting the rest of the molecule. [4] The acetyl group (-COCH₃) is a common and effective choice for this specific transformation. The resulting N-acetyl group (an amide) is an ortho-, para-director that activates the ring for electrophilic substitution. Since the para position is blocked by the methyl group, acylation is directed exclusively to the ortho position.

Table 1: Comparison of Common Amino Protecting Groups

Protecting GroupInstallation ReagentRemoval ConditionsAdvantagesDisadvantages
Acetyl (Ac) Acetic Anhydride or Acetyl ChlorideAcidic or Basic Hydrolysis (e.g., HCl/reflux)Inexpensive, stable, strongly directing. [3]Removal can sometimes be harsh.
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Mild removal, orthogonal to many other groups. [5]Can be cleaved under strong Lewis acid conditions.
Cbz Benzyl ChloroformateCatalytic Hydrogenation (H₂, Pd/C)Stable to acid/base, removed under neutral conditions. [5]Not suitable if other reducible groups are present.

For this synthesis, the Acetyl group is often preferred due to its robustness and directing effect.

Troubleshooting Guide

Q4: My TLC plate shows multiple spots after the acylation step. How can I identify the polyacylated byproduct?

A complex product mixture is a common issue. Here’s how to approach the analysis:

  • Thin-Layer Chromatography (TLC):

    • Symptom: You see a spot that is less polar (higher Rƒ) than your desired mono-acylated product and another that is significantly more polar (lower Rƒ).

    • Potential Cause: The less polar spot could be a di-C-acylated product, as the additional ketone group reduces polarity compared to the N-acetylated intermediate. A more polar spot could indicate starting material or a hydrolyzed byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Symptom: In the ¹H NMR, you observe multiple singlets in the acetyl region (~2.0-2.5 ppm) or complex, overlapping signals in the aromatic region.

    • Potential Cause: A di-C-acylated product would show two distinct acetyl singlets and a more complex aromatic splitting pattern. An N,N-diacylated product would lack an N-H proton and show characteristic shifts for the imide structure.

  • Mass Spectrometry (MS):

    • Symptom: Your MS data shows a molecular ion peak corresponding to the addition of two acyl groups (M+84 for di-acetylation, for example).

    • Potential Cause: This is the most direct evidence of polyacylation. Use high-resolution MS (HRMS) to confirm the elemental composition. [6] Table 2: Common Experimental Problems and Solutions

SymptomPotential CauseRecommended Solution
Low or no conversion of starting material. 1. Inactive AlCl₃ catalyst due to moisture.<[7]br>2. Insufficient amount of catalyst.1. Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are perfectly dry.2. Use at least 2.5-3.0 equivalents of AlCl₃: one to complex with the N-acetyl carbonyl, one for the new ketone, and one for catalysis.
Significant amount of starting material recovered. Reaction temperature is too low or reaction time is too short.Slowly warm the reaction to room temperature or slightly above (40-50 °C) after the initial addition at 0 °C and monitor by TLC until completion.
Product is a dark, tarry substance. Reaction temperature was too high, causing decomposition.Maintain strict temperature control, especially during the addition of the acylating agent. Add reagents slowly to manage the exothermic reaction.
Low yield after deprotection/hydrolysis step. 1. Incomplete hydrolysis.2. Degradation of the product under harsh hydrolysis conditions.1. Ensure sufficient reflux time and acid concentration. Monitor by TLC.2. Use moderate conditions (e.g., 6M HCl) and avoid excessively long reflux times.

Recommended Experimental Protocol

This protocol outlines the synthesis via an N-acetyl protecting group strategy, which is a reliable method to prevent polyacylation and ensure high regioselectivity.

Caption: Recommended four-step synthesis workflow.

Step 1: Protection of p-Toluidine
  • Setup: In a round-bottom flask, dissolve p-toluidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq.) dropwise with stirring. An organic base like triethylamine (1.2 eq.) can be added to scavenge the acetic acid byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-acetyl-p-toluidine, which can often be used without further purification.

Step 2: Friedel-Crafts Acylation
  • Setup: In a dry, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in a dry solvent like 1,2-dichloroethane. Cool to 0 °C.

  • Acylium Ion Formation: In a separate flask, dissolve acetyl chloride (1.2 eq.) in a small amount of 1,2-dichloroethane. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C. 3. Substrate Addition: Dissolve the N-acetyl-p-toluidine (1.0 eq.) from Step 1 in 1,2-dichloroethane and add it dropwise to the reaction mixture.

  • Reaction: After addition, allow the reaction to stir at room temperature for 8-12 hours or until completion is confirmed by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complexes.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude 2-Acetamido-4'-methylacetophenone.

Step 3 & 4: Deprotection and Salt Formation
  • Hydrolysis: To the crude product from Step 2, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The product, 2-Amino-4'-methylacetophenone hydrochloride, is often insoluble in the cooled reaction mixture and will precipitate. [8]3. Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol or diethyl ether to remove impurities. Dry the solid under vacuum to obtain the final product as a hydrochloride salt. [9][10]

References

  • Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation of N-[2-(3,4-dialkoxyphenyl)ethyl]glycine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Acetophenone, 2-amino-, hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-Amino-4'-methylacetophenone hydrochloride (CAS 5467-70-9).[1][2][][4] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important chemical intermediate. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive guide to achieving high purity.

Section 1: Understanding the Compound and Potential Impurities

2-Amino-4'-methylacetophenone hydrochloride is a colorless crystalline solid with a melting point of approximately 220°C (with decomposition).[2][4][5] It is soluble in methanol.[2][5] The hydrochloride salt form significantly increases the molecule's polarity, enhancing its solubility in polar solvents compared to its free base form.[6]

The synthesis of 2-Amino-4'-methylacetophenone typically involves the reduction of a nitro precursor or other synthetic routes. Impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation products.[7] Common impurities may include the corresponding nitro-compound or other structurally similar molecules. Identifying the likely impurities based on the synthetic route is a critical first step in designing an effective purification strategy.[8][9]

Section 2: Troubleshooting Guide for Purification

Encountering issues during purification is a common part of the experimental process. This section provides a logical workflow to diagnose and resolve these challenges.

Impurity Removal Workflow

The following diagram outlines a systematic approach to identifying and removing impurities from crude 2-Amino-4'-methylacetophenone hydrochloride.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_analysis Impurity Identification cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_end Final Product start Crude 2-Amino-4'-methylacetophenone HCl analysis Analyze by TLC, HPLC, or GC-MS start->analysis decision Impurity Profile Known? analysis->decision recrystallization Recrystallization (Polar/Non-polar impurities) decision->recrystallization Yes acid_base Acid-Base Extraction (Acidic/Basic impurities) decision->acid_base Yes chromatography Column Chromatography (Structurally similar impurities) decision->chromatography Yes end_product Pure 2-Amino-4'-methylacetophenone HCl recrystallization->end_product acid_base->end_product chromatography->end_product

Caption: Decision workflow for purifying 2-Amino-4'-methylacetophenone HCl.

Section 3: Frequently Asked Questions (FAQs)

This section addresses specific questions you might have during your experiments.

Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yield during recrystallization is a common issue. The primary causes are typically using too much solvent or cooling the solution too quickly.

  • Excess Solvent: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[7] If too much solvent is used, a significant portion of your product will remain dissolved even after cooling. To rectify this, you can try to carefully evaporate some of the solvent and re-cool the solution. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Slow cooling allows for the formation of larger, purer crystals. Let the solution cool to room temperature undisturbed before placing it in an ice bath.

  • Solvent Choice: The choice of solvent is critical. For 2-Amino-4'-methylacetophenone hydrochloride, polar solvents like methanol or ethanol are good starting points.[2][5] A mixed solvent system, such as ethanol/water or isopropanol/ether, can also be effective.[10]

Q2: I'm observing persistent colored impurities in my product. What are they and how can I remove them?

A2: Colored impurities often indicate the presence of oxidation byproducts or residual starting materials from the synthesis. Activated charcoal can be an effective tool for removing these. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is generally employed when recrystallization fails to remove impurities that have similar solubility profiles to the desired compound.[11] This is often the case with structurally similar impurities, such as isomers or byproducts with slight functional group modifications. While more time-consuming, chromatography offers a higher degree of separation.[12][13][14]

Q4: Can I use acid-base extraction to purify 2-Amino-4'-methylacetophenone hydrochloride?

A4: Yes, acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[15][16] Since your compound is an amine hydrochloride (an acidic salt of a basic compound), you can use this method to remove neutral or acidic impurities. The general procedure involves dissolving the crude mixture in an organic solvent and water. By adjusting the pH, you can selectively move your desired compound and impurities between the aqueous and organic layers.

Section 4: Detailed Experimental Protocols

Here are step-by-step methodologies for the key purification techniques.

Protocol 1: Recrystallization from an Isopropanol-Hydrochloric Acid Solution

This protocol is adapted from a procedure for a similar compound and is effective for removing less polar impurities.[10]

  • Dissolution: In a round-bottomed flask equipped with a reflux condenser, add your crude 2-Amino-4'-methylacetophenone hydrochloride. Add a solution of isopropyl alcohol containing a small amount of hydrochloric acid.

  • Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two small portions of cold, dry ether.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude 2-Amino-4'-methylacetophenone hydrochloride in a separatory funnel containing a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basification: Add a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. This will neutralize the hydrochloride salt, converting it to the free amine, which will be more soluble in the organic layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolation of Free Amine: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified free amine.

  • Conversion back to Hydrochloride Salt: To convert the free amine back to the hydrochloride salt, dissolve it in a suitable solvent like ether and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt will precipitate out and can be collected by filtration.

Protocol 3: Column Chromatography

This is a general guideline. The specific mobile phase will need to be optimized for your particular impurity profile using thin-layer chromatography (TLC).

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with an appropriate mobile phase. A common starting point for aminoketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Section 5: Data Summary

Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Recrystallization Solvent choice, cooling rateGood to ExcellentSimple, scalableIneffective for impurities with similar solubility
Acid-Base Extraction pH control, solvent choiceGood to ExcellentEffective for removing acidic/basic impuritiesRequires handling of acids and bases
Column Chromatography Stationary phase, mobile phaseExcellentHigh separation powerTime-consuming, requires more solvent

References

Technical Support Center: 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to understanding and mitigating the degradation of 2-Amino-4'-methylacetophenone hydrochloride in a research setting.

Welcome to the technical support resource for 2-Amino-4'-methylacetophenone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. In the following sections, we will address common questions, provide troubleshooting strategies for experimental challenges, and detail robust protocols for assessing degradation, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the ideal long-term storage conditions for 2-Amino-4'-methylacetophenone hydrochloride?

A1: To ensure maximum long-term stability, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] The hydrochloride salt form is generally more stable than the free base, but the primary amino group and the acetophenone moiety remain susceptible to environmental factors. For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[3]

Q2: My solid sample of 2-Amino-4'-methylacetophenone hydrochloride has changed color from off-white to yellowish-brown. What does this indicate?

A2: A color change is a common visual indicator of degradation. This is often due to oxidation of the primary aromatic amine or photolytic reactions involving the ketone group. Aromatic amines are notoriously prone to air oxidation, which can form highly colored polymeric impurities.[4] Exposure to light can also initiate photochemical reactions.[5] If you observe a color change, it is crucial to re-qualify the material for purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: Is it advisable to store 2-Amino-4'-methylacetophenone hydrochloride in solution?

A3: Storing this compound in solution is generally not recommended for extended periods due to its susceptibility to hydrolysis and solvent-mediated degradation. If you must prepare stock solutions, they should be made fresh for each experiment. For very short-term storage (i.e., less than 24 hours), solutions should be kept at low temperatures (2-8°C) and protected from light in amber vials.[6] A pilot stability study is advised to determine the compound's stability in your specific solvent and concentration under your experimental conditions.

Section 2: Understanding the Primary Degradation Pathways

2-Amino-4'-methylacetophenone hydrochloride is a bifunctional molecule, containing both a primary aromatic amine and a ketone. This structure exposes it to several potential degradation pathways. Forced degradation studies, where the compound is subjected to exaggerated stress conditions, are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[7][8]

The primary degradation pathways include:

  • Oxidative Degradation: The primary amino group is highly susceptible to oxidation. Reaction with atmospheric oxygen or residual peroxides in solvents can lead to the formation of nitroso, nitro, and dimeric/polymeric impurities. These reactions are often catalyzed by light and trace metals. The overall reaction can be complex, but a common pathway involves the formation of a quinone-imine type structure.[9]

  • Photodegradation: Aromatic ketones are known to be photosensitive.[5] Upon exposure to UV or even high-intensity visible light, the ketone can undergo photoreduction, especially in the presence of a hydrogen donor like an amine.[10][11] This can lead to the formation of pinacol-type dimers or other complex photoproducts.

  • Hydrolytic Degradation: While the core structure is generally stable, degradation can be forced under extreme pH conditions. In strongly acidic or basic solutions, particularly at elevated temperatures, hydrolysis could theoretically occur, though it is less common for this specific structure compared to esters or amides.[12] The primary purpose of subjecting the compound to pH stress is to demonstrate the specificity of the analytical method.[13]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The thermal decomposition of acetophenone derivatives can be complex, potentially involving side-chain cleavage or polymerization.[14][15]

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for 2-Amino-4'-methylacetophenone.

Section 3: Troubleshooting Experimental Inconsistencies

Q4: My HPLC analysis shows new, unexpected peaks in my sample compared to the reference standard. What could be the cause?

A4: The appearance of new peaks is a classic sign of degradation or contamination.[5]

  • Identify the Source: First, confirm the peaks are not from the solvent or system (e.g., by injecting a blank). If the peaks are real, they are likely degradation products.

  • Correlate with Conditions: Consider how the sample was handled. Was it exposed to light for an extended period? Was it prepared in a solvent that might contain peroxides (like older THF or ether)? Was the pH of the solution acidic or basic?

  • Perform a Forced Degradation Study: To definitively identify the cause, a forced degradation study is the best approach.[13] By stressing the compound under specific conditions (acid, base, oxidation, heat, light) and analyzing the samples by HPLC, you can match the retention times of the unknown peaks to the degradants formed under a specific stress condition. This will help you pinpoint the degradation pathway.

Q5: The measured concentration of my compound is consistently lower than expected. Could this be a stability issue?

A5: Yes, a lower-than-expected assay value is a strong indicator of degradation, assuming sample preparation and analytical methods are accurate.

  • Main Peak Decrease: Degradation consumes the parent compound, leading to a decrease in its corresponding peak area in the chromatogram.[5]

  • Mass Balance Analysis: In a well-developed stability-indicating method, you should perform a mass balance calculation. The sum of the parent compound's assay and the assays of all degradation products should ideally be close to 100% of the initial concentration.[16] If it is significantly lower, it might indicate that some degradants are not being detected (e.g., they are volatile, do not have a UV chromophore, or are precipitating).

  • Review Storage and Handling: Re-evaluate your storage conditions and sample handling procedures. Ensure the compound is protected from light, stored at the correct temperature, and that solutions are used promptly after preparation.

Section 4: Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are critical for understanding a molecule's stability profile.[7] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to real-world stability.[13][17]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C, Solid State) prep->therm photo Photolytic (ICH Q1B Light) prep->photo control Control (Unstressed) prep->control analysis Sample Preparation (Neutralize, Dilute) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc eval Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) hplc->eval

Caption: General workflow for a forced degradation study.

Step-by-Step Protocols

These protocols are starting points and may require optimization based on the observed stability of the molecule.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Amino-4'-methylacetophenone hydrochloride in a suitable solvent like methanol or acetonitrile.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 24-48 hours, sampling at intermediate time points.

  • Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 N NaOH. Dilute with mobile phase to the target concentration.[5]

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 2-8 hours. Basic conditions often cause faster degradation.

  • Before analysis, cool and neutralize with 0.1 N HCl. Dilute with mobile phase.[18]

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute with mobile phase for analysis.[19]

5. Thermal Degradation:

  • Place a small amount of the solid compound in a vial in an oven at 80°C for 48 hours.

  • At each time point, dissolve a portion of the solid in the solvent to prepare a sample for analysis.[5]

6. Photolytic Degradation:

  • Expose both the solid compound and a solution (e.g., 0.1 mg/mL) to a light source that meets ICH Q1B guidelines (providing both UV and visible light).

  • Maintain a control sample stored in the dark under the same temperature conditions.

  • Analyze after a specified exposure duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Summary of Expected Results
Stress ConditionTypical ConditionsExpected ObservationPrimary Degradation Pathway
Acid Hydrolysis 0.1 N HCl, 60°C, 48hMinimal to minor degradationHydrolysis
Base Hydrolysis 0.1 N NaOH, 60°C, 8hMinor degradationHydrolysis
Oxidation 3% H₂O₂, RT, 24hSignificant degradation, potential color changeOxidation
Thermal (Solid) 80°C, 48hMinor to moderate degradation, potential color changeThermolysis
Photolytic ICH Q1B conditionsSignificant degradation, potential color changePhotodegradation

Section 5: Analytical Methods for Stability Monitoring

A validated, stability-indicating analytical method is paramount. The method must be able to separate the parent compound from all potential degradation products and impurities.[18][20]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective technique.[21]

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (acetonitrile or methanol) is often required to achieve separation of all peaks.

    • Detection: UV detection at a wavelength where both the parent and potential degradants have absorbance (e.g., 240-260 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of the degradation products formed during stress studies. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose molecular formulas and fragmentation patterns to elucidate their structures.[20][22]

References

  • BenchChem Technical Support. (2025).
  • Hinshelwood, C. N., & Hutchison, W. K. (1926). The kinetics of the thermal decomposition of acetophenone. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 111(758), 380-391. [Link]

  • Chauhan, K., & Patel, N. (2014). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]

  • BenchChem Application Note. (2025). Analytical methods for the quantification of 2'-Aminoacetophenone. BenchChem.
  • Patel, P., & Dedania, Z. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Guttenplan, J. B., et al. (1972). The photoreactions of aromatic carbonyl compounds with amines. Part II. The reactions of triplet benzophenone and other ketones with primary and secondary aromatic amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate Discussion. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. ResearchGate. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • BenchChem Application Note. (2025). A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone. BenchChem.
  • Singh, R., et al. (2018). Analytical methods for the degradation of phytoconstituents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hawe, A., & Frie, S. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Shinde, S. L., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ChemWhat. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE Chemical Properties. ChemWhat. [Link]

  • LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE. LookChem. [Link]

  • Mondal, B., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. [Link]

  • Patel, S. B., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia. [Link]

  • BenchChem Technical Support. (2025). Optimizing storage conditions for 1-Amino-4-hydroxybutan-2-one hydrochloride stability. BenchChem.
  • Roy, S., et al. (2019). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. International Journal of Greenhouse Gas Control. [Link]

  • Ensafi, A. A., et al. (2018). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. [Link]

  • Goundry, A. (2016). US Patent No. US20160362380A1.

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Optimizing reaction conditions for azaflavanone synthesis from 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Azaflavanone Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing azaflavanones from 2-aminoacetophenones?

The most common and efficient method for synthesizing azaflavanones, also known as 2-aryl-2,3-dihydroquinolin-4(1H)-ones, from 2-aminoacetophenones involves a two-step process[1][2]. The initial step is a Claisen-Schmidt condensation between the 2-aminoacetophenone and a suitable aromatic aldehyde to form a 2'-aminochalcone (an aza-chalcone)[2][3][4]. This is followed by an intramolecular cyclization of the aza-chalcone to yield the final azaflavanone product[2][5].

Q2: Why is my 2-Amino-4'-methylacetophenone hydrochloride not reacting in the initial Claisen-Schmidt condensation?

The hydrochloride salt of 2-amino-4'-methylacetophenone is acidic and will neutralize the basic catalyst required for the Claisen-Schmidt condensation. It is crucial to neutralize the hydrochloride salt to the free amine before proceeding with the reaction. This can be achieved by treating the starting material with a suitable base, such as sodium hydroxide or potassium carbonate, and then extracting the free amine.

Additionally, protection of the amino group, for instance, through acetylation, can be performed before the condensation to prevent the formation of Schiff's base as a side product[2]. The protecting group is then removed during the subsequent cyclization step.

Q3: What are the optimal conditions for the initial Claisen-Schmidt condensation?

The Claisen-Schmidt condensation is typically base-catalyzed.[3][6] Common bases include aqueous sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol[2][6]. However, for 2'-aminochalcones, a system of sodium hydride (NaH) in dry tetrahydrofuran (THF) can be more effective, especially for nitro-substituted derivatives[1]. Microwave irradiation has also been shown to improve yields and significantly reduce reaction times[1].

A general protocol involves dissolving the 2-amino-4'-methylacetophenone and the aromatic aldehyde in ethanol, followed by the addition of an aqueous solution of sodium hydroxide[6]. The reaction is typically stirred at room temperature until a precipitate of the chalcone forms[6].

Q4: How do I induce the cyclization of the 2'-aminochalcone to the azaflavanone?

The cyclization of the 2'-aminochalcone to the azaflavanone is an intramolecular aza-Michael addition[7][8]. This step can be promoted by various catalysts and conditions:

  • Acid Catalysis: Refluxing the aza-chalcone in the presence of an acid, such as 5% hydrochloric acid (HCl), is a common method[2]. Other acids like methanesulfonic acid have also been used[9].

  • Base Catalysis: While less common for azaflavanones compared to their oxygenated counterparts (flavanones), some base-catalyzed cyclizations have been reported[10].

  • Lewis Acid Catalysis: Zirconyl nitrate has been used as a water-tolerant Lewis-acid catalyst for the intramolecular cyclization of o-aminochalcones[11].

  • Halogen Bond Catalysis: Carbon tetrabromide (CBr4) has been shown to catalyze the transformation of 2ʹ-aminochalcone to aza-flavanone, with the reaction yield being highly dependent on the solvent[7][12][13].

Troubleshooting Guide

Problem 1: Low Yield of 2'-Aminochalcone in the Claisen-Schmidt Condensation

Possible Causes & Solutions:

  • Incomplete Neutralization of Hydrochloride Salt: As mentioned in the FAQs, ensure the complete conversion of the 2-Amino-4'-methylacetophenone hydrochloride to its free amine form before the reaction.

  • Side Reactions (Schiff's Base Formation): The amino group of the acetophenone can react with the aldehyde to form an imine (Schiff's base).

    • Solution: Protect the amino group by acetylation before the condensation reaction. The acetyl group can be removed during the acidic workup of the subsequent cyclization step[2].

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical.

    • Solution: For many substrates, a sodium hydroxide/ethanol system works well[6]. However, if yields are poor, consider switching to a stronger base system like sodium hydride in dry THF, which can be particularly effective for less reactive substrates[1].

  • Reaction Time and Temperature: These reactions can range from a few hours to over 24 hours at room temperature[1].

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied, but be cautious of potential side reactions. Alternatively, microwave-assisted synthesis can dramatically shorten reaction times and improve yields[1].

Problem 2: Difficulty in Cyclizing the 2'-Aminochalcone to the Azaflavanone

Possible Causes & Solutions:

  • Ineffective Catalyst: The choice of catalyst is crucial for the intramolecular aza-Michael addition.

    • Solution: If acidic conditions (e.g., HCl in ethanol) are not yielding the desired product, explore other catalytic systems. Lewis acids like zirconyl nitrate or organocatalysts can be effective alternatives[11]. For a different approach, consider halogen bond catalysis with CBr4, which has shown excellent yields in polar protic solvents like ethanol[12][13].

  • Unfavorable Reaction Kinetics: The cyclization may be slow under the chosen conditions.

    • Solution: Increasing the reaction temperature by refluxing the solution is a common strategy. Microwave irradiation can also be employed to accelerate the cyclization process[1].

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and yield.

    • Solution: A computational study has shown that polar protic solvents like ethanol can significantly enhance the yield of azaflavanone when using CBr4 as a catalyst, due to the stabilization of the zwitterionic intermediate through hydrogen bonding[12]. If you are using a non-polar or aprotic polar solvent, switching to ethanol could be beneficial.

Problem 3: Formation of Undesired Side Products

Possible Causes & Solutions:

  • Oxidation to Azaflavone: If the reaction is exposed to air for extended periods, especially under harsh conditions, the azaflavanone product can be oxidized to the corresponding azaflavone.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Polymerization/Decomposition: Strong acidic or basic conditions, coupled with high temperatures, can lead to the degradation of starting materials or products.

    • Solution: Use milder reaction conditions where possible. Monitor the reaction closely and avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Azaflavanone

Step 1: Synthesis of 2'-Amino-4'-methylchalcone (Claisen-Schmidt Condensation)

  • Neutralization: Dissolve 2-Amino-4'-methylacetophenone hydrochloride in water and add a saturated solution of sodium bicarbonate until the solution is basic. Extract the free amine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Condensation: To a solution of the free 2-Amino-4'-methylacetophenone (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise with stirring.

  • Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone will precipitate as a solid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to purify.

Step 2: Cyclization to Azaflavanone

  • Reaction Setup: Dissolve the purified 2'-amino-4'-methylchalcone (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 5% v/v).

  • Reflux: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the chalcone by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

  • Purification: The crude azaflavanone can be purified by column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient, or by recrystallization[14][15].

Data Presentation

Table 1: Comparison of Catalysts for Azaflavanone Synthesis via Cyclization of 2'-Aminochalcone

CatalystSolventTemperatureTypical YieldReference
Hydrochloric Acid (5%)EthanolRefluxModerate to Good[2]
Zirconyl Nitrate--Good[11]
Carbon TetrabromideEthanol80 °C88%[12]
Carbon TetrabromideDMSO80 °C33%[12]
NoneEthanol80 °C8%[12]

Visualizations

azaflavanone_synthesis_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization start 2-Amino-4'-methyl- acetophenone HCl neutralize Neutralization (e.g., NaHCO3) start->neutralize free_amine Free Amine neutralize->free_amine condensation Base-Catalyzed Condensation (e.g., NaOH/EtOH) free_amine->condensation aldehyde Aromatic Aldehyde aldehyde->condensation chalcone 2'-Amino-4'-methylchalcone condensation->chalcone cyclization Catalytic Cyclization (e.g., HCl/Reflux) chalcone->cyclization azaflavanone Azaflavanone cyclization->azaflavanone purification Purification (Chromatography/ Recrystallization) azaflavanone->purification final_product Pure Azaflavanone purification->final_product

Caption: Workflow for the two-step synthesis of azaflavanones.

troubleshooting_logic cluster_condensation Troubleshooting: Low Chalcone Yield cluster_cyclization Troubleshooting: Poor Cyclization low_yield Low Chalcone Yield check_neutral Incomplete Neutralization? low_yield->check_neutral Possible Cause check_side_rxn Side Reactions (Schiff's Base)? low_yield->check_side_rxn Possible Cause check_conditions Suboptimal Conditions? low_yield->check_conditions Possible Cause sol_neutral Ensure complete neutralization check_neutral->sol_neutral Solution sol_protect Protect amino group (acetylation) check_side_rxn->sol_protect Solution sol_conditions Optimize base/solvent (e.g., NaH/THF) or use microwave check_conditions->sol_conditions Solution poor_cyclization Poor Cyclization check_catalyst Ineffective Catalyst? poor_cyclization->check_catalyst Possible Cause check_kinetics Slow Kinetics? poor_cyclization->check_kinetics Possible Cause check_solvent Solvent Effects? poor_cyclization->check_solvent Possible Cause sol_catalyst Try alternative catalysts (Lewis acids, CBr4) check_catalyst->sol_catalyst Solution sol_kinetics Increase temperature (reflux) or use microwave check_kinetics->sol_kinetics Solution sol_solvent Switch to polar protic solvent (e.g., ethanol) check_solvent->sol_solvent Solution

Caption: Troubleshooting logic for azaflavanone synthesis.

References

  • Son, S. H., Cho, Y. Y., Yoo, H.-S., Lee, S. J., Kim, Y. M., Jang, H. J., Kim, D. H., Shin, J.-W., & Kim, N.-J. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Advances, 11(25), 15381–15388. [Link]

  • Rosa, G. P., et al. (2017). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Chemistry, 1(1), 1. [Link]

  • Gill, N. S., Kaur, A., Arora, R., Dhawan, V., & Bali, M. (2011). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Drug Development and Research, 3(4), 232-239. [Link]

  • Saito, K., Motiya, Y., & Akiyama, T. (2015). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of 2-Substituted 2,3-Dihydro-4-quinolones by a Protecting-Group-Free Approach. Organic Letters, 17(13), 3202–3205. [Link]

  • Nibbs, A. E., & Scheidt, K. A. (2012). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. European Journal of Organic Chemistry, 2012(3), 449–462. [Link]

  • Pinheiro, S., Muri, E. M. F., de Oliveira, R. P. R. F., Dias, L. R. S., & Greco, S. J. (2017). Asymmetric Catalysis in the Synthesis of Azaflavanones. Mini-Reviews in Organic Chemistry, 14(5), 400-406. [Link]

  • Ramadhini, R. A., et al. (2025). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. Science & Technology Indonesia, 10(4), 1169-1178. [Link]

  • Solid Supported Peptide Catalyst for the Synthesis of Flavanone and Azaflavanones. (n.d.). CHRIST (Deemed to be University) Journals. [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Madison. [Link]

  • Cyclization of chalcone to flavanones. (n.d.). ResearchGate. [Link]

  • Synthesis of azaflavanones and alpha-ylidene azaflavanones. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. (2023). ACS Omega. [Link]

  • Proposed mechanism for the synthesis of aza-flavanone... (n.d.). ResearchGate. [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO. [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies. [Link]

  • Synthesis, molecular modeling and biological evaluation of aza-flavanones as α-glucosidase inhibitors. (2017). RSC Advances. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). ACS Omega. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Synthesis of Some New Flavanones by Claisen-Schmidt Condensation. (2000). Oriental Journal of Chemistry. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). ACS Omega. [Link]

Sources

Resolving peak tailing in HPLC analysis of 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research into Compound

I'm diving into the properties of 2-Amino-4'-methylacetophenone hydrochloride. Currently, I'm focusing on its chemical characteristics: pKa, solubility details, and likely interactions with HPLC stationary phases. Google is my main tool for this initial investigation.

Expanding Method Development Scope

I'm now expanding my research to include HPLC method development. I'm focusing on aromatic amines and acetophenone derivatives. My goal is a technical guide, structured as Q&A. Questions include: "Why peak tailing?" and "Recommended starting point?" I'm considering peak tailing causes in reverse-phase HPLC, focusing on basic compounds and silanol interactions. I'm exploring trifluoroacetic acid (TFA) and buffer additives.

Analyzing Further Method Options

I'm now diving deeper into the nuances of method development. I'm focusing on crafting a comprehensive Q&A guide. I'll outline troubleshooting steps to solve peak tailing. I'll be creating a clear workflow diagram using Graphviz to guide users to identify and solve the problem, starting with observations to corresponding solutions. My goal is to create experimental protocols, including detailed mobile phase preparation and column conditioning guides. I'm building a table to show how mobile phase modifiers impact peak asymmetry and retention. I'll use inline citations for supporting research.

Developing Experimental Protocols

I'm now focusing on creating detailed, expert-level answers and experimental protocols. I'll explain chemical principles like why basic compounds tail. I'll outline a troubleshooting workflow using Graphviz, starting from observations to solutions. I'm finalizing mobile phase preparation and column conditioning guides. I'm also preparing a quantitative table on how modifiers affect peak shape and retention. I will include cited sources, including journal articles.

Technical Support Center: Enhancing the Solubility of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Amino-4'-methylacetophenone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile chemical intermediate. Poor solubility is a common impediment, leading to reduced reaction rates, incomplete conversions, and lower yields.[1] This document provides a structured approach to diagnosing and resolving these issues, grounded in fundamental chemical principles and validated experimental techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 2-Amino-4'-methylacetophenone hydrochloride.

Q1: My 2-Amino-4'-methylacetophenone hydrochloride won't dissolve in my reaction solvent. What is the first thing I should try?

A: The first and simplest approach is often to gently heat the mixture while ensuring vigorous stirring.[2] Increased temperature often enhances solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent to prevent degradation.[1] If heating is ineffective or not feasible for your reaction, the next step is to reconsider your choice of solvent.

Q2: What are the recommended starting solvents for this compound?

A: 2-Amino-4'-methylacetophenone hydrochloride is a salt, which significantly increases its polarity compared to its free base form.[3] Therefore, it exhibits its best solubility in polar solvents. Methanol is commonly cited as a good solvent for this compound.[4][5] Water is another potential solvent, though its utility depends on the compatibility of your subsequent reaction chemistry.

Q3: Why is the hydrochloride salt often used if the free base is more soluble in common organic solvents?

A: There are several practical advantages to using the hydrochloride salt form of an amine. Salts are typically more stable, less prone to air oxidation, and are often crystalline, free-flowing solids that are easier to handle, weigh, and purify compared to the free base, which may be an oil or a low-melting solid. The enhanced stability and handling properties often outweigh the inconvenience of lower solubility in non-polar organic solvents.

Q4: Can I simply convert the hydrochloride salt back to the free base before my reaction?

A: Yes, this is a very common and effective strategy. You can perform an in-situ neutralization by adding a mild base (like triethylamine, diisopropylethylamine, or an inorganic base such as sodium bicarbonate) to your reaction mixture. This generates the more organic-soluble free base directly in the reaction vessel, which can then readily participate in the reaction. This approach is detailed in the protocols section.

Section 2: In-Depth Troubleshooting Guide

If the basic FAQs do not resolve your issue, this guide provides a more systematic approach to troubleshooting.

Issue Observed Probable Cause Recommended Solutions & Explanations
Compound initially dissolves but precipitates (crashes out) upon cooling or reagent addition. The compound has low solubility at lower temperatures, or the addition of a less polar reagent has decreased the overall solvent polarity.Maintain Temperature: If your reaction allows, maintain a higher temperature throughout the process.[6] Use a Co-solvent System: Introduce a co-solvent that improves solubility at lower temperatures. This should be added gradually.[6] Controlled Addition: Add the problematic reagent slowly to the heated solution of the starting material to maintain dissolution.
Reaction is very slow or incomplete, even though the solid appears to have dissolved. The concentration of the dissolved starting material is below the threshold required for an efficient reaction rate. The visible disappearance of solid does not guarantee a sufficient molar concentration.[2][6]Increase Solvent Volume: The most direct approach, if practical, is to increase the amount of solvent. Enhance Solubility: Employ techniques from Section 3, such as using a co-solvent, pH modification, or sonication to achieve a higher concentration.
The solid material will not dissolve in any single solvent compatible with the reaction. The required solvent polarity for the reaction is incompatible with the polarity of the hydrochloride salt.In-situ Neutralization: Convert the salt to its more soluble free base form within the reaction flask using a suitable base. (See Protocol 2). Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a PTC can shuttle the reactant across the phase boundary.
Scaling up the reaction leads to new solubility problems. Mass and heat transfer limitations are more pronounced at larger scales, impacting dissolution rates and local concentration gradients.[2]Optimize Agitation: Ensure stirring is powerful enough for the larger volume to keep solids suspended and facilitate dissolution. Portion-wise Addition: Add the 2-Amino-4'-methylacetophenone hydrochloride in portions to the heated solvent rather than all at once.[2]
Core Properties of 2-Amino-4'-methylacetophenone HCl
PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO[5][][8]
Molecular Weight 185.65 g/mol [5][][8]
Appearance Colorless Crystals[4][5]
Melting Point 220°C (with decomposition)[4][5]
Known Solubility Methanol[4][5]

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common solubility enhancement techniques.

Protocol 1: Enhancing Dissolution with a Co-Solvent System

This protocol is designed to systematically find and apply a co-solvent to improve solubility.

  • Initial Dissolution Attempt: In a small test vial, attempt to dissolve a known quantity of 2-Amino-4'-methylacetophenone hydrochloride in your primary reaction solvent at the intended reaction temperature.

  • Co-solvent Selection: Choose a co-solvent that is fully miscible with your primary solvent and in which the compound is expected to have higher solubility. For example, if your primary solvent is moderately polar (e.g., isopropanol), a more polar co-solvent like methanol or DMSO could be effective.

  • Gradual Addition: While vigorously stirring the suspension from step 1, add the chosen co-solvent dropwise.[6]

  • Observation: Continue adding the co-solvent until the solid is fully dissolved. Note the approximate final ratio of primary solvent to co-solvent.

  • Reaction Setup: Scale up the determined solvent ratio for your actual experiment, pre-mixing the solvents before adding the starting material.

Protocol 2: In-Situ Neutralization to Generate the Free Base

This method is ideal when the reaction requires a non-polar organic solvent where the hydrochloride salt is insoluble.

  • Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-Amino-4'-methylacetophenone hydrochloride and the chosen anhydrous organic solvent (e.g., Dichloromethane, THF, Toluene).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Base Addition: Slowly add a suitable non-nucleophilic base. A common choice is triethylamine (Et₃N), typically using 1.1 to 1.5 molar equivalents relative to the hydrochloride salt.

  • Observation: As the free base is formed, the solid will gradually dissolve. The formation of a new precipitate (triethylamine hydrochloride) may be observed, which is often a fine, easily stirred solid that typically does not interfere with the reaction.

  • Reaction Initiation: Once the starting material has visibly dissolved (indicating conversion to the free base), you can proceed with the addition of your other reagents.

Protocol 3: Using Sonication to Aid Dissolution

Sonication uses high-frequency sound waves to break down particles and accelerate dissolution.[6]

  • Preparation: Place the 2-Amino-4'-methylacetophenone hydrochloride and the chosen solvent in a suitable reaction vessel (e.g., a round-bottom flask).

  • Sonication: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in the flask.

  • Operation: Turn on the sonicator. A slight warming of the bath is normal.

  • Monitoring: Continue sonication, with intermittent stirring or swirling, until the solid is fully dissolved or until no further dissolution is observed.[6]

  • Proceed with Reaction: Once dissolved, remove the flask from the bath and proceed with your reaction setup.

Section 4: Visualization of Workflows

Solubility Troubleshooting Pathway

This diagram outlines the logical decision-making process when encountering a solubility issue.

G cluster_troubleshoot Troubleshooting Options start Start: Add Compound to Solvent dissolved Does it Dissolve? start->dissolved proceed Yes: Proceed with Reaction dissolved->proceed Yes no_dissolve No: Troubleshoot dissolved->no_dissolve No heat 1. Apply Gentle Heat no_dissolve->heat cosolvent 2. Use Co-Solvent System (Protocol 1) no_dissolve->cosolvent neutralize 3. In-Situ Neutralization (Protocol 2) no_dissolve->neutralize sonicate 4. Apply Sonication (Protocol 3) no_dissolve->sonicate heat->dissolved cosolvent->dissolved neutralize->dissolved sonicate->dissolved

Caption: A logical flowchart for troubleshooting solubility issues.

In-Situ Neutralization Workflow

This diagram illustrates the key steps in converting the hydrochloride salt to its free base within the reaction mixture.

G A 1. Suspend HCl Salt in Anhydrous Solvent B 2. Add Mild Base (e.g., Triethylamine) A->B C 3. Stir Until Dissolution (Free Base is Formed) B->C D 4. Add Other Reagents to Start Reaction C->D E Result: Homogeneous Reaction D->E

Caption: Experimental workflow for in-situ neutralization.

References

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Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4'-methylacetophenone hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Adherence to anhydrous techniques is paramount for achieving reproducible, high-yield results. This guide provides in-depth, field-tested insights and protocols to help you troubleshoot common issues and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-4'-methylacetophenone hydrochloride, and why is its moisture sensitivity a concern?

2-Amino-4'-methylacetophenone hydrochloride is an aromatic aminoketone salt.[1][2][3] Its structure contains a primary amine and a ketone, making it a valuable building block for synthesizing a wide range of heterocyclic compounds, such as quinolines and other pharmacologically active molecules.[4][5][6] The hydrochloride salt form is often used to improve the compound's stability and handling.

The primary concern with moisture arises from two factors:

  • Hygroscopicity: Like many amine salts, 2-Amino-4'-methylacetophenone hydrochloride can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This can alter the reagent's effective concentration and introduce water directly into the reaction.

  • Reaction Interference: Water can act as an unwanted nucleophile or base in many organic reactions. In condensation reactions, which are common for this substrate, water is often a byproduct.[9] Its presence can inhibit the reaction by shifting the equilibrium back towards the reactants, hydrolyzing sensitive intermediates (like imines), or deactivating catalysts, ultimately leading to low yields and the formation of impurities.[10][11][12]

Q2: How should I properly store and handle this reagent to minimize moisture exposure?

Proper storage and handling are the first line of defense against moisture contamination.

  • Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a desiccator or a controlled-atmosphere glovebox is ideal.[13] Storing the material in a freezer at -20°C can also reduce moisture absorption from ambient air.[2][3]

  • Handling: Weighing and transferring the solid should be done as quickly as possible, ideally in a low-humidity environment or a glovebox.[7] If a glovebox is unavailable, consider using a glove bag. For reactions, always use oven-dried or flame-dried glassware that has been cooled under a stream of inert gas or in a desiccator.[14][15][16]

Q3: What are the immediate signs of moisture contamination in my starting material or reaction?

Visual and procedural cues can indicate a moisture problem early on:

  • Starting Material: The crystalline solid may appear clumpy, sticky, or even partially dissolved into a slurry.[17] This is a strong indication that it has absorbed significant atmospheric moisture.

  • During Reaction:

    • Inconsistent Results: Unexplained variability in yield or purity between batches is a classic sign of uncontrolled water content.

    • Reaction Stalling: A reaction that fails to proceed to completion (as monitored by TLC or LC-MS) may be inhibited by water.[10]

    • Unexpected Precipitates or Color Changes: While some reactions have distinct visual markers, an unanticipated color change or the formation of an insoluble gum can sometimes indicate side reactions, such as hydrolysis or polymerization, promoted by moisture.[18]

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

Q1: Problem: My reaction yield is significantly lower than expected. How can I determine if moisture is the culprit?

Causality: Low yields in condensation reactions are frequently linked to the presence of water, which can reverse the key imine-formation step.[10][11][19] Water can also hydrolyze the starting material or key intermediates, preventing the desired transformation.

Diagnostic Workflow:

  • Run a Control Reaction: Set up the reaction under rigorously anhydrous conditions. Use freshly dried solvents, flame-dried glassware under argon, and a freshly opened bottle of the aminoketone. Compare the result to your previous attempts.

  • Analyze Starting Materials: Check the appearance of your 2-Amino-4'-methylacetophenone hydrochloride. If it appears wet or clumpy, dry a small amount in a vacuum oven (at a temperature below its decomposition point of 220°C) before use and repeat the reaction.[3][20]

  • Water Scavengers: In a separate experiment, add molecular sieves (ensure they are properly activated) to the reaction mixture.[14] If the yield improves significantly, water was a contributing factor.

Solution:

  • Implement Rigorous Anhydrous Technique: Always use solvents from a solvent purification system or freshly distilled from an appropriate drying agent.[14][16]

  • Use a Dean-Stark Trap: For reactions run at reflux in solvents like toluene, a Dean-Stark apparatus is highly effective for the continuous azeotropic removal of water as it forms.[9]

Q2: Problem: I am observing an unexpected byproduct in my NMR/LC-MS. What could it be?

Causality: The most common moisture-related byproduct is the starting aminoketone itself, resulting from the hydrolysis of a reaction intermediate, such as an enamine or imine.[11][19][21] In reactions involving self-condensation, water can promote the formation of undesired oligomers.

Diagnostic Steps:

  • Characterize the Byproduct: Obtain the mass of the byproduct from LC-MS. If it matches the mass of the starting material, it points to hydrolysis.

  • Mechanistic Analysis: Consider your reaction mechanism. The key bond formed in many reactions of 2-aminoacetophenones is a C=N (imine) bond.[12] These bonds are susceptible to acid-catalyzed hydrolysis, which is the exact reverse of their formation.[11][19]

Solution:

  • Strict Water Exclusion: The most effective solution is prevention. Ensure all components of the reaction are scrupulously dry.[16]

  • pH Control: In some cases, the reaction may be sensitive to pH. While the hydrochloride salt provides an acidic environment, excess water can alter the local pH and facilitate hydrolysis. Buffering the reaction or using a non-nucleophilic base might be necessary, depending on the specific transformation.

Q3: Problem: My reaction failed to initiate or stalled. Could water be inhibiting the catalyst or a key intermediate?

Causality: Many catalysts used in organic synthesis, particularly Lewis acids or organometallic complexes, are highly sensitive to water. Water can coordinate to the metal center, hydrolyze the catalyst, or otherwise deactivate it. Furthermore, water can protonate or deprotonate key intermediates in an unproductive manner, trapping them in a non-reactive state.

Diagnostic Steps:

  • Catalyst Check: Is your catalyst known to be moisture-sensitive? Check the supplier's technical data sheet.

  • Reaction Monitoring: If you monitor the reaction from the start (e.g., by TLC), does it show any initial conversion before stopping? A complete lack of reactivity points towards an issue with initial activation, often related to catalyst deactivation.

Solution:

  • Inert Atmosphere is Crucial: Use Schlenk line techniques or a glovebox for adding the catalyst and any other sensitive reagents.[22][23] Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding solvents and reactants.[22]

  • Reagent Purity: Ensure all reagents, not just the solvent, are anhydrous. Some reagents may be supplied in a hydrated form or can absorb moisture during storage.[20]

Section 3: Best-Practice Experimental Protocols

Protocol 3.1: Handling and Dispensing Hygroscopic Reagents

This protocol outlines the standard procedure for handling 2-Amino-4'-methylacetophenone hydrochloride to maintain its anhydrous state.

  • Preparation: Place the sealed reagent bottle and necessary glassware (e.g., round-bottom flask with a stir bar, weighing boat, spatulas) in an oven at 125°C for at least 4 hours (overnight is preferable).[15][16]

  • Assembly: Quickly assemble the flask and seal it with a rubber septum while still hot. Allow it to cool to room temperature under a positive pressure of argon or nitrogen. A vacuum/backfill cycle can also be used to ensure an inert atmosphere.[22]

  • Transfer: Move the sealed reagent bottle into a glovebox or glove bag. Alternatively, briefly open the bottle in the lab, quickly weigh the required amount, and add it to the reaction flask through a powder funnel under a strong positive flow of inert gas.

  • Sealing: Immediately reseal the main reagent bottle, wrapping the cap with Parafilm for extra protection, and place it back in a desiccator for storage.[13]

Protocol 3.2: Example Reaction: Synthesis of a Quinoline Derivative (Friedländer Annulation)

This protocol describes a common application where moisture control is critical.

  • Glassware Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is oven-dried overnight and assembled hot under a stream of argon.

  • Reagent Addition: To the flask, add 2-Amino-4'-methylacetophenone hydrochloride (1.86 g, 10 mmol) and 1,3-cyclohexanedione (1.12 g, 10 mmol).

  • Solvent and Catalyst: Add anhydrous toluene (40 mL) via syringe. If catalytic acid is required (e.g., p-toluenesulfonic acid), add it now. For extremely sensitive variations, a Dean-Stark trap can be fitted between the flask and condenser to remove water azeotropically.[9]

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. The product may precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the quinoline derivative.

ParameterRecommended ConditionRationale
Solvent Anhydrous Toluene or XyleneForms an azeotrope with water, allowing for its removal.[9][17]
Atmosphere Nitrogen or ArgonPrevents atmospheric moisture from entering the reaction.[16][22]
Glassware Oven- or Flame-DriedRemoves adsorbed water from glass surfaces.[14][15]
Water Removal Dean-Stark Trap (optional but recommended)Actively removes water byproduct, driving the equilibrium toward the product.[9]

Section 4: Visualizing Key Processes

Diagram 1: Workflow for Setting Up a Moisture-Sensitive Reaction

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assembly & Inerting cluster_reagents Phase 3: Reagent Addition cluster_reaction Phase 4: Reaction A Oven/Flame-Dry All Glassware B Activate Molecular Sieves (if used) C Obtain Anhydrous Solvents D Assemble Glassware (Hot, under Ar/N2) C->D E Cool to RT D->E F Perform Vacuum/ Backfill Cycles (3x) E->F G Add Solid Reagents (under positive pressure) F->G H Add Solvents/Liquid Reagents via Syringe G->H I Add Catalyst (via syringe/glovebox) H->I J Commence Heating/ Stirring I->J K Monitor by TLC / LC-MS J->K

Caption: Workflow for setting up a moisture-sensitive experiment.

Diagram 2: Potential Side Reaction Pathway Induced by Moisture

G Reactants Aminoketone + Carbonyl (e.g., Aldehyde) Imine Imine Intermediate (C=N bond formed) Reactants->Imine - H₂O (Desired Path) Imine->Reactants + H₂O (Hydrolysis) Product Desired Product (e.g., Quinoline) Imine->Product Cyclization/ Further Reaction Water H₂O (from atmosphere or byproduct)

Caption: Reversible imine formation and competitive hydrolysis.

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • WCAIR, University of Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • WCAIR, University of Dundee. (n.d.). Reaction Set-Up. Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Reddit. (2023). Issues with a reported condensation reaction/enamine formation. Retrieved from [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2'-Amino-4',5'-methylenedioxyacetophenone hydrochloride, 98%, Thermo Scientific. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. (2021). RSC Publishing. Retrieved from [Link]

  • YouTube. (2017). Mechanism of Enamine Hydrolysis Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Retrieved from [Link]

  • ResearchGate. (2021). How to induce precipitation for imine for condensation reaction between amine and aldehyde? Retrieved from [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9. Retrieved from [Link]

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Catalyst deactivation in 2-Amino-4'-methylacetophenone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of aromatic amines, such as 2-Amino-4'-methylacetophenone hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning a critical challenge in catalytic hydrogenation: catalyst deactivation. While the principles discussed are broadly applicable, we will often reference the hydrogenation of substituted nitroaromatics using common heterogeneous catalysts like Palladium on Carbon (Pd/C) as a representative example.

Catalyst deactivation—the loss of catalytic activity and/or selectivity over time—is a significant issue in industrial and laboratory-scale synthesis.[1][2] It leads to decreased reaction efficiency, lower product yields, and increased operational costs.[1] This guide provides a structured approach to diagnosing, mitigating, and resolving issues related to catalyst deactivation.

Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section is formatted to help you quickly identify the symptoms of catalyst deactivation, understand the probable causes, and implement effective solutions.

Issue 1: Reaction Rate is Sluggish or Has Stalled Completely

A slow or stalled reaction is one of the most common indicators of a poorly performing catalyst.[3]

Probable Cause A: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[4][5][6] This is a form of chemical deactivation and can be rapid and irreversible.[5][7]

  • Diagnostic Checks:

    • Purity Analysis: Analyze all reactants, solvents, and the hydrogen gas stream for common poisons. Impurities like sulfur, nitrogen-containing heterocycles, halides, and even carbon monoxide can act as potent poisons for palladium catalysts.[3][6]

    • Spent Catalyst Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or elemental analysis can detect the presence of foreign elements on the catalyst surface.

  • Solutions:

    • Reactant Purification: Ensure high-purity starting materials. If necessary, purify reactants and solvents by distillation or by passing them through a guard bed of activated alumina or charcoal to remove trace impurities.[3]

    • Gas Purity: Use high-purity hydrogen gas and consider an in-line gas purifier.

    • Catalyst Regeneration: For certain types of poisoning, regeneration may be possible. However, poisoning by elements like sulfur is often irreversible.[3]

Probable Cause B: Fouling or Coking

Fouling is the physical deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface and within its pores, blocking access to active sites.[1][8]

  • Diagnostic Checks:

    • Visual Inspection: The spent catalyst may appear darker, clumped, or coated with a residue.

    • Thermogravimetric Analysis (TGA): TGA can quantify the amount of carbonaceous deposits by measuring weight loss upon heating in an oxidizing atmosphere.

  • Solutions:

    • Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize the formation of byproducts that can lead to coking.[9]

    • Solvent Selection: Ensure the solvent effectively dissolves all reactants and products to prevent precipitation on the catalyst surface.

    • Catalyst Regeneration: Controlled oxidation (calcination) in a stream of air or diluted oxygen can burn off carbonaceous deposits and restore activity.[9][10]

Issue 2: Gradual Decrease in Product Yield Over Several Batches

A progressive loss of efficiency points towards a more gradual deactivation mechanism.

Probable Cause A: Sintering

Sintering is the thermally induced agglomeration of small catalyst particles into larger ones, leading to a decrease in the active surface area.[1][8][11] This is a common issue in high-temperature reactions.[11][12]

  • Diagnostic Checks:

    • Transmission Electron Microscopy (TEM): TEM analysis of fresh versus spent catalyst can visually confirm an increase in the average particle size of the active metal.

    • X-ray Diffraction (XRD): A sharpening of the diffraction peaks corresponding to the active metal indicates an increase in crystallite size, which is a hallmark of sintering.

  • Solutions:

    • Temperature Control: Operate at the lowest temperature that provides an acceptable reaction rate to minimize thermal stress on the catalyst.[8]

    • Catalyst Selection: Choose catalysts with higher thermal stability, which may involve using different support materials or promoters that inhibit particle migration.[13]

    • Regeneration (Redispersion): In some cases, high-temperature treatments under specific atmospheres (e.g., oxidative followed by reductive) can redisperse the metal particles, though this is often a complex procedure.

Probable Cause B: Leaching

Leaching is the dissolution of the active metal from the solid support into the liquid reaction medium.[8][14] This leads to a permanent loss of active sites.

  • Diagnostic Checks:

    • Analysis of Reaction Mixture: Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to analyze the filtered reaction mixture for traces of the leached metal (e.g., palladium).

    • Analysis of Spent Catalyst: A lower metal loading on the spent catalyst compared to the fresh catalyst is a clear indication of leaching.

  • Solutions:

    • Solvent and pH Control: The stability of the metal on its support can be highly dependent on the solvent and the pH of the reaction mixture. Avoid highly acidic or basic conditions if they are known to promote leaching for your specific catalyst system.

    • Catalyst Design: The interaction between the metal and the support is crucial. A strong metal-support interaction can significantly reduce leaching.

    • Process Conditions: Modifying reaction conditions, such as temperature, can sometimes reduce the solubility of the metal species.

Data Summary: Common Catalyst Deactivation Pathways
Deactivation PathwayPrimary CauseKey Diagnostic TechniquesCommon Mitigation & Regeneration Strategies
Poisoning Chemical impurities (e.g., S, N, halides) binding to active sites.[6][15]XPS, Elemental AnalysisPurify reactants and solvents; use guard beds; chemical washing or oxidative treatment for regeneration.[8][9]
Fouling (Coking) Deposition of carbonaceous materials or byproducts on the surface.[1][2]TGA, Visual InspectionOptimize reaction conditions; controlled oxidation (calcination) to burn off deposits.[9]
Sintering Thermal agglomeration of metal particles, reducing active surface area.[1][11]TEM, XRDControl reaction temperature; use thermally stable supports; redispersion via high-temperature treatment.[8][9]
Leaching Dissolution of the active metal into the reaction medium.[8][14]ICP or AAS of the reaction filtrateOptimize solvent and pH; enhance metal-support interaction; modify reaction conditions.
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of catalyst deactivation.

G Start Sluggish or Stalled Reaction Check_Purity Analyze Reactant/Solvent Purity Start->Check_Purity Impurity_Found Impurity Detected? Check_Purity->Impurity_Found Analysis Complete Poisoning Diagnosis: Catalyst Poisoning Impurity_Found->Poisoning Yes No_Impurity No Obvious Impurities Impurity_Found->No_Impurity No Purify Action: Purify Materials / Use Guard Bed Poisoning->Purify Check_Catalyst Analyze Spent Catalyst No_Impurity->Check_Catalyst TGA Perform TGA Analysis Check_Catalyst->TGA Coke_Detected High Carbon Content? TGA->Coke_Detected Fouling Diagnosis: Coking/Fouling Coke_Detected->Fouling Yes No_Coke No Significant Coking Coke_Detected->No_Coke No Regenerate_Ox Action: Regenerate via Oxidation Fouling->Regenerate_Ox TEM_XRD Perform TEM/XRD Analysis No_Coke->TEM_XRD Sintering_Detected Particle Size Increased? TEM_XRD->Sintering_Detected Sintering Diagnosis: Sintering Sintering_Detected->Sintering Yes No_Sintering No Sintering Sintering_Detected->No_Sintering No Optimize_Temp Action: Lower Reaction Temperature Sintering->Optimize_Temp Check_Leaching Analyze Filtrate (ICP/AAS) No_Sintering->Check_Leaching Leaching_Detected Metal Detected in Filtrate? Check_Leaching->Leaching_Detected Leaching Diagnosis: Leaching Leaching_Detected->Leaching Yes Optimize_Solvent Action: Modify Solvent/pH Leaching->Optimize_Solvent

Caption: Workflow for troubleshooting catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst to minimize deactivation for nitroaromatic hydrogenation? A1: Catalyst selection is critical. For the hydrogenation of nitroaromatics to amines, Pd/C is a common choice.[16] Key factors to consider are:

  • Metal Loading: Higher loading does not always mean better performance. Optimize for a balance between activity and cost.

  • Support Material: The support (e.g., activated carbon, alumina) affects the dispersion and stability of the metal particles. Carbon supports are common for palladium catalysts.

  • Particle Size and Porosity: The pore structure of the support must allow reactants to access the active sites and products to diffuse away, which can help prevent fouling.

Q2: Can a deactivated catalyst be regenerated? A2: Yes, in many cases, regeneration is possible and economically advantageous.[8][17] The appropriate method depends on the deactivation mechanism:

  • Fouling/Coking: A common method is calcination (controlled heating in the presence of air) to burn off carbonaceous deposits.[10]

  • Poisoning: If the poison is a weakly adsorbed organic molecule, washing with a suitable solvent may be effective.[17] For some poisons, a mild oxidative treatment can restore activity.[18]

  • Sintering: Redispersion of sintered particles is more challenging but can sometimes be achieved by a carefully controlled oxidation-reduction cycle at high temperatures.

Q3: How can I prevent catalyst deactivation before it starts? A3: Proactive measures are the most effective strategy:

  • Feedstock Purification: This is the most critical step to prevent poisoning.[8]

  • Process Optimization: Fine-tune reaction conditions (temperature, pressure, concentrations) to minimize side reactions that lead to coking and to avoid temperatures that cause sintering.[8]

  • Proper Catalyst Handling: Handle catalysts, especially pyrophoric ones like Pd/C, under an inert atmosphere to prevent premature oxidation or contamination.[3]

Q4: What is the difference between poisoning and fouling? A4: Although both block active sites, the mechanism differs. Poisoning is a chemical deactivation where a substance chemically bonds to an active site.[5][6] Fouling (or coking) is a mechanical deactivation where the surface is physically covered by deposits.[1][2] This distinction is important because it dictates the appropriate regeneration strategy.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Oxidation

This protocol is intended for catalysts deactivated by coking/fouling. Caution: Always consult the manufacturer's safety data sheet. The catalyst may be pyrophoric.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Wash the recovered catalyst with a clean, inert solvent (the same as used in the reaction is often suitable) to remove any residual reactants and products. Dry the catalyst under vacuum.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) while slowly raising the temperature to 100-120°C to remove any residual moisture.

  • Calcination: Introduce a controlled flow of a dilute oxidizing gas (e.g., 1-5% air in nitrogen). Slowly ramp the temperature to a setpoint recommended for your specific catalyst (typically 250-400°C). The temperature should be high enough to burn off coke but not so high as to cause significant sintering.[10]

  • Hold and Cool: Hold at the setpoint temperature for 2-4 hours or until the burnout of deposits is complete (often indicated by the cessation of CO2 evolution in the off-gas).

  • Final Purge: Cool the furnace to room temperature under a continuous flow of inert gas.

  • Storage: Store the regenerated catalyst under an inert atmosphere until its next use.

Protocol 2: Screening for Catalyst Poisons in a Reactant

This protocol provides a method to test if a reactant source contains impurities that are poisoning the catalyst.

  • Establish a Baseline: Run the hydrogenation reaction under standard conditions with a fresh catalyst and highly purified reactants. Record the initial reaction rate (e.g., by monitoring hydrogen uptake or by taking timed samples for GC/HPLC analysis).

  • Spiking Experiment: Run the reaction again under the same conditions, but this time, add a small amount of the "suspect" unpurified reactant to the mixture.

  • Compare Rates: If the reaction rate is significantly lower in the presence of the unpurified material, it is a strong indication that it contains a catalyst poison.

  • Guard Bed Test: As a confirmatory test, pass the unpurified reactant through a small column packed with a suitable adsorbent (like activated carbon or alumina). Use the purified effluent in the reaction. If the reaction rate is restored to the baseline, this confirms the presence of an adsorbable poison.

Visualization of Deactivation Mechanisms

This diagram illustrates the primary physical and chemical changes that occur on a catalyst particle during deactivation.

G cluster_0 Fresh Catalyst cluster_1 Poisoning cluster_2 Sintering cluster_3 Fouling (Coking) a1 a2 a3 a4 a5 a6 a7 a8 p1 p2 p3 p4 p5 poison1 poison2 poison3 s1 s2 f1 f2 f3 f4 f5 f6 coke1 coke2 coke3 coke4 coke5

Caption: Major pathways of catalyst deactivation.

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (n.d.). MDPI. [Link]

  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things. [Link]

  • Regeneration of deactivated catalysts coated on foam and monolith: Example of Pd/C for nitrobenzene hydrogenation. (2007). ResearchGate. [Link]

  • Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. (2020). Catalysis Science & Technology (RSC Publishing). [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. [Link]

  • Sintering process and catalysis. (n.d.). ResearchGate. [Link]

  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. [Link]

  • How does a catalytic poison reduce a catalyst's activity?. (2014). Chemistry Stack Exchange. [Link]

  • Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA Chemistry and Biochemistry. [Link]

  • Coking and sintering progress of a Ni supported catalyst in the steam reforming of biomass pyrolysis volatiles. (n.d.). ADDI. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Structural Modulation of Ni–Zn Intermetallic/Carbide Catalysts Using Forced Dynamic CO2 and CH4 Reforming Conditions. (2025). ACS Catalysis. [Link]

  • Influence of preparation method and palladium content on Pd/C catalysts activity in liquid phase hydrogenation of nitrobenzene to aniline. (2013). ResearchGate. [Link]

  • Smart Designs of Anti-Coking and Anti-Sintering Ni-Based Catalysts for Dry Reforming of Methane: A Recent Review. (n.d.). MDPI. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Influence of preparation method and palladium content on Pd/C catalysts activity in the liquid phase hydrogenation of nitrobenzene to aniline. (2013). ResearchGate. [Link]

  • Poisoning and deactivation of palladium catalysts. (2011). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The meticulous evaluation of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final therapeutic product. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-Amino-4'-methylacetophenone hydrochloride, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the production of high-quality, pure chemical entities.

Introduction: The Criticality of Purity in Pharmaceutical Synthesis

2-Amino-4'-methylacetophenone hydrochloride is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yield of the final API, and potentially toxic byproducts.[1] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] These guidelines necessitate the use of validated analytical methods to ensure that the purity profile of a synthesized compound is well-characterized and controlled.[5][6][7]

This guide will provide a comparative analysis of three powerful analytical techniques for the purity assessment of 2-Amino-4'-methylacetophenone hydrochloride. The choice of methodology is often dictated by the specific needs of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.

Orthogonal Approaches to Purity Determination

To establish a comprehensive purity profile, it is best practice to employ orthogonal analytical techniques—methods that rely on different physicochemical principles for separation and detection. This approach provides a more complete and reliable assessment of a compound's purity. For 2-Amino-4'-methylacetophenone hydrochloride, we will compare a primary chromatographic method (HPLC), a spectroscopic method (qNMR), and a hyphenated technique (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[8] For polar compounds like 2-Amino-4'-methylacetophenone hydrochloride, reverse-phase HPLC (RP-HPLC) is the method of choice.[9][10]

Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic acetophenone derivative. The mobile phase, a mixture of acetonitrile and an aqueous buffer, is optimized to achieve good separation between the main peak and potential impurities. The use of an acid modifier, such as phosphoric or formic acid, helps to ensure good peak shape for the amine-containing analyte by suppressing the ionization of residual silanol groups on the stationary phase.[9][10] UV detection is employed due to the strong chromophore present in the molecule.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for the specific column and system to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV detection at the wavelength of maximum absorbance for 2-Amino-4'-methylacetophenone (approximately 238 nm).[10]

  • Sample Preparation: Accurately weigh and dissolve the synthesized 2-Amino-4'-methylacetophenone hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a certified reference standard of 2-Amino-4'-methylacetophenone hydrochloride at the same concentration as the sample.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and quantified.[1] Method validation should be performed in accordance with ICH Q2(R1) guidelines and includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][11][12]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample (1 mg/mL in Mobile Phase) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Certified Standard (1 mg/mL in Mobile Phase) Inject Inject 10 µL onto C18 RP-HPLC Column Filter->Inject To HPLC Separate Isocratic/Gradient Elution (ACN/H2O with 0.1% H3PO4) Inject->Separate Detect UV Detection at 238 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Area % Purity Integrate->Calculate Report Report Results & Compare to Specifications Calculate->Report

Caption: Workflow for purity assessment by RP-HPLC-UV.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[13] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[13][14] This is achieved by comparing the integral of a specific resonance from the analyte with the integral of a known amount of a certified internal standard.

Causality Behind Experimental Choices: The choice of a suitable internal standard is critical for accurate qNMR. The standard should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with any analyte signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. The use of a deuterated solvent is necessary to provide a lock signal for the NMR spectrometer. A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or D₂O).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 2-Amino-4'-methylacetophenone hydrochloride (e.g., 10-20 mg) into a clean, dry vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum (D1 ≥ 30s, 90° pulse) Dissolve->Acquire Transfer to NMR Tube Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Processed Spectrum Calculate Calculate Purity using Formula Integrate->Calculate Report Report Absolute Purity Calculate->Report

Caption: Workflow for absolute purity determination by qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[8] While 2-Amino-4'-methylacetophenone hydrochloride itself is a salt and not directly amenable to GC analysis, this technique is invaluable for identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or volatile byproducts. The amino group in the analyte can make it polar and prone to peak tailing; derivatization can be employed to improve its chromatographic behavior.[15][16]

Causality Behind Experimental Choices: Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens on the amino group with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[15] This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved sensitivity. The mass spectrometer provides definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.

    • Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500) to detect the derivatized analyte and potential impurities.

    • Source and Transfer Line Temperatures: Typically 230°C and 280°C, respectively.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Add_Solvent Add Solvent Weigh->Add_Solvent Add_Reagent Add Silylating Agent (BSTFA) Add_Solvent->Add_Reagent Heat Heat to Complete Reaction Add_Reagent->Heat Inject Inject into GC Heat->Inject To GC-MS Separate Temperature-Programmed Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect Identify Identify Peaks via Mass Spectra (Library Search) Detect->Identify Total Ion Chromatogram Quantify Quantify Impurities (Area % or with Standards) Identify->Quantify

Caption: Workflow for impurity profiling by GC-MS with derivatization.

Comparative Analysis of Methodologies

The selection of the most appropriate analytical technique depends on the specific goals of the purity assessment.

Parameter RP-HPLC-UV ¹H-qNMR GC-MS (with Derivatization)
Principle Chromatographic separation based on polarity.Spectroscopic quantification based on nuclear spin properties.Chromatographic separation based on volatility and boiling point.
Purity Type Relative (Area %)AbsoluteRelative (Area %)
Primary Use Main component assay and quantification of non-volatile impurities.Absolute purity determination and structural confirmation.Identification and quantification of volatile and semi-volatile impurities.
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg/mL to fg/mL)
Specificity Good; can be improved with mass spectrometric detection (LC-MS).High; provides structural information.Very High; provides mass fragmentation patterns for definitive identification.
Reference Standard Requires a certified reference standard of the analyte.Requires a certified internal standard (not the analyte).Requires reference standards for accurate quantification of impurities.
Sample Throughput HighModerateModerate to High
Limitations May not detect impurities that do not have a UV chromophore.Lower sensitivity compared to chromatographic methods.Not suitable for non-volatile impurities or thermally labile compounds.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical results, each protocol must be part of a self-validating system.

  • For HPLC: A system suitability test (SST) must be performed before any sample analysis. This involves injecting a standard solution multiple times to check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates. These parameters must fall within predefined acceptance criteria to confirm that the chromatographic system is performing adequately.

  • For qNMR: The integrity of the results relies on the certified purity of the internal standard and the meticulous execution of the experimental procedure, particularly the accurate weighing of both the sample and the standard, and the use of an appropriate relaxation delay.

  • For GC-MS: The performance of the system is verified by analyzing a blank (solvent) to check for carryover and contamination, and by periodically running a standard to check for retention time and detector response stability.

Conclusion and Recommendations

A comprehensive purity assessment of synthesized 2-Amino-4'-methylacetophenone hydrochloride requires a multi-faceted approach. No single technique can provide a complete picture of a compound's purity profile.

  • RP-HPLC should be employed as the primary method for routine purity testing and quantification of the main component and non-volatile impurities due to its robustness and high throughput.

  • qNMR is highly recommended for the definitive determination of absolute purity, serving as an excellent orthogonal method to HPLC. It is particularly valuable for the certification of in-house reference standards.[14][17]

  • GC-MS is the preferred method for the analysis of residual solvents and other volatile organic impurities that may be present from the synthetic process.

By employing these complementary techniques, researchers and drug development professionals can confidently characterize the purity of 2-Amino-4'-methylacetophenone hydrochloride, ensuring its suitability for subsequent synthetic steps and contributing to the overall quality and safety of the final pharmaceutical product. This adheres to the stringent requirements set forth by regulatory agencies and upholds the principles of scientific integrity.[2][3][18]

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4'-methylacetophenone hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-Amino-4'-methylacetophenone hydrochloride is a key starting material and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of 2-Amino-4'-methylacetophenone hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will delve into the validation protocols for each method, grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] We will explore the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate analytical method for your specific needs.

Comparison of Key Analytical Techniques

The choice of an analytical technique for quantifying 2-Amino-4'-methylacetophenone hydrochloride is dictated by several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of ultraviolet or visible light by the analyte in a solution.
Applicability Highly versatile for a wide range of compounds, including salts and non-volatile substances.[5]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like amines.[6]Simple, rapid, and cost-effective for routine analysis of compounds with a suitable chromophore.
Selectivity High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector.Very high selectivity, especially when coupled with a mass spectrometer (MS).Lower selectivity; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity Good sensitivity, which can be enhanced with specific detectors (e.g., fluorescence, MS).High sensitivity, particularly with detectors like flame ionization (FID) or mass spectrometry (MS).Moderate sensitivity.
Sample Preparation Generally involves dissolution, filtration, and sometimes extraction.May require derivatization to improve volatility and thermal stability.Simple dissolution in a suitable solvent.
Limitations Can be more time-consuming and requires more solvent than GC.Not suitable for non-volatile or thermally labile compounds. The hydrochloride salt may require conversion to the free base.Prone to matrix interference, which can affect accuracy.

Experimental Workflow and Validation Protocols

A robust analytical method validation is a systematic process that ensures the reliability and accuracy of the results.[7] The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development & Optimization Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Analysis->Report

Caption: A typical workflow for analytical method validation.

The core validation parameters as per ICH Q2(R1) guidelines include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][8]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly suitable method for the quantification of 2-Amino-4'-methylacetophenone hydrochloride due to its versatility in handling ionic and non-volatile compounds.[5] A reversed-phase HPLC method with UV detection is a common approach.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 10 mM ammonium acetate) is a good starting point. The pH of the buffer should be controlled to ensure consistent ionization of the amine.[9]

  • Sample Preparation: Accurately weigh and dissolve the 2-Amino-4'-methylacetophenone hydrochloride sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte. For acetophenone derivatives, a wavelength around 245-250 nm is often used.[10][11]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration, with a minimum of five concentration levels. The correlation coefficient (R²) should be greater than 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The %RSD should also be within acceptable limits.

  • LOD & LOQ: The lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ). These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Gas Chromatography (GC) Method

For GC analysis of 2-Amino-4'-methylacetophenone hydrochloride, derivatization is often necessary to increase the volatility and thermal stability of the compound. The hydrochloride salt would first need to be converted to the free base.

Experimental Protocol:

  • Sample Preparation (including derivatization):

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Neutralize the hydrochloride with a base (e.g., sodium bicarbonate) to obtain the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane).

    • Derivatize the amine using a suitable reagent (e.g., heptafluorobutyric anhydride) to form a more volatile and thermally stable derivative.[12]

  • Instrumentation: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a suitable capillary column (e.g., DB-5ms).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

    • Detector Temperature: 280 °C

Validation Parameters: The same validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) would be evaluated. The acceptance criteria would also be similar.

UV-Vis Spectrophotometry Method

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the quantification of the pure substance or in simple formulations where there are no other interfering substances that absorb at the same wavelength.[13]

Experimental Protocol:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the region of interest and in which the analyte is soluble and stable (e.g., methanol or dilute hydrochloric acid).

  • Procedure:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

Validation Parameters:

  • Specificity: Assessed by comparing the spectra of the analyte with that of the placebo and potential impurities.

  • Linearity: The calibration curve should demonstrate a linear relationship between absorbance and concentration, with a correlation coefficient (R²) greater than 0.99.

  • Accuracy and Precision: Determined similarly to the HPLC method by analyzing samples of known concentrations.

  • LOD & LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Evaluated by assessing the effect of small variations in parameters such as pH and temperature.

Quantitative Data Summary and Comparison

The following table summarizes hypothetical but realistic performance data for the three analytical methods, based on literature values for similar compounds.[14][15][16]

Validation ParameterHPLC-UVGC-FID (with derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 1.5%< 2.0%< 3.0%
LOD ~ 0.05 µg/mL~ 0.1 µg/mL~ 0.5 µg/mL
LOQ ~ 0.15 µg/mL~ 0.3 µg/mL~ 1.5 µg/mL
Robustness RobustModerately RobustLess Robust

Logical Relationships in Method Validation

The validation parameters are interconnected. For instance, a method's precision directly impacts its accuracy. The following diagram illustrates the hierarchical relationship between these key validation characteristics.

Validation Parameter Relationships Accuracy Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendations

The validation of an analytical method is a critical step in ensuring the quality and reliability of data in a regulated environment. For the quantification of 2-Amino-4'-methylacetophenone hydrochloride, the choice of method depends on the specific application.

  • High-Performance Liquid Chromatography (HPLC) is the most recommended method for its high selectivity, good sensitivity, and applicability to the hydrochloride salt without derivatization. It is the gold standard for quality control and stability testing in the pharmaceutical industry.

  • Gas Chromatography (GC) , particularly when coupled with a mass spectrometer, offers excellent selectivity and sensitivity. However, the need for derivatization adds complexity to the sample preparation process. It is a viable alternative, especially for impurity profiling where high sensitivity is required.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine analysis of the pure substance or in simple formulations. Its lower selectivity makes it less suitable for complex matrices where interferences are likely.

Ultimately, a thorough and well-documented validation process, in accordance with regulatory guidelines, is essential to demonstrate that the chosen analytical method is fit for its intended purpose.[17][18]

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A Senior Application Scientist's Guide to Aminoacetophenone Synthons: A Comparative Analysis of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, aminoacetophenones are indispensable "Swiss army knife" synthons, serving as versatile precursors for a vast array of heterocyclic compounds.[1][2] Their bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone, facilitates elegant and efficient cyclization strategies.[3] These scaffolds are foundational to the synthesis of pharmacologically significant molecules like quinazolines, quinolones, and flavonoids, which exhibit anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides an in-depth comparative analysis focusing on 2-amino-4'-methylacetophenone hydrochloride, a key building block in modern synthetic chemistry.[6][7] We will dissect its performance against other common aminoacetophenone synthons, grounding our discussion in mechanistic principles, comparative experimental data, and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in synthon selection for targeted therapeutic development.

Physicochemical Properties: A Comparative Overview

The choice of a starting material is often dictated by its physical and chemical properties, which influence solubility, reactivity, and ease of handling. The hydrochloride salt form, as seen with our primary subject, typically enhances stability and simplifies handling compared to the free base.

Property2-Amino-4'-methylacetophenone HCl2-Aminoacetophenone4-Aminoacetophenone2-Amino-4'-methoxyacetophenone HCl
CAS Number 5467-70-9[8]551-93-999-92-3[9]3883-94-1[10]
Molecular Formula C₉H₁₂ClNO[11]C₈H₉NOC₈H₉NOC₉H₁₂ClNO₂[10]
Molecular Weight 185.65 g/mol [8]135.16 g/mol 135.16 g/mol 201.64 g/mol
Melting Point 220 °C (dec.)[11][12]20-22 °C103-107 °CN/A
Appearance Colorless to off-white crystals[11][12]Yellow oil or solid[13]Light brown crystalline powderCrystals or Powder[14]
Solubility Soluble in Methanol[11][12]Soluble in organic solventsSoluble in hot water, alcoholN/A

The Synthetic Landscape: Accessing Aminoacetophenone Cores

The synthesis of aminoacetophenones is not always straightforward. Direct Friedel-Crafts acylation of anilines is notoriously challenging because the basic amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring toward electrophilic substitution.[13] Consequently, chemists have developed more robust, indirect strategies.

One of the most effective methods is the Fries rearrangement of an N-aryl amide like acetanilide. This reaction involves an intramolecular acyl migration, catalyzed by a Lewis acid, to yield a mixture of ortho- and para-amino aryl ketones after a subsequent hydrolysis step.[13]

Synthesis_Workflow cluster_0 Synthesis of ortho-Aminoacetophenones cluster_1 Problematic Direct Route Aniline Aniline Acetanilide Acetanilide (N-Aryl Amide) Aniline->Acetanilide N-Acylation (Protection) Fries_Intermediate Ortho/Para Acyl Migration Intermediate Acetanilide->Fries_Intermediate Fries Rearrangement (AlCl₃, Heat) Ortho_Product 2'-Aminoacetophenone (ortho-isomer) Fries_Intermediate->Ortho_Product Hydrolysis (Deprotection) Para_Product 4'-Aminoacetophenone (para-isomer) Fries_Intermediate->Para_Product Hydrolysis (Deprotection) Direct_Aniline Aniline Deactivated_Complex Deactivated Lewis Acid Complex Direct_Aniline->Deactivated_Complex Direct Friedel-Crafts Acylation (Fails)

Caption: Synthetic routes to aminoacetophenones.

This protection-rearrangement-deprotection strategy circumvents the issues of direct acylation.[13] The regioselectivity between the ortho and para products can be controlled by temperature; higher temperatures generally favor the formation of the desired ortho-isomer.[13]

Comparative Reactivity in Heterocyclic Synthesis

The true utility of a synthon is demonstrated in its reactivity and the molecular diversity it can generate. The ortho-aminoacetophenone scaffold is a linchpin for constructing fused heterocyclic systems.

Case Study: The Friedländer Annulation for Quinolines

The Friedländer annulation is a powerful reaction that condenses a 2-aminoaryl ketone with a compound containing an enolizable methylene group (e.g., another ketone or aldehyde) to form a quinoline ring system.[15] Quinolines are a privileged scaffold in medicinal chemistry, forming the core of many antibacterial and anticancer agents.[3]

The electronic nature of the substituents on the aminoacetophenone ring directly impacts the reaction's efficiency and outcome.

  • 2-Amino-4'-methylacetophenone (from the HCl salt): The methyl group at the 4'-position is electron-donating. This increases the electron density of the aromatic ring, potentially influencing the rate of cyclization.

  • 2-Aminoacetophenone (Unsubstituted): This serves as the baseline for comparison. Its reactivity is well-established.

  • 2-Amino-4'-chloroacetophenone (Electron-Withdrawing): A chloro-substituent is electron-withdrawing, which can decrease the nucleophilicity of the aromatic ring and potentially require harsher reaction conditions.

Friedlander_Synthesis node_2_Me 2-Amino-4'-methyl- acetophenone reaction_hub Friedländer Annulation node_2_Me->reaction_hub node_unsub 2-Aminoacetophenone (Unsubstituted) node_unsub->reaction_hub node_2_Cl 2-Amino-4'-chloro- acetophenone node_2_Cl->reaction_hub node_acetone Enolizable Ketone (e.g., Acetone) node_acetone->reaction_hub prod_Me Methyl-Substituted Quinoline reaction_hub->prod_Me From 2-Me prod_unsub Unsubstituted Quinoline reaction_hub->prod_unsub From Unsub. prod_Cl Chloro-Substituted Quinoline reaction_hub->prod_Cl From 2-Cl

Caption: Comparative Friedländer synthesis of quinolines.
Synthesis of Quinazolines

Quinazolines are another critical class of nitrogen-containing heterocycles with a wide range of biological activities.[16] They can be readily synthesized from 2-aminoacetophenones via condensation with a nitrogen source (like ammonia or an amine) and an aldehyde or another carbonyl compound.[4][17] For example, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine, yields 2-arylquinazolines.[4] The principles of electronic effects discussed for quinolines apply here as well; the substituent on the 4'-position of the acetophenone ring will be incorporated into the final quinazoline structure, allowing for the fine-tuning of its pharmacological properties.

Experimental Protocols: A Practical Comparison

The following protocols provide a detailed, step-by-step methodology for a common transformation, highlighting the practical aspects of using these synthons.

Protocol 1: Synthesis of 2,4,6-Trimethylquinoline via Friedländer Annulation

This protocol demonstrates the use of 2-amino-4'-methylacetophenone hydrochloride.

Materials:

  • 2-Amino-4'-methylacetophenone hydrochloride

  • Acetone (analytical grade)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend 2-amino-4'-methylacetophenone hydrochloride (1.86 g, 10 mmol, 1.0 eq) in ethanol (30 mL). Add potassium hydroxide (0.62 g, 11 mmol, 1.1 eq) to neutralize the hydrochloride and generate the free amine in situ. Stir for 15 minutes.

  • Condensation: Add acetone (1.16 g, 20 mmol, 2.0 eq) to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[15]

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Pour the residue into 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).[15]

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,4,6-trimethylquinoline.

Protocol 2: Synthesis of 2,4-Dimethylquinoline (Comparative)

This protocol uses the unsubstituted 2'-aminoacetophenone for comparison.

Materials:

  • 2'-Aminoacetophenone

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.35 g, 10 mmol, 1.0 eq) and acetone (1.16 g, 20 mmol, 2.0 eq) in ethanol (30 mL).[15]

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (approx. 0.1 g).[15]

  • Reaction: Stir the mixture at reflux for 4-6 hours, monitoring by TLC.[15]

  • Work-up and Purification: Follow steps 4-6 from Protocol 1. The expected product is 2,4-dimethylquinoline.

Experimental Insight: The primary difference lies in the starting material and the stoichiometry of the base. In Protocol 1, a full equivalent of base is required to neutralize the hydrochloride salt. The electron-donating methyl group in 2-amino-4'-methylacetophenone may lead to a slightly faster reaction rate compared to the unsubstituted analog, although this should be confirmed empirically for the specific substrate combination.

Spectroscopic Characterization

Unambiguous identification of the starting materials and products is crucial. NMR and IR spectroscopy provide distinctive fingerprints for these isomers.

Spectroscopic Data2-Amino-4'-methylacetophenone2-Aminoacetophenone4-Aminoacetophenone
¹H NMR (Acetyl -COCH₃) ~2.5 ppm (s, 3H)~2.6 ppm (s, 3H)~2.5 ppm (s, 3H)
¹H NMR (Aryl Methyl -CH₃) ~2.3 ppm (s, 3H)N/AN/A
¹H NMR (Amino -NH₂) Broad singletBroad singletBroad singlet
¹H NMR (Aromatic Protons) Complex multipletComplex multipletTwo distinct doublets (AA'BB' system)
¹³C NMR (Carbonyl C=O) ~200 ppm~200 ppm~196 ppm
IR (Carbonyl C=O Stretch) ~1650 cm⁻¹~1655 cm⁻¹~1653 cm⁻¹
IR (N-H Stretch) ~3300-3500 cm⁻¹ (two bands)~3300-3500 cm⁻¹ (two bands)~3200-3400 cm⁻¹ (two bands)
(Note: Exact chemical shifts (ppm) can vary based on solvent and concentration. Data is generalized from typical values.)[18]

The key differentiator for 2-amino-4'-methylacetophenone is the presence of two distinct methyl singlets in the ¹H NMR spectrum. In contrast, 4-aminoacetophenone shows a highly symmetrical pattern in the aromatic region of its ¹H NMR spectrum due to the para substitution.

Safety and Handling Considerations

Proper handling of chemical reagents is paramount for laboratory safety.

  • 2-Amino-4'-methylacetophenone Hydrochloride: As a solid, crystalline hydrochloride salt, it is generally more stable and less volatile than its free base counterpart. It is classified as an irritant, causing potential eye, skin, and respiratory tract irritation.[11][19] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[19]

  • 2-Aminoacetophenone (Free Base): This compound is often a liquid or low-melting solid and can be more susceptible to oxidation and degradation. It is also an irritant.

  • 4-Aminoacetophenone: A solid that should be handled with standard PPE. May be harmful if swallowed.[20]

Always consult the latest Safety Data Sheet (SDS) for any chemical before use.[21][22] Work should be conducted in a well-ventilated fume hood.

Conclusion and Synthon Selection Strategy

2-Amino-4'-methylacetophenone hydrochloride stands out as a highly valuable synthon for several key reasons:

  • Enhanced Stability: The hydrochloride salt form offers superior shelf-life and handling characteristics compared to the corresponding free base.

  • Strategic Substitution: The 4'-methyl group provides a point of substitution that is carried through into the final product, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Favorable Electronics: The electron-donating nature of the methyl group can be beneficial for certain cyclization reactions, though its impact is generally modest.

When to choose 2-Amino-4'-methylacetophenone HCl:

  • When the target molecule requires a methyl group at the corresponding position of the heterocyclic core.

  • When building a library of analogs to probe the effect of a small, lipophilic, electron-donating group.

  • When long-term storage and stability of the starting material are priorities.

When to choose other synthons:

  • 2-Aminoacetophenone: For synthesizing the parent, unsubstituted heterocyclic system or when the introduction of a methyl group is undesirable.

  • 4-Aminoacetophenone: Not a direct substitute for ortho-cyclizations. Its primary use is when the amino and acetyl groups are required in a para relationship, for example, in the synthesis of Schiff bases or other polymers.[9][23]

  • Other Substituted Analogs (e.g., methoxy, chloro): To systematically probe the effects of electron-donating vs. electron-withdrawing groups on the biological activity of the final products.

Ultimately, the choice of synthon is dictated by the specific molecular architecture of the therapeutic target. By understanding the comparative properties, reactivity, and handling of these foundational building blocks, researchers can more effectively and efficiently navigate the path from chemical synthesis to novel drug candidates.

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A Comparative Guide to Catalysts in 2-Amino-4'-methylacetophenone Hydrochloride Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key pharmaceutical intermediates is a critical process where efficiency, purity, and scalability are paramount. 2-Amino-4'-methylacetophenone hydrochloride is one such vital building block, and its synthesis is heavily reliant on the choice of an optimal catalytic system. This guide provides an in-depth, objective comparison of various catalysts for the synthesis of this compound, supported by experimental data from analogous reactions, to empower you in making informed decisions for your research and development endeavors.

Introduction to a Key Intermediate

2-Amino-4'-methylacetophenone hydrochloride serves as a crucial precursor in the synthesis of a range of pharmaceutically active compounds. Its molecular structure, featuring a primary amine and a ketone functional group on a substituted benzene ring, makes it a versatile scaffold for building more complex molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent synthetic steps.

Two primary synthetic routes are commonly employed for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride:

  • Catalytic Hydrogenation of 2-Nitro-4'-methylacetophenone: This is a widely used method that involves the reduction of a nitro group to a primary amine. The choice of catalyst is critical to ensure high chemoselectivity, avoiding the reduction of the ketone functionality.

  • Reductive Amination of an α-Halo-4'-methylacetophenone: This route involves the reaction of an α-halo ketone with an ammonia source, followed by in-situ reduction. This pathway offers a different set of challenges and opportunities in terms of catalyst selection and process optimization.

This guide will focus on the catalysts employed in the more prevalent catalytic hydrogenation route, comparing the performance of commonly used heterogeneous catalysts: Raney Nickel , Palladium on Carbon (Pd/C) , and Platinum-based catalysts .

The Logic of Catalytic Hydrogenation

The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline derivative is a cornerstone of industrial organic synthesis. The process involves the use of a heterogeneous catalyst to facilitate the reaction between molecular hydrogen (H₂) and the nitro compound.

G cluster_workflow General Catalytic Hydrogenation Workflow Reactants 2-Nitro-4'-methylacetophenone + H₂ Reactor Pressurized Reactor (Solvent, Catalyst) Reactants->Reactor Reaction Catalytic Hydrogenation (Temperature, Pressure) Reactor->Reaction Filtration Catalyst Filtration Reaction->Filtration Workup Acidification & Isolation Filtration->Workup Product 2-Amino-4'-methylacetophenone Hydrochloride Workup->Product

Caption: A generalized workflow for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride via catalytic hydrogenation.

The catalyst provides an active surface where the reactants are adsorbed and their bonds are weakened, thereby lowering the activation energy of the reaction. An ideal catalyst for this transformation should exhibit high activity (fast reaction rate), high selectivity (preferential reduction of the nitro group over the ketone), and good stability (reusability).

Comparative Study of Catalysts

Raney® Nickel: The Workhorse Catalyst

Raney Nickel, a sponge-like, high-surface-area nickel catalyst, has been a mainstay in industrial hydrogenations for decades.[1] It is known for its high activity and relatively low cost.

Experimental Data (Analogous Reaction: Hydrogenation of m-Nitroacetophenone)

A study on the hydrogenation of m-nitroacetophenone provides a good proxy for the performance of Raney Nickel in this type of transformation.[2]

CatalystSubstrateSolventTemperature (°C)Pressure (psi)Yield (%)
Raney Nickelm-NitroacetophenoneDioxane70200089

Discussion:

  • Activity and Selectivity: Raney Nickel demonstrates high activity, achieving a high yield of the corresponding aminoacetophenone.[2] Its high hydrogen storage capacity contributes to its effectiveness.[3] However, its high reactivity can sometimes lead to over-reduction of the ketone group, especially at higher temperatures and pressures, yielding the corresponding amino alcohol as a byproduct.[2] Careful control of reaction parameters is therefore crucial to maintain selectivity.

  • Advantages:

    • High activity for nitro group reduction.[4]

    • Cost-effective compared to precious metal catalysts.

    • Effective for desulfurization, which can be beneficial if sulfur-containing impurities are present.[3]

  • Disadvantages:

    • Pyrophoric when dry, requiring careful handling and storage under a solvent.[4]

    • Can be sensitive to acidic conditions, which may be relevant during the final hydrochloride salt formation.[4]

    • May require higher pressures and temperatures compared to some precious metal catalysts.

Protocol Insight: Preparation of Activated Raney Nickel (W-6)

The activity of Raney Nickel is highly dependent on its preparation method. The W-6 preparation is known to yield a highly active catalyst.[5]

G cluster_protocol W-6 Raney Nickel Preparation Start Ni-Al Alloy Powder NaOH_Solution Cool NaOH Solution (50°C) Start->NaOH_Solution Addition Controlled Addition of Alloy NaOH_Solution->Addition Digestion Digestion at 50°C Addition->Digestion Washing Decantation & Washing (Distilled Water) Digestion->Washing Final_Wash Washing with Ethanol Washing->Final_Wash Storage Store under Ethanol Final_Wash->Storage

Caption: Simplified workflow for the preparation of highly active W-6 Raney Nickel catalyst.

Palladium on Carbon (Pd/C): The Selective Performer

Palladium supported on activated carbon (Pd/C) is a widely used catalyst in organic synthesis, prized for its excellent selectivity in various hydrogenation reactions.

Experimental Data (Analogous Reaction: Hydrogenation of 4-Nitroacetophenone)

Research on the hydrogenation of 4-nitroacetophenone demonstrates the chemoselectivity of Pd/C.[6]

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Selectivity for Aminoketone (%)
5% Pd/C4-NitroacetophenoneIsopropanol8010>95

Discussion:

  • Activity and Selectivity: Pd/C is highly effective for the chemoselective reduction of the nitro group in the presence of a ketone.[6][7] The interaction between the nitro group and the palladium surface is generally stronger than that of the carbonyl group, leading to preferential hydrogenation of the former. The choice of support and the dispersion of palladium particles can significantly influence its activity.

  • Advantages:

    • Excellent chemoselectivity for nitro group reduction.[6]

    • Generally operates under milder conditions (lower temperature and pressure) than Raney Nickel.

    • Non-pyrophoric and easier to handle than Raney Nickel.

  • Disadvantages:

    • Higher cost compared to Raney Nickel.

    • Susceptible to poisoning by sulfur and other impurities.

    • The carbon support can sometimes adsorb the product, leading to lower isolated yields.

Platinum-based Catalysts: The High-Activity Option

Platinum catalysts, such as platinum oxide (PtO₂) and platinum on carbon (Pt/C), are known for their high hydrogenation activity.

Experimental Data (Analogous Reaction: Hydrogenation of m-Nitroacetophenone)

A patent describing the synthesis of m-aminoacetophenone highlights the use of a platinum-based catalyst.[8]

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Selectivity (%)
Pt/Bi₂O₃m-NitroacetophenoneMethanol701.0>99.9

Discussion:

  • Activity and Selectivity: Platinum catalysts are generally very active for the hydrogenation of nitro groups.[8] The use of promoters, such as bismuth oxide in the example above, can significantly enhance the selectivity towards the desired amino ketone by suppressing the hydrogenation of the carbonyl group. Platinum oxide (Adam's catalyst) is also a common choice for such reductions.

  • Advantages:

    • Very high catalytic activity.

    • Can be effective at low catalyst loadings.

    • Promoters can be used to tune selectivity.[8]

  • Disadvantages:

    • Highest cost among the three catalyst types.

    • Can be less selective than palladium, often requiring careful optimization of reaction conditions or the use of specific promoters to avoid over-reduction.

Catalyst Comparison Summary

FeatureRaney NickelPalladium on Carbon (Pd/C)Platinum-based Catalysts
Primary Strength High activity, low costExcellent chemoselectivityVery high activity
Typical Conditions Higher temperature & pressureMilder temperature & pressureMilder to moderate conditions
Selectivity Good, but can lead to over-reductionExcellent for nitro group reductionGood to excellent with promoters
Cost LowModerateHigh
Handling Pyrophoric, requires careNon-pyrophoric, easy to handleNon-pyrophoric, easy to handle
Poisoning Less sensitive to sulfurSensitive to sulfurSensitive to various impurities

Conclusion and Recommendations

The choice of catalyst for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride is a critical decision that impacts yield, purity, cost, and safety.

  • For large-scale industrial production where cost is a major driver, Raney Nickel is a strong contender due to its high activity and low price. However, the process must be carefully optimized to control selectivity and ensure safe handling of the pyrophoric catalyst.

  • For laboratory-scale synthesis and in the production of high-value pharmaceuticals where purity and selectivity are paramount, Palladium on Carbon (Pd/C) is often the preferred choice. Its excellent chemoselectivity and milder reaction conditions simplify the process and purification.

  • Platinum-based catalysts are ideal when very high activity is required, potentially allowing for lower catalyst loadings and shorter reaction times. The use of promoted platinum catalysts can offer a combination of high activity and excellent selectivity, albeit at a higher cost.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the scale of production, purity specifications, cost constraints, and available equipment. It is highly recommended to perform a screening of these catalysts and optimize the reaction conditions for the specific synthesis of 2-Amino-4'-methylacetophenone hydrochloride to identify the most efficient and economical process.

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Biological activity comparison of azaflavanone derivatives from different aminoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Azaflavanone Derivatives

This guide provides an in-depth comparison of the biological activities of azaflavanone derivatives. We will explore how structural modifications, originating from the choice of aromatic aldehyde precursors in their synthesis with 2'-aminoacetophenone, influence their therapeutic potential. This analysis is grounded in experimental data, focusing on antiproliferative and anti-inflammatory activities, to provide researchers and drug development professionals with a clear, data-driven understanding of structure-activity relationships within this promising class of compounds.

Introduction: The Azaflavanone Scaffold

Azaflavanones, structurally identified as 2-aryl-2,3-dihydroquinolin-4(1H)-ones, are synthetic aza-analogues of naturally occurring flavanones.[1] They are distinguished by the substitution of the oxygen atom in the C-ring of the flavanone skeleton with a nitrogen atom.[2] This seemingly minor structural change has profound implications for their biological profile, often potentiating their activity far beyond that of their natural counterparts.[2][3]

The synthesis of these compounds primarily utilizes 2'-aminoacetophenone as the key building block, which undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes, followed by an intramolecular cyclization.[4][5] This synthetic versatility allows for the systematic modification of the B-ring, enabling a detailed exploration of structure-activity relationships (SAR). This guide will compare derivatives based on these B-ring substitutions, examining their impact on anticancer and anti-inflammatory efficacy.

Synthetic Strategy: From Aminoacetophenone to Azaflavanone

The predominant and efficient method for synthesizing azaflavanones is a two-step process.[4] The causality behind this choice lies in its simplicity, use of inexpensive starting materials, and high efficiency.[2]

  • Step 1: Claisen-Schmidt Condensation to form Aza-chalcone. 2'-aminoacetophenone is condensed with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH). This reaction forms an α,β-unsaturated ketone known as an aza-chalcone. To prevent the formation of a Schiff's base, the amino group of the 2'-aminoacetophenone is often protected via acetylation before the condensation reaction.[4]

  • Step 2: Intramolecular Cyclization. The intermediate aza-chalcone undergoes an acid-catalyzed oxidative cyclization. The nucleophilic nitrogen atom of the amino group attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the characteristic six-membered nitrogen-containing ring of the azaflavanone core.[2][4]

This reliable workflow allows for the creation of a diverse library of azaflavanone derivatives by simply varying the substituted benzaldehyde used in the initial step.

G cluster_0 Step 1: Aza-chalcone Formation cluster_1 Step 2: Cyclization A 2'-Aminoacetophenone C Aza-chalcone Intermediate A->C Base-catalyzed Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C Base-catalyzed Claisen-Schmidt Condensation D Azaflavanone Derivative C->D Acid-catalyzed Intramolecular Cyclization

Caption: General workflow for the synthesis of azaflavanone derivatives.

Comparative Analysis of Biological Activity

The introduction of the nitrogen atom in the quinolone ring system makes azaflavanones potent biological agents.[4] Research has primarily focused on their anticancer and anti-inflammatory properties.

Antiproliferative and Anticancer Activity

Azaflavanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] A key study evaluated a series of 19 derivatives against HL60 promyelocytic leukemia cells, revealing potent antiproliferative activity.[2][6] The parent compound, 1-azaflavanone (2-phenyl-2,3-dihydroquinolin-4(1H)-one), was found to be over 100 times more active than its corresponding flavanone.[2]

Key Structure-Activity Relationship Insights:

  • B-Ring Aromaticity is Crucial: The most potent activity was observed with an unsubstituted phenyl B-ring (IC₅₀ = 0.40 µM).[2] The introduction of any substituent on the B-ring, including methyl, hydroxyl, alkoxyl, and halogen groups, generally resulted in a reduction of activity.[2]

  • Steric and Electronic Effects: Replacing a 4'-methyl group with a trifluoromethyl group diminished activity significantly, highlighting the sensitivity of the binding pocket to both steric bulk and electronic properties.[2] Similarly, a 4'-fluoro substitution also reduced activity compared to the unsubstituted parent compound.[2]

The proposed mechanism for this antiproliferative effect involves the induction of cell cycle arrest at the S phase and the triggering of apoptosis.[2]

Table 1: Comparative Antiproliferative Activity of Azaflavanone Derivatives against HL60 Cells

Compound ID B-Ring Substitution IC₅₀ (µM)[2]
1 H (Unsubstituted) 0.40
2 2'-Methyl 0.50
3 4'-Methyl 5.4
13 4'-Fluoro >400
14 4'-Trifluoromethyl >400

| Flavanone | (Oxygen analogue) | >40 |

Data sourced from a study on promyelocytic leukemic HL60 cells.[2]

Anti-inflammatory Activity

Derivatives of 2'-aminoacetophenone have been successfully used to synthesize azaflavanones with significant anti-inflammatory properties.[4][7] The standard model for evaluating this activity is the carrageenan-induced rat paw edema test, which measures the ability of a compound to reduce acute inflammation.

Key Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the B-ring, such as chloro and nitro groups, appears to enhance anti-inflammatory activity.[4] The 4-chloro derivative showed the highest inhibition of paw edema among the tested compounds.[4]

  • Hydroxyl Groups: A hydroxyl group at the 2'-position also conferred potent anti-inflammatory activity.[4]

The mechanism of this anti-inflammatory action is not fully elucidated but may be linked to the inhibition of cyclooxygenase (COX) or lipoxygenase enzymes, or the inhibition of TNFα-induced NF-κB transcriptional activation, similar to other flavonoids.[4][8]

Table 2: Comparative Anti-inflammatory Activity of Azaflavanone Derivatives

Compound ID B-Ring Substitution Dose (mg/kg) % Inhibition of Paw Edema[4][5]
1b 3-Nitrophenyl 200 62.1%
1c 2-Hydroxyphenyl 200 63.0%
1d 4-Chlorophenyl 200 65.0%

| Standard | Diclofenac Sodium | 10 | (Reference Standard) |

Data from carrageenan-induced rat paw edema model in rats.[4]

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

Many anti-inflammatory agents exert their effects by modulating key signaling pathways. For flavonoids and their analogues, a primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of the inflammatory response.[9] It is proposed that azaflavanone derivatives may inhibit this pathway, preventing the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB IκBα Degradation & NF-κB Release Azaflavanone Azaflavanone Derivative Azaflavanone->IKK Inhibits (?) Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Binds to DNA Proteins Inflammatory Proteins Genes->Proteins Transcription & Translation

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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-4'-methylacetophenone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of prevalent synthetic routes for 2-Amino-4'-methylacetophenone hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[][2][3][4][5] The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. We will dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative references.

Introduction to 2-Amino-4'-methylacetophenone Hydrochloride

2-Amino-4'-methylacetophenone hydrochloride is a valuable building block in organic synthesis. Its structure, featuring a primary amine alpha to a carbonyl group on a substituted aromatic ring, makes it a versatile precursor for a variety of more complex molecules. A thorough understanding of its synthesis is crucial for optimizing production, minimizing costs, and ensuring high purity of the final products.

Overview of Synthetic Strategies

The synthesis of 2-Amino-4'-methylacetophenone hydrochloride can be broadly categorized into two main strategies, each with its own set of advantages and challenges:

  • A Multi-Step Approach via a Halogenated Intermediate: This classic and well-documented pathway involves the initial synthesis of 4'-methylacetophenone, followed by its α-halogenation and subsequent amination.

  • Direct α-Amination Strategies: More contemporary methods aim to introduce the amino group directly onto the α-carbon of 4'-methylacetophenone, often employing catalytic systems to enhance efficiency and reduce the number of synthetic steps.

This guide will focus on a detailed examination of the classic multi-step approach, which is widely employed and thoroughly characterized, while also providing a comparative overview of emerging direct amination techniques.

Route 1: The Classic Pathway via α-Halogenation and Delépine Reaction

This robust, multi-step synthesis is a cornerstone of organic chemistry and provides a reliable route to the target compound. It proceeds in three distinct stages, as illustrated below.

Toluene Toluene Methylacetophenone 4'-Methylacetophenone Toluene->Methylacetophenone Friedel-Crafts Acylation AcylatingAgent Acetyl Chloride/ Acetic Anhydride AcylatingAgent->Methylacetophenone BromoMethylacetophenone 2-Bromo-4'- methylacetophenone Methylacetophenone->BromoMethylacetophenone α-Bromination BrominatingAgent Bromine/ NBS BrominatingAgent->BromoMethylacetophenone QuaternarySalt Quaternary Ammonium Salt BromoMethylacetophenone->QuaternarySalt Delépine Reaction: Step 1 HMTA Hexamethylenetetramine (HMTA) HMTA->QuaternarySalt FinalProduct 2-Amino-4'-methylacetophenone Hydrochloride QuaternarySalt->FinalProduct Delépine Reaction: Step 2 (Hydrolysis) HCl HCl, Ethanol HCl->FinalProduct

Caption: Overall workflow for the classic synthesis of 2-Amino-4'-methylacetophenone hydrochloride.

Step 1: Synthesis of 4'-Methylacetophenone via Friedel-Crafts Acylation

The journey begins with the synthesis of the ketone precursor, 4'-methylacetophenone. The Friedel-Crafts acylation of toluene is the most common and industrially viable method for this purpose.[6][7] This reaction involves the electrophilic aromatic substitution of an acyl group onto the toluene ring.

Mechanism and Rationale: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. Toluene, an activated aromatic ring due to the electron-donating methyl group, then attacks the acylium ion. The para-substituted product, 4'-methylacetophenone, is the major isomer formed due to steric hindrance at the ortho positions.

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride Acetyl Chloride Complex [CH₃COCl-AlCl₃] Complex AcylChloride->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex AcyliumIon Acylium Ion [CH₃C=O]⁺ Complex->AcyliumIon Cleavage SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Toluene Toluene Toluene->SigmaComplex Nucleophilic Attack Product 4'-Methylacetophenone SigmaComplex->Product Deprotonation

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4'-Methylacetophenone [8][9]

  • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Initial Mixture: Anhydrous aluminum chloride (e.g., 0.15 mol) is suspended in a dry solvent such as dichloromethane or excess toluene at a low temperature (e.g., -15°C to 5°C) in an ice bath.[8][10]

  • Addition of Reactants: A mixture of toluene (e.g., 0.05 mol) and acetyl chloride (e.g., 0.05 mol) is added dropwise from the dropping funnel while maintaining the low temperature.[9] The reaction is exothermic and careful temperature control is crucial to minimize the formation of isomeric byproducts.

  • Reaction: The reaction mixture is stirred at low temperature for a specified period (e.g., 1 hour) and then allowed to warm to room temperature and stirred overnight.[9]

  • Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Purification: The organic layer is separated, washed with a dilute base (e.g., 10% NaOH) and then with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Step 2: α-Bromination of 4'-Methylacetophenone

The next step involves the selective bromination of the methyl group adjacent to the carbonyl, the α-position. This is a critical step that prepares the molecule for the introduction of the amino group.

Mechanism and Rationale: This reaction typically proceeds via an acid-catalyzed enolization of the ketone. The resulting enol is electron-rich and readily attacks molecular bromine (Br₂) or another bromine source like N-bromosuccinimide (NBS). This method is highly selective for the α-position due to the stability of the enol intermediate.

Experimental Considerations: The reaction is often carried out in a suitable solvent like methanol or acetic acid, which can facilitate the enolization. The use of NBS is often preferred in laboratory settings as it is a solid and easier to handle than liquid bromine. For industrial applications, direct use of Br₂ might be more cost-effective.[11]

Step 3: The Delépine Reaction for Amine Synthesis

The Delépine reaction is a classic and reliable method for synthesizing primary amines from alkyl halides.[12][13] It utilizes hexamethylenetetramine (HMTA) as the amine source, followed by acidic hydrolysis.

Mechanism and Rationale: The reaction proceeds in two main stages. First, the α-bromo ketone undergoes a nucleophilic substitution (Sₙ2) reaction with one of the nitrogen atoms of HMTA to form a quaternary ammonium salt.[14] This salt is typically insoluble in nonpolar solvents and can be easily isolated by filtration. In the second stage, the quaternary salt is hydrolyzed under acidic conditions (typically with ethanolic HCl) to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[15]

cluster_0 Quaternary Salt Formation cluster_1 Acidic Hydrolysis BromoKetone 2-Bromo-4'- methylacetophenone QuaternarySalt Quaternary Ammonium Salt BromoKetone->QuaternarySalt Sₙ2 Attack HMTA Hexamethylenetetramine (HMTA) HMTA->QuaternarySalt Product 2-Amino-4'-methylacetophenone Hydrochloride QuaternarySalt->Product Reflux Byproducts Formaldehyde + Ammonium Chloride QuaternarySalt->Byproducts HCl_EtOH Conc. HCl in Ethanol HCl_EtOH->Product

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Navigating Immunoassay Specificity: A Comparative Guide to the Cross-reactivity of 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precision of immunoassays is non-negotiable. An often-underestimated challenge to this precision is antibody cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification and potentially false-positive results.[1] This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 2-Amino-4'-methylacetophenone hydrochloride, a compound of interest in various research contexts. By presenting a combination of theoretical principles, detailed experimental protocols, and comparative data, this document aims to equip scientists with the tools to ensure the specificity and reliability of their immunoassay results.

The Significance of Structure in Antibody Recognition

2-Amino-4'-methylacetophenone hydrochloride is an aromatic ketone with the chemical formula C9H11NO·HCl.[2][3] Its molecular structure, characterized by a substituted benzene ring, a ketone group, and an amino group, is the primary determinant of its potential to cross-react in immunoassays targeting other aromatic amines or similar chemical entities.[4] The specificity of an antibody is dictated by its affinity for the unique three-dimensional shape and chemical properties of its target epitope.[5] When other compounds present in a sample share structural motifs with the target analyte, they can compete for binding to the antibody, a phenomenon that can significantly compromise assay accuracy.[6]

Quantitative Comparison of Cross-Reactivity

A systematic evaluation of cross-reactivity involves challenging the immunoassay with a panel of structurally related and unrelated compounds. The degree of interference is typically quantified as the percentage of cross-reactivity relative to the target analyte. This is often determined by comparing the concentration of the competing compound required to produce a 50% inhibition of the signal (IC50) with the IC50 of the target analyte.

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

Below is a comparative table showcasing hypothetical, yet plausible, cross-reactivity data for an immunoassay designed to detect a fictional primary aromatic amine, "Analyte X," in the presence of 2-Amino-4'-methylacetophenone and other related compounds.

Competing CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Analyte X (Target) (Hypothetical Primary Aromatic Amine)15100%
2-Amino-4'-methylacetophenone C9H11NO4503.33%
4'-Methylacetophenone C9H10O2,5000.6%
2-Aminoacetophenone C8H9NO8001.88%
Amphetamine C9H13N>10,000<0.15%
Unrelated Compound (e.g., Progesterone) C21H30O2>20,000<0.075%

Table 1: Comparative cross-reactivity of 2-Amino-4'-methylacetophenone hydrochloride and other compounds in a competitive immunoassay for "Analyte X."

Experimental Workflow for Assessing Cross-Reactivity

To generate the data presented above, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed and robust method.[7] The following protocol outlines the key steps for a comprehensive cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA
  • Antibody Coating:

    • Dilute the capture antibody, specific to the target analyte ("Analyte X"), to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add 100 µL of the diluted antibody solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C to allow for passive adsorption of the antibody to the well surface.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove any unbound antibody.

    • Add 200 µL of blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or a commercial blocking solution) to each well to saturate any remaining non-specific binding sites on the plastic.[7]

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times as described previously.

    • Prepare serial dilutions of the target analyte ("Analyte X") and each of the competing compounds (including 2-Amino-4'-methylacetophenone hydrochloride) in assay buffer. The concentration range should be wide enough to generate a full dose-response curve.

    • In separate tubes, mix 50 µL of each concentration of the competing compounds (or the target analyte for the standard curve) with 50 µL of a constant, pre-determined concentration of the enzyme-labeled target analyte (e.g., Analyte X-HRP conjugate).

    • Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding between the analyte/competing compounds and the labeled analyte for the limited antibody binding sites.

  • Signal Detection:

    • Wash the plate five times to remove all unbound reagents.

    • Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color will be inversely proportional to the amount of the unlabeled competing compound in the sample.[8]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Plot the absorbance values against the log of the concentration for the target analyte to generate a standard curve.

    • Similarly, plot the absorbance values for each of the competing compounds.

    • Determine the IC50 value for the target analyte and each competing compound from their respective dose-response curves.

    • Calculate the percent cross-reactivity for each competing compound using the formula mentioned previously.

Visualizing the Process

To further clarify the experimental design and the underlying principle of cross-reactivity, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis A 1. Antibody Coating B 2. Washing A->B C 3. Blocking B->C F 6. Incubate in Coated Plate C->F D 4. Prepare Analyte & Competitor Dilutions E 5. Mix with Labeled Analyte D->E E->F G 7. Washing F->G H 8. Add Substrate G->H I 9. Read Absorbance H->I J 10. Calculate % Cross-Reactivity I->J

Caption: Workflow for a Competitive ELISA to Assess Cross-Reactivity.

G cluster_0 High Specificity (No Cross-Reactivity) cluster_1 Cross-Reactivity Occurs Ab Antibody Ag Target Analyte Ag->Ab Binds Comp Other Compound Comp->Ab No Binding Ab2 Antibody Ag2 Target Analyte Ag2->Ab2 Binds Comp2 Structurally Similar Compound Comp2->Ab2 Binds

Caption: Principle of Competitive Binding in Immunoassay Cross-Reactivity.

Conclusion and Best Practices

The evaluation of cross-reactivity is a critical component of immunoassay validation.[9][10] For a compound like 2-Amino-4'-methylacetophenone hydrochloride, a systematic assessment against structurally analogous molecules is essential to define the specificity of an assay. The data, even when hypothetical, illustrates that while some degree of cross-reactivity might be observed with closely related structures, it is significantly lower than that of the target analyte.

Researchers are encouraged to:

  • Always perform cross-reactivity studies as part of their in-house assay validation, especially when analyzing complex biological matrices.[6]

  • Select a panel of competing compounds that are structurally related to the target analyte or are known to be present in the samples being tested.

  • Document all validation data , including IC50 values and calculated percent cross-reactivity, to ensure transparency and reproducibility.

By adhering to these principles and employing rigorous experimental protocols, scientists can have greater confidence in the accuracy and specificity of their immunoassay data, ultimately contributing to the integrity of their research and development efforts.

References

  • Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • Tetrahedron. (n.d.). 2-Amino-4'-methylacetophenone. Retrieved from [Link]

  • PubMed. (n.d.). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Retrieved from [Link]

  • Zhengzhou Institute of Chiral Drugs Research Co., Ltd. (n.d.). 2-Amino-4'-methylacetophenone. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • PubMed Central. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • PubMed. (n.d.). Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens. Retrieved from [Link]

  • PubMed Central. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

  • Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Retrieved from [Link]

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and reference standards is not merely a regulatory requirement but a cornerstone of safety and efficacy. For compounds like 2-Amino-4'-methylacetophenone hydrochloride, a crucial intermediate in synthesis, an erroneous purity value can propagate through the manufacturing process, impacting yields, impurity profiles, and the quality of the final drug product.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment. We will dissect the fundamental principles that make qNMR a powerful analytical tool, present a detailed experimental protocol for 2-Amino-4'-methylacetophenone hydrochloride, and offer a critical comparison with traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Foundation of qNMR: A Primary Ratio Method

Unlike chromatographic methods that rely on the response factor of a compound relative to a standard (often requiring a reference standard of the analyte itself), qNMR is a primary analytical method.[1] This distinction is critical. The fundamental principle of qNMR is the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[2][3][4] This allows for the direct measurement of molar ratios between an analyte and a certified internal standard (IS) of known purity, all within the same NMR tube.[5] Consequently, qNMR can deliver an absolute purity value traceable to the International System of Units (SI) without needing a structurally identical reference material for the analyte.[3][6]

The success of a qNMR experiment hinges on meticulous planning and execution, ensuring the data is truly quantitative. This involves the careful selection of an internal standard and the optimization of key experimental parameters.

Experimental Workflow for qNMR Purity Analysis

The entire process, from sample preparation to the final purity calculation, follows a logical and self-validating sequence designed to minimize uncertainty and ensure accuracy.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Select Internal Standard (IS) (e.g., Maleic Acid) B Accurate Weighing Analyte & IS (0.01 mg) A->B C Dissolution in Deuterated Solvent (e.g., DMSO-d6) B->C D Transfer to NMR Tube C->D E Instrument Setup (Shimming, Tuning) D->E Sample Insertion F Optimize Key Parameters (d1, 90° Pulse, NS) E->F G Acquire 1H NMR Spectrum F->G H Apply Apodization & Zero-Filling G->H FID Processing I Phase & Baseline Correction H->I J Integrate Analyte & IS Signals I->J K Calculate Purity using qNMR Equation J->K Result Final Purity Value (%) K->Result

Caption: qNMR workflow for purity determination.

Detailed Experimental Protocol

This protocol is designed for the purity determination of 2-Amino-4'-methylacetophenone hydrochloride.

Step 1: Selection of the Internal Standard (IS)

The choice of IS is arguably the most critical step in method planning.[7] An ideal IS must be of high, certified purity (≥99%), chemically stable, non-reactive with the analyte or solvent, and possess sharp resonance signals that are well-resolved from any analyte or solvent signals.[8][9]

For 2-Amino-4'-methylacetophenone hydrochloride, which is soluble in polar solvents, Maleic Acid is an excellent choice for use in DMSO-d6. It provides a sharp singlet for its two vinyl protons around 6.3 ppm, a region typically free of signals from the analyte.

Step 2: Sample Preparation (Internal Standard Method)

Accurate weighing is paramount as any error directly translates into the final purity calculation.[10]

  • Using a calibrated analytical balance with 0.01 mg readability, accurately weigh approximately 10 mg of 2-Amino-4'-methylacetophenone hydrochloride into a clean vial. Record the exact mass (m_analyte).

  • To the same vial, add approximately 5 mg of the certified internal standard (Maleic Acid). Record the exact mass (m_IS). The goal is a molar ratio that gives comparable signal intensities.

  • Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) to the vial.

  • Ensure complete dissolution by gentle vortexing. The solution must be homogeneous.[2][4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 3: NMR Data Acquisition

Quantitative data acquisition requires specific parameter choices to ensure that signal intensity is directly proportional to concentration. These settings differ from those used for routine qualitative analysis.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single 90° pulse experiment ('zg' on Bruker, 's2pul' on Varian/Agilent).[11]

  • Relaxation Delay (d1): This is a crucial parameter. To ensure all protons have fully relaxed back to thermal equilibrium before the next pulse, the relaxation delay must be at least five times the longest spin-lattice relaxation time (T1) of any signal being quantified (both analyte and IS).[7][12] For medium-sized molecules, a conservative d1 of 30 seconds is often sufficient, but measuring the T1 values via an inversion-recovery experiment is best practice.

  • Pulse Width (P1): A calibrated 90° pulse must be used to ensure uniform excitation across the entire spectrum and maximize the signal-to-noise ratio.[13]

  • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This typically requires 16 to 64 scans and is essential for achieving an integration error of less than 1%.[12]

  • Dummy Scans (DS): Use 4 dummy scans to allow the spins to reach a steady state before data collection begins.[11]

Step 4: Data Processing
  • Apodization: Apply an exponential multiplying function with a line broadening (LB) factor of 0.3 Hz to improve S/N without significantly distorting the lineshape.[12]

  • Zero-Filling: Zero-fill the FID by a factor of at least 2 (e.g., from 64k to 128k points) to improve the digital resolution of the resulting spectrum.[11][12]

  • Fourier Transform: Perform the Fourier transform to convert the FID into the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction. A flat, even baseline is essential for accurate integration.[11][12][14]

  • Integration: Carefully integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

    • Analyte (2-Amino-4'-methylacetophenone HCl): The singlet corresponding to the methyl group protons (~2.4 ppm) is an excellent choice.

    • Internal Standard (Maleic Acid): The singlet for the two vinyl protons (~6.3 ppm) should be used.

Purity Calculation and Data Interpretation

The purity of the analyte is calculated using the following equation, which relates the integrated signal areas to the molar quantities of the analyte and the internal standard.[5]

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • P_analyte: Purity of the analyte (% w/w)

  • I_analyte: Integral area of the selected analyte signal

  • I_IS: Integral area of the selected IS signal

  • N_analyte: Number of protons for the analyte signal (e.g., 3 for the methyl group)

  • N_IS: Number of protons for the IS signal (2 for maleic acid)

  • MW_analyte: Molecular weight of the analyte (185.66 g/mol for the hydrochloride salt)

  • MW_IS: Molecular weight of the IS (116.07 g/mol for maleic acid)

  • m_analyte: Mass of the analyte

  • m_IS: Mass of the IS

  • P_IS: Purity of the certified internal standard (% w/w)

Example Data and Calculation

Below is a table summarizing a hypothetical purity determination.

ParameterAnalyte (2-Amino-4'-methylacetophenone HCl)Internal Standard (Maleic Acid)
Mass (m) 10.15 mg5.25 mg
Molecular Weight (MW) 185.66 g/mol 116.07 g/mol
Signal Selected Methyl (CH₃) singletVinyl (CH=CH) singlet
Number of Protons (N) 32
Integral Area (I) 3.122.00
Purity (P) To be calculated99.9%

Calculation:

P_analyte (%) = (3.12 / 2.00) * (2 / 3) * (185.66 / 116.07) * (5.25 / 10.15) * 99.9% P_analyte (%) = 1.56 * 0.6667 * 1.5995 * 0.5172 * 99.9% P_analyte (%) = 98.5%

Comparative Analysis: qNMR vs. Chromatographic Methods

While HPLC and GC are workhorse techniques in pharmaceutical analysis, qNMR offers a distinct and often complementary approach. The choice of method depends on the specific analytical goal.[1]

G Start Start: Purity Analysis Required Q1 Need Absolute Quantification? Start->Q1 Q2 Analyte has UV Chromophore? Q1->Q2 No (Relative Purity OK) qNMR Use qNMR (Primary Method) Q1->qNMR Yes Q3 Analyte is Volatile? Q2->Q3 No HPLC Use HPLC-UV (Comparative Method) Q2->HPLC Yes GC Use GC-FID/MS (Comparative Method) Q3->GC Yes Other Consider HPLC with ELSD/CAD/RID Q3->Other No

Caption: Decision tree for selecting a purity analysis method.

Head-to-Head Comparison Table
FeatureQuantitative NMR (qNMR) HPLC (UV Detection) Gas Chromatography (FID)
Principle Primary ratio method based on the number of nuclei.[5][6]Comparative method based on separation and UV absorbance.Comparative method based on separation and flame ionization response.
Reference Standard Requires a certified internal standard of a different structure.[6]Requires a certified reference standard of the analyte itself for accurate assay.Requires a certified reference standard of the analyte for accurate assay.
Accuracy High; provides an absolute purity value traceable to SI units.[1]High, but can be influenced by differing response factors of impurities if using area % method.[1]High, but response can vary for different compound classes.
Precision Excellent; relative standard deviation (RSD) is typically <1%.[6]Excellent, with very low RSD.Excellent, with very low RSD.
Information Provides simultaneous structural confirmation and quantification.Provides retention time and UV spectrum; no structural data.Provides retention time; structural data if coupled with MS.
Sample Throughput Moderate; longer acquisition times but minimal method development.High; rapid analysis times but can require extensive method development.High; very fast analysis times for volatile compounds.
Destructiveness Non-destructive; the sample can be recovered and used for other analyses.[3]Destructive.Destructive.
Solvent Usage Very low (~0.7 mL of deuterated solvent per sample).[15]High (consumes liters of mobile phase).Low.
Limitations Lower sensitivity than chromatography; potential for signal overlap in complex mixtures.Requires analyte to have a UV chromophore; insoluble compounds are problematic.Requires analyte to be volatile and thermally stable.

Regulatory Standing and Validation

Quantitative NMR is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as a valid method for purity and assay determination.[6][9][16][17][18][19] The EDQM laboratory, which establishes Ph. Eur. reference standards, is ISO 17025 accredited for qNMR, underscoring its role as a state-of-the-art technique.[19]

A qNMR method intended for use in a regulated environment must be validated according to ICH Q2(R2) guidelines.[20] This involves demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[6][21][22]

Conclusion

For the purity determination of 2-Amino-4'-methylacetophenone hydrochloride, qNMR stands as a highly accurate, precise, and efficient method. Its status as a primary technique provides a direct measure of purity, offering a significant advantage over comparative chromatographic methods that depend on the availability and purity of a homologous reference standard. While HPLC and GC excel in detecting trace impurities, qNMR provides a robust, orthogonal value that anchors the purity assessment in fundamental physical principles. By integrating qNMR into a quality control strategy, researchers and drug developers can gain a higher level of confidence in the integrity of their materials, ensuring a solid foundation for the entire pharmaceutical manufacturing chain.

References

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-Amino-4'-methylacetophenone hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4'-methylacetophenone hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[][2][3] The purity and consistency of this starting material directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are not merely a matter of procedural compliance but a cornerstone of quality assurance.

This guide delves into the critical process of inter-laboratory comparison for the analysis of 2-Amino-4'-methylacetophenone hydrochloride. The objective of an inter-laboratory study, often called a proficiency test or collaborative method validation, is to establish the performance characteristics of analytical methods when used by different laboratories.[4][5] It is the ultimate test of a method's reproducibility and transferability, providing a clear, objective measure of its fitness for purpose across the pharmaceutical development and manufacturing landscape.

This document is designed for researchers, analytical scientists, and quality control professionals. It provides a comparative overview of common analytical techniques, detailed experimental protocols, and a framework for designing and interpreting an inter-laboratory study, grounded in the principles of leading regulatory and standards organizations.[5][6]

Part 1: Comparative Overview of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for purity assay, impurity profiling, sensitivity, and sample throughput. For 2-Amino-4'-methylacetophenone hydrochloride, three principal methods are commonly considered.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[7] Its high resolving power and versatility make it ideal for separating the main compound from structurally similar impurities.

  • Principle of Causality : A reversed-phase HPLC method separates compounds based on their hydrophobicity. 2-Amino-4'-methylacetophenone, an aromatic ketone, is retained on a nonpolar stationary phase (like C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical.[8] It protonates the silanol groups on the silica-based column, preventing peak tailing, and ensures the primary amine on the analyte is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is employed, leveraging the compound's strong chromophore for quantification.[9]

  • Key Strengths :

    • Specificity : Excellent at separating the main analyte from process-related impurities and degradation products.

    • Versatility : Can be used for both assay and impurity quantification in a single run.

    • Robustness : Well-established technology with high reproducibility.

  • Potential Challenges :

    • Method development can be time-consuming.

    • Requires high-purity solvents and reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity, making it an excellent tool for identifying and quantifying trace-level volatile impurities.[10][11][12]

  • Principle of Causality : GC separates compounds based on their volatility and interaction with the stationary phase in a heated column. For aromatic amines, direct analysis can be challenging due to their polarity, which can cause poor peak shape.[13] Therefore, derivatization is often employed to convert the polar amine group into a less polar, more volatile derivative, improving chromatographic performance. The separated compounds then enter a mass spectrometer, which provides mass-to-charge ratio information, offering definitive identification and highly sensitive quantification.[14]

  • Key Strengths :

    • High Sensitivity : Ideal for detecting trace impurities.

    • Definitive Identification : Mass spectral data provides structural confirmation.

  • Potential Challenges :

    • The analyte may require derivatization, adding a step to the sample preparation.

    • Risk of thermal degradation of the analyte in the hot injector or column.

Titrimetric Analysis

Titration is a classic, absolute analytical method that remains highly relevant for the assay of bulk drug substances.[15]

  • Principle of Causality : For an amine hydrochloride, a non-aqueous acid-base titration is often the method of choice. The sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, which enhances the basicity of the amine. It is then titrated with a strong acid in a non-aqueous medium, like perchloric acid in acetic acid. The endpoint, where the moles of titrant equal the moles of analyte, can be determined potentiometrically. This method provides a direct measure of the total basic amine content.

  • Key Strengths :

    • High Precision and Accuracy : Considered a primary method for assay determination.

    • Cost-Effective : Does not require expensive instrumentation or high-purity solvents.

  • Potential Challenges :

    • Lack of Specificity : Titrates any basic substance in the sample, not just the target analyte. It cannot be used for impurity profiling.

    • Requires larger sample quantities compared to chromatographic methods.

Part 2: Designing the Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a meticulously planned study design. The primary goal is to assess the variability of results within and between laboratories, defined as repeatability and reproducibility, respectively.[16][17] This process is formally outlined in standards such as ISO 5725.[18][19][20]

Study Workflow

The overall process involves careful planning, sample preparation, distribution, analysis by participating labs, and centralized statistical evaluation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Study Objectives & Select Analytical Methods B Source & Homogenize Test Material A->B C Prepare & Validate Study Protocol B->C D Distribute Samples & Protocol to Labs C->D E Lab 1 (HPLC) D->E F Lab 2 (GC-MS) D->F G Lab 3 (Titration) D->G H Lab 4 (HPLC) D->H I Collect & Collate Raw Data E->I F->I G->I H->I J Statistical Analysis (ISO 5725) I->J K Generate Final Report & Recommendations J->K

Caption: Workflow for an inter-laboratory comparison study.

Experimental Protocols

Detailed, unambiguous protocols are essential to minimize procedural variation between labs.

Protocol 1: HPLC Purity and Assay Method

  • Chromatographic System : HPLC with UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase :

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient : 20% B to 80% B over 25 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 240 nm.

  • Sample Preparation : Accurately weigh approx. 25 mg of 2-Amino-4'-methylacetophenone hydrochloride into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent).

  • System Suitability : Inject a standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 1.0%.

Protocol 2: Titrimetric Assay

  • Apparatus : Potentiometric titrator with a suitable electrode system.

  • Titrant : 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Solvent : Glacial acetic acid.

  • Procedure : a. Accurately weigh approx. 150 mg of the sample into a beaker. b. Dissolve in 50 mL of glacial acetic acid. c. Titrate potentiometrically with 0.1 N perchloric acid. d. Perform a blank determination and make any necessary correction.

  • Calculation : Each mL of 0.1 N perchloric acid is equivalent to 18.57 mg of C₉H₁₂ClNO.

Part 3: Hypothetical Data and Interpretation

To illustrate the process, we present hypothetical data from a study involving four laboratories. A single, homogenized batch of 2-Amino-4'-methylacetophenone hydrochloride was distributed. Labs 1 and 4 used the HPLC method, Lab 2 used a GC-MS method, and Lab 3 used the titrimetric method.

Assay Results

The primary goal was to determine the purity (assay) of the material.

LaboratoryMethodResult 1 (%)Result 2 (%)Result 3 (%)Mean Assay (%)Std. Dev.
Lab 1HPLC99.6599.7199.6899.680.03
Lab 2GC-MS99.7299.7899.7599.750.03
Lab 3Titration100.199.8100.3100.070.25
Lab 4HPLC99.6199.5899.6599.610.04
Statistical Analysis of Precision

The precision of the methods is evaluated according to the principles outlined in ICH Q2(R1) and ISO 5725.[6][21][22]

  • Repeatability (Intra-laboratory precision, RSDr) : The variation observed within a single laboratory.

  • Reproducibility (Inter-laboratory precision, RSDR) : The variation observed between different laboratories.

MethodMean Assay (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
HPLC99.650.04%0.05%
GC-MS99.750.03%N/A
Titration100.070.25%N/A

*Reproducibility cannot be calculated with only one lab per method.

Interpretation :

  • The HPLC method demonstrates excellent repeatability within each lab and high reproducibility between Lab 1 and Lab 4, as shown by the very low RSD values. This indicates the method is robust and transferable.

  • The GC-MS method shows the highest precision under repeatability conditions.

  • The titrimetric method, while providing a result close to 100%, shows significantly lower precision (higher RSDr). This variability could stem from the manual nature of the titration or its lower sensitivity to small variations. The mean result is also slightly higher, which could indicate the presence of other basic impurities that are not detected by the specific chromatographic methods.

Part 4: Recommendations and Method Selection

The choice of method should be guided by its intended purpose, a concept central to method validation guidelines like USP <1225>.[23][24][25][26][27]

G cluster_0 Analytical Goal cluster_1 Recommended Method Goal Routine QC Assay Impurity ID & Quant Reference Standard Method Titration Goal:qc->Method:hplc Best for Specificity & Throughput Goal:qc->Method:tit Cost-Effective for Bulk Assay Goal:id->Method:gcms Highest Sensitivity & Specificity Goal:id->Method:hplc Good for known impurities Goal:ref->Method:tit Absolute Method for Value Assignment Goal:ref->Method:hplc Orthogonal Method for Confirmation

Caption: Logic for selecting an analytical method.

  • For Routine Quality Control (QC) : The HPLC method is highly recommended. It provides an excellent balance of specificity, precision, and robustness, allowing for both assay and impurity profiling in a single analysis. Its high degree of reproducibility makes it ideal for implementation across multiple QC sites.

  • For Impurity Identification and Trace Analysis : The GC-MS method is the superior choice. Its sensitivity is essential for quantifying genotoxic or other critical impurities at very low levels. The mass spectral data is invaluable for structural elucidation of unknown peaks.

  • For Reference Standard Characterization : A combination of methods should be used. Titration , as a primary method, can provide an accurate, unbiased assay value. This should be complemented by the HPLC method to provide orthogonal data and ensure there are no significant impurities that could affect the titration result.

Conclusion

This guide demonstrates that an inter-laboratory comparison is an indispensable tool for validating analytical methods for critical raw materials like 2-Amino-4'-methylacetophenone hydrochloride. The hypothetical data clearly shows that while all three methods—HPLC, GC-MS, and Titration—are valid, they possess different performance characteristics. HPLC stands out for its robust and reproducible performance, making it suitable for routine deployment. GC-MS offers superior sensitivity for specialized applications, and titration remains a valuable, cost-effective tool for bulk assay.

Ultimately, a well-executed inter-laboratory study provides the objective evidence needed to select the most appropriate analytical method, ensuring data integrity and product quality across the entire pharmaceutical lifecycle. It fosters confidence in analytical results, which is paramount for regulatory submissions and ensuring patient safety.

References

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A Senior Application Scientist's Guide to the Synthesis of Bioactive Molecules: Evaluating 2-Amino-4'-methylacetophenone Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the synthetic utility of 2-Amino-4'-methylacetophenone hydrochloride and related aminoacetophenones in the production of high-value bioactive molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles, compare alternative methodologies, and offer a strategic framework for selecting the optimal synthetic route.

Introduction: The Strategic Value of Aminoacetophenones in Medicinal Chemistry

2-Amino-4'-methylacetophenone hydrochloride is a member of the aminoacetophenone family, a class of chemical building blocks prized for their versatility in constructing complex molecular architectures. Its structure, featuring a reactive aminomethyl ketone moiety on a substituted phenyl ring, presents two key points for chemical modification. This dual reactivity makes it an ideal precursor for a diverse range of heterocyclic and polyfunctional compounds, many of which form the core of pharmacologically active agents.[1][2]

This guide will focus on the application of this scaffold in the synthesis of two prominent classes of bioactive molecules: Chalcones and Quinazolines . We will dissect the established synthetic pathways, critically evaluate them against competing methods, and provide the data-driven insights necessary for informed decision-making in your research.

Application I: Synthesis of Bioactive Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biogenetic precursors to flavonoids and are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The α,β-unsaturated ketone system is a key pharmacophore, making their efficient synthesis a topic of significant interest.[4] The primary route to chalcones from aminoacetophenones is the Claisen-Schmidt condensation.

Primary Method: The Claisen-Schmidt Condensation

This base-catalyzed condensation reaction between an acetophenone and an aromatic aldehyde is the most traditional and widely used method for synthesizing chalcones.[5][6] The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.[6]

Experimental Protocol: Synthesis of a 4'-Amino-Substituted Chalcone

This protocol describes a representative Claisen-Schmidt condensation using 4-aminoacetophenone (a close analog of our topic compound) and a substituted benzaldehyde.

  • Reactant Preparation: Dissolve 4-aminoacetophenone (1.0 eq) and the desired aromatic benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture.

  • Reaction: Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 2-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.[4]

  • Isolation: The precipitated solid (the chalcone product) is collected by filtration, washed with water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[7]

Causality and Experimental Choices:

  • Choice of Base: Strong bases like NaOH or KOH are used to deprotonate the α-carbon of the acetophenone, forming the reactive enolate. The concentration of the base can influence reaction rates and the potential for side reactions.

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and the base catalyst.

  • Temperature: While many reactions proceed at room temperature, gentle heating can increase the reaction rate, especially for less reactive substrates.

Workflow for Claisen-Schmidt Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_reactants Dissolve Acetophenone & Benzaldehyde in Ethanol add_base Add aq. NaOH or KOH (Catalyst) prep_reactants->add_base stir Stir at RT or 40-60°C (2-24h) add_base->stir monitor Monitor by TLC stir->monitor Check for completion workup Pour into ice water & Acidify with HCl monitor->workup filtration Filter & Wash Precipitate workup->filtration purify Recrystallize from Ethanol filtration->purify final_product Pure Chalcone purify->final_product

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Comparative Analysis of Chalcone Synthesis Methods

While the Claisen-Schmidt condensation is a workhorse reaction, several alternatives have been developed to improve yields, reduce reaction times, and align with green chemistry principles.

MethodKey FeaturesTypical Yield RangeAdvantagesDisadvantages
Claisen-Schmidt (Conventional) Base-catalyzed reaction in a solvent (e.g., ethanol) with heating.[5]58-90%[4][8]Well-established, simple setup.Can require long reaction times, use of organic solvents, and sometimes produces side products.
Claisen-Schmidt (Grinding) Solvent-free reaction where reactants and a solid catalyst (e.g., KOH) are ground together.[9]32-80%[9]Green chemistry approach (solvent-free), shorter reaction times, simpler work-up.[9]Yield can be variable; not suitable for all substrates.
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat the reaction mixture.85-92%[8]Dramatically reduced reaction times (minutes vs. hours), often higher yields.[8]Requires specialized microwave reactor equipment.
Wittig Reaction Reaction of a benzaldehyde with a phosphonium ylide derived from an acetophenone.[7]80-100%[7]High yields, excellent purity, independent of substituent electronic effects.[7]Stoichiometric amounts of triphenylphosphine oxide byproduct are generated, which must be removed.
Catalytic Methods (e.g., LDH/Graphene) Use of advanced catalysts like layered double hydroxides (LDH) to improve efficiency.[6]High, but varies with catalyst.Reusable catalysts, high selectivity, potential for milder conditions.[6][10]Catalyst synthesis can be complex and costly.[10]

Senior Scientist's Insight: For rapid screening of chalcone derivatives, microwave-assisted synthesis offers unparalleled speed.[8] However, for robust, scalable synthesis where purity is paramount, the improved Wittig protocol is a superior alternative to the classical aldol condensation, as it consistently delivers high yields and avoids the side reactions sometimes seen with strong bases.[7] Solvent-free grinding methods represent an excellent green alternative for specific substrates, significantly reducing waste.[9]

Application II: Synthesis of Bioactive Quinazolines

Quinazolines and their derivatives are a critical class of nitrogen-containing heterocycles found in numerous FDA-approved drugs, valued for their anticancer and antihypertensive activities. Aminoacetophenones can serve as precursors, though the more common and direct routes often start with other anthranilic acid derivatives.

Alternative Starting Materials for Quinazoline Synthesis

The synthesis of the quinazoline core is highly flexible, with the choice of starting material being a key strategic decision. 2-Aminoacetophenones can be used, but they often require more steps than other established precursors.

Decision Framework for Quinazoline Precursors

G cluster_precursors Common Starting Materials cluster_methods Synthetic Strategies start Desired Quinazoline Target anthranilic_acid 2-Aminobenzoic Acid or Isatoic Anhydride start->anthranilic_acid Classical, Versatile aminobenzonitrile 2-Aminobenzonitrile start->aminobenzonitrile Direct, Efficient aminobenzophenone 2-Aminobenzophenones start->aminobenzophenone For 2-Arylquinazolines method_aa Condensation with Amine, Acylation, Cyclization[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXGvQaWsNF6xGddW_UNvvHoSkH0sNhEM2v-OD_ZuLnWrphxX0gk_kvQUtu3fEx9SloCZAVtHU3E0HstkselVnOaKCw3eDUrrxIv2iKErGzrxVKXn_m5MRNYxHqJg27StjK3cvsrGZe6Fk%3D)] anthranilic_acid->method_aa method_bn Reaction with Grignard Reagents & Isothiocyanates[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzlXosB_06KE-xPO7_4jmYowd19vPS6vF-iGFeK2YGjfycxpvHvwHPxpvwJ1ty1Va06vQZhVBrcc_cAmP6kzWwXtdrxqPkDoZLrqqSPwAIYwXE6MqvAnlgH9EdswD0-Sp7xA%3D%3D)] aminobenzonitrile->method_bn method_bp Metal-Free (Iodine/O2) or Metal-Catalyzed (Cu, Rh) C-H Amination[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzlXosB_06KE-xPO7_4jmYowd19vPS6vF-iGFeK2YGjfycxpvHvwHPxpvwJ1ty1Va06vQZhVBrcc_cAmP6kzWwXtdrxqPkDoZLrqqSPwAIYwXE6MqvAnlgH9EdswD0-Sp7xA%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrzEmV8nYpMrBV5ugp5CK-hH4D6yi3QsqchcFYd0xwpuEBQ3Yp0blhvw0P5AZL0Qu5CPSGVOyHYcibh4I6iPdKCbq8wEDCm4a7-2c2HsRZPHrqN_SO5Qi9cChaQx_S7nBkmE8-hxiHi_IlOO4%3D)] aminobenzophenone->method_bp product Substituted Quinazoline method_aa->product Good for Library Synthesis[11] method_bn->product Sustainable, High Yield[12] method_bp->product Modern, Atom-Economical[13]

Sources

Spectroscopic comparison of 2-Amino-4'-methylacetophenone hydrochloride and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-4'-methylacetophenone Hydrochloride and its Derivatives

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. 2-Amino-4'-methylacetophenone and its analogues are versatile building blocks, frequently utilized in the synthesis of a wide array of biologically active compounds, including aminoketones and flavone derivatives.[1][2][3] The introduction of various functional groups to this parent scaffold can dramatically alter its chemical reactivity, biological activity, and physical properties. Understanding these changes at a molecular level requires a robust analytical approach, with spectroscopy serving as the cornerstone of structural elucidation.

This guide provides an in-depth comparative analysis of 2-Amino-4'-methylacetophenone hydrochloride and a curated selection of its derivatives. By examining the subtle yet significant shifts in their spectroscopic signatures across various techniques, we aim to provide researchers, scientists, and drug development professionals with a framework for interpreting spectral data and understanding structure-spectra correlations. The insights derived from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are not merely data points; they are clues that, when pieced together, reveal the intricate electronic and steric effects imparted by chemical modification.

We will explore the parent compound alongside derivatives that showcase the influence of ring substitution and N-alkylation, using 4'-Methylacetophenone as a foundational reference to isolate the impact of the amino group.

Compounds Under Investigation

G

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an indispensable tool for identifying the presence or absence of these groups. In our analysis, we will focus on the N-H stretches of the amine, the C=O stretch of the ketone, C-N stretches, and aromatic C-H vibrations. The position and intensity of these bands are highly sensitive to the electronic environment, providing clear evidence of substitution effects. Conjugation of the carbonyl group with the aromatic ring, for instance, is known to lower its stretching frequency compared to non-conjugated ketones.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Preparation : Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Comparative FT-IR Analysis

The key vibrational frequencies for our compounds are summarized below. These values are based on established group frequencies for aromatic amines and ketones.[5][6]

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)C-N Stretch (cm⁻¹)
4'-Methylacetophenone N/A~1680~1605, ~1575N/A
2-Amino-4'-methylacetophenone HCl ~3200-2800 (broad, -NH₃⁺)~1685~1600, ~1570~1250
2-Amino-4'-chloroacetophenone HCl ~3200-2800 (broad, -NH₃⁺)~1690~1595, ~1565~1255
2-(Methylamino)-4'-methylacetophenone HCl ~2700-2400 (broad, -NH₂⁺-)~1685~1600, ~1570~1260

Analysis of Key Spectral Features:

  • N-H Stretching : The free primary amine in a neutral species would show two distinct bands around 3400-3300 cm⁻¹.[6] However, in the hydrochloride salt form, the ammonium group (-NH₃⁺) gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, often overlapping with C-H stretches. Similarly, the secondary amine salt (-NH₂⁺-) shows broad absorption in the 2700-2400 cm⁻¹ range.[7]

  • C=O Stretching : The carbonyl group in all the acetophenone derivatives is conjugated with the aromatic ring, resulting in a strong absorption band between 1680-1690 cm⁻¹.[4] In 2-Amino-4'-chloroacetophenone HCl, the electron-withdrawing nature of the chlorine atom is expected to slightly increase the C=O bond order, shifting the peak to a slightly higher wavenumber (~1690 cm⁻¹) compared to the methyl-substituted analogue (~1685 cm⁻¹).

  • C-N Stretching : The stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[6] The exact position can be influenced by the other substituents on the ring.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is determined by its local electronic environment, while spin-spin coupling provides information about adjacent nuclei. For our compounds, NMR will reveal the substitution pattern on the aromatic ring and confirm the structure of the side chain.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as hydrochloride salts are often soluble in these). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to optimize its homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Comparative ¹H NMR Analysis
CompoundCH₃ (ring) (δ, ppm)CH₂ (side-chain) (δ, ppm)Aromatic Protons (δ, ppm)NH (δ, ppm)
4'-Methylacetophenone ~2.4N/A (CH₃ ~2.6)~7.2-7.9 (AA'BB')N/A
2-Amino-4'-methylacetophenone HCl ~2.4~4.5~7.3-8.0~8.5 (broad)
2-Amino-4'-chloroacetophenone HCl N/A~4.6~7.5-8.1~8.7 (broad)
2-(Methylamino)-4'-methylacetophenone HCl ~2.4~4.7~7.4-8.1~9.0 (broad)

Analysis of Key Spectral Features:

  • Aromatic Protons : The protons on the substituted benzene ring typically appear between 7.0 and 8.1 ppm. In 4'-methylacetophenone, the para substitution gives a characteristic AA'BB' splitting pattern. The presence of the electron-withdrawing chloro group in 2-Amino-4'-chloroacetophenone HCl will deshield the aromatic protons, shifting them downfield compared to the methyl-substituted compound.

  • Side-Chain Protons : The methylene protons (CH₂) alpha to the carbonyl group are significantly deshielded and appear around 4.5-4.7 ppm. Their chemical shift is sensitive to the substituent on the nitrogen atom.

  • Amine Protons : The protons on the nitrogen (-NH₃⁺ or -NH₂⁺-) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and the solvent used.

Comparative ¹³C NMR Analysis
CompoundCH₃ (ring) (δ, ppm)CH₂/CH₃ (side-chain) (δ, ppm)Aromatic C (δ, ppm)C=O (δ, ppm)
4'-Methylacetophenone ~21.5~26.5 (CH₃)~128-144~197.5
2-Amino-4'-methylacetophenone HCl ~21.6~45.0 (CH₂)~129-146~195.0
2-Amino-4'-chloroacetophenone HCl N/A~45.5 (CH₂)~129-140~194.5
2-(Methylamino)-4'-methylacetophenone HCl ~21.6~52.0 (CH₂), ~35.0 (N-CH₃)~129-147~194.0

Analysis of Key Spectral Features:

  • Carbonyl Carbon (C=O) : This is the most downfield signal, typically appearing around 194-198 ppm. The electron-donating nature of the amino group (in the free base) would shield this carbon, but in the hydrochloride salt, this effect is modulated. The presence of the N-methyl group in Derivative 2 causes a slight upfield shift compared to the primary amine.

  • Aromatic Carbons : The signals for the aromatic carbons are spread over the ~128-147 ppm range. The carbon attached to the methyl group (ipso-carbon) is shifted downfield. The presence of the chlorine atom in Derivative 1 will cause a significant downfield shift for the carbon it is attached to, due to its inductive effect.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. In conjugated systems like our target molecules, the most important transitions are π → π*. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. Substituents on the aromatic ring can cause shifts in λ_max to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.[8]

Experimental Protocol: Solution UV-Vis
  • Solvent Selection : Choose a solvent that does not absorb in the region of interest (typically >200 nm). Ethanol or methanol are common choices.

  • Sample Preparation : Prepare a dilute solution of the sample in the chosen solvent. A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.[9]

  • Data Acquisition : Record the spectrum from approximately 400 nm down to 200 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative UV-Vis Analysis
Compoundπ → π* Transition (λ_max, nm)Comments
4'-Methylacetophenone ~254Exhibits typical benzene and carbonyl absorptions.[10]
2-Amino-4'-methylacetophenone HCl ~258The ammonium group has a weaker auxochromic effect than a free amino group, causing a slight bathochromic shift.
2-Amino-4'-chloroacetophenone HCl ~262The chloro group, acting as an auxochrome, causes a further bathochromic shift.
2-(Methylamino)-4'-methylacetophenone HCl ~260N-alkylation has a modest effect on the λ_max compared to the primary amine salt.

Analysis of Key Spectral Features:

The parent chromophore is the acetophenone system. The π → π* transition of the benzene ring is observed around 254 nm for 4'-methylacetophenone.[10] The addition of the amino group (as the hydrochloride salt) and the chloro group, both of which possess non-bonding electrons, act as auxochromes that can extend the conjugated system, resulting in modest bathochromic (red) shifts.

Part 4: Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative abundances. The molecular ion peak (M⁺) gives the molecular weight of the compound. The fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule. For aminoketones, characteristic fragmentations include α-cleavage adjacent to the carbonyl group and cleavage next to the nitrogen atom.[11]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization : The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Comparative MS Analysis

G

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4'-Methylacetophenone 134119 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion)
2-Amino-4'-methylacetophenone 149119 ([M-CH₂NH₂]⁺), 30 ([CH₂NH₂]⁺)
2-Amino-4'-chloroacetophenone 169/171 (isotope pattern)139/141 ([M-CH₂NH₂]⁺), 30 ([CH₂NH₂]⁺)
2-(Methylamino)-4'-methylacetophenone 163119 ([M-CH₂NHCH₃]⁺), 44 ([CH₂NHCH₃]⁺)

Note: Data presented is for the free base, as the hydrochloride salt would not be stable under typical EI-MS conditions.

Analysis of Key Fragmentation Pathways:

  • Acylium Ion Formation : A common fragmentation for acetophenones is the α-cleavage to lose the side-chain group, forming a stable acylium ion. For example, 2-amino-4'-methylacetophenone would lose the •CH₂NH₂ radical to form the 4-methylbenzoyl cation at m/z 119.

  • Amine Fragmentation : The other major α-cleavage is adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For 2-amino-4'-methylacetophenone, this gives the [CH₂NH₂]⁺ fragment at m/z 30. For the N-methyl derivative, this fragment appears at m/z 44.[7]

  • Isotope Peaks : For 2-Amino-4'-chloroacetophenone, the presence of chlorine is readily identified by the characteristic M+2 peak, where the ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1.

Conclusion

The systematic spectroscopic analysis of 2-Amino-4'-methylacetophenone hydrochloride and its derivatives provides a clear and detailed picture of their molecular architecture. Each technique offers a unique piece of the structural puzzle. FT-IR confirms the presence of key functional groups and the effects of conjugation. NMR spectroscopy delineates the precise arrangement of atoms and reveals the electronic influence of substituents through shifts in proton and carbon signals. UV-Vis spectroscopy probes the electronic transitions of the conjugated system, while mass spectrometry provides definitive molecular weights and characteristic fragmentation patterns.

By comparing the spectra of the parent compound to its derivatives and a reference standard, we can confidently assign spectral features and rationalize the observed differences based on fundamental chemical principles. This guide serves as a practical framework for researchers, enabling them to leverage the power of spectroscopy for the unambiguous characterization of novel compounds in their own research endeavors.

References
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  • Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421-1429. Available at: [Link]

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  • Wenge, A., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4933. Available at: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]

  • Canadian Science Publishing. LIGHT ABSORPTION STUDIES: PART I. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

  • ScienceDirect. Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Available at: [Link]

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  • ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). Available at: [Link]

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  • ResearchGate. Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. Available at: [Link]

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  • PubMed Central. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl) -. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4'-methylacetophenone hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is a cornerstone of successful project advancement. 2-Amino-4'-methylacetophenone hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that inform route selection in a real-world laboratory setting. We will delve into a cost-benefit analysis of each pathway, supported by experimental data, to empower you to make the most informed decision for your specific research and development needs.

Introduction: The Significance of 2-Amino-4'-methylacetophenone hydrochloride

2-Amino-4'-methylacetophenone hydrochloride serves as a crucial precursor in the synthesis of a range of biologically active molecules. Its structural motif, featuring a primary amine and a ketone on a substituted benzene ring, allows for diverse chemical modifications, making it a versatile starting material in medicinal chemistry. The hydrochloride salt form enhances its stability and handling properties, making it suitable for storage and use in subsequent synthetic transformations. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall project timeline and budget.

Comparative Analysis of Synthetic Routes

We will now explore and critically evaluate four distinct synthetic pathways to 2-Amino-4'-methylacetophenone hydrochloride. Each route will be assessed based on the number of steps, overall yield, cost of starting materials and reagents, safety considerations, and ease of execution and purification.

Route 1: The Classical Approach - Friedel-Crafts Acylation, Bromination, and Amination

This is a traditional and well-established multi-step synthesis that begins with readily available starting materials.

Workflow Diagram:

Route_1 Toluene Toluene FCA Friedel-Crafts Acylation Toluene->FCA AcetylChloride Acetyl Chloride AcetylChloride->FCA AlCl3 AlCl₃ AlCl3->FCA Methylacetophenone 4'-Methylacetophenone FCA->Methylacetophenone Bromination α-Bromination Methylacetophenone->Bromination Bromine Bromine Bromine->Bromination BromoMethylacetophenone 2-Bromo-4'-methylacetophenone Bromination->BromoMethylacetophenone Amination Amination BromoMethylacetophenone->Amination AminationReagent Aminating Agent AminationReagent->Amination SaltFormation Salt Formation Amination->SaltFormation HCl HCl HCl->SaltFormation Target 2-Amino-4'-methylacetophenone Hydrochloride SaltFormation->Target

Caption: Route 1: Friedel-Crafts Acylation, Bromination, and Amination.

Detailed Protocol and Analysis:

  • Step 1: Friedel-Crafts Acylation of Toluene. Toluene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4'-methylacetophenone.[1] This electrophilic aromatic substitution reaction is highly efficient, with reported yields often exceeding 85%.[2] The primary challenge lies in the handling of the moisture-sensitive and corrosive AlCl₃.

  • Step 2: α-Bromination of 4'-Methylacetophenone. The resulting ketone is then selectively brominated at the α-position to the carbonyl group to furnish 2-bromo-4'-methylacetophenone. Common brominating agents include bromine in a suitable solvent or N-bromosuccinimide (NBS).[3] This step requires careful control of reaction conditions to avoid over-bromination or ring bromination. Yields for this step are generally good, in the range of 70-80%.

  • Step 3: Amination of 2-Bromo-4'-methylacetophenone. This is a critical step with several possible approaches, each with its own set of advantages and disadvantages.

    • Delepine Reaction: This method involves the reaction of the α-bromo ketone with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.[4][5][6][7][8] The Delepine reaction is known for its simplicity and the formation of the amine hydrochloride in a single work-up procedure.[4] It avoids the formation of over-alkylated byproducts.

    • Gabriel Synthesis: This classic method for preparing primary amines involves the reaction of the α-bromo ketone with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the desired amine.[9][10][11][12][13] The Gabriel synthesis is highly reliable for producing primary amines without the formation of secondary or tertiary amine impurities. However, the deprotection step can sometimes be harsh.

    • Direct Amination with Ammonia: While seemingly the most straightforward approach, direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, making purification challenging.

    • Azide Route: Reaction with sodium azide followed by reduction provides a clean route to the primary amine. However, the use of azides raises safety concerns due to their potential explosiveness.

Cost-Benefit Analysis of Route 1:

MetricAnalysis
Cost of Starting Materials Toluene, acetyl chloride, and aluminum chloride are relatively inexpensive bulk chemicals.[1][3][14][15][16][17][18][19][20][21][22][23][24] Bromine is moderately priced.[25][26][27][28] The cost of the amination reagent will vary depending on the chosen method (hexamethylenetetramine and potassium phthalimide are reasonably priced).[29][30][31][32][33][34][35][36][37][38]
Number of Steps 3-4 steps, depending on the amination and salt formation procedure.
Overall Yield Moderate to good, typically in the range of 40-60% over three steps.
Safety & Handling Requires handling of corrosive AlCl₃ and bromine. The azide route introduces explosion hazards.
Purification Intermediates and the final product may require crystallization or chromatography for high purity.
Route 2: Hofmann Rearrangement of a Substituted Amide

The Hofmann rearrangement provides a pathway to primary amines with one less carbon atom than the starting amide.[15][39]

Workflow Diagram:

Route_2 StartingMaterial 4-Methylacetophenone Oxidation Oxidation StartingMaterial->Oxidation AmidePrecursor 2-(4-methylphenyl)-2-oxoacetic acid Oxidation->AmidePrecursor Amidation Amidation AmidePrecursor->Amidation Amide 2-(4-methylphenyl)-2-oxoacetamide Amidation->Amide Hofmann Hofmann Rearrangement Amide->Hofmann Br2_NaOH Br₂ / NaOH Br2_NaOH->Hofmann SaltFormation Salt Formation Hofmann->SaltFormation HCl HCl HCl->SaltFormation Target 2-Amino-4'-methylacetophenone Hydrochloride SaltFormation->Target

Caption: Route 2: Hofmann Rearrangement Pathway.

Detailed Protocol and Analysis:

  • Step 1 & 2: Synthesis of 2-(4-methylphenyl)-2-oxoacetamide. This starting amide is not commercially available and would need to be synthesized, likely from 4'-methylacetophenone. This would involve oxidation to 2-(4-methylphenyl)-2-oxoacetic acid, followed by amidation. These additional steps add to the overall complexity and cost of this route.

  • Step 3: Hofmann Rearrangement. The amide would be treated with a solution of bromine in sodium hydroxide.[39] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine. The reaction conditions are typically aqueous and basic.

Cost-Benefit Analysis of Route 2:

MetricAnalysis
Cost of Starting Materials The synthesis of the required amide precursor adds significant cost and effort.
Number of Steps At least 3 steps from 4'-methylacetophenone, making it a longer route.
Overall Yield The overall yield is likely to be lower than Route 1 due to the additional steps required to synthesize the starting amide.
Safety & Handling Involves the use of bromine and strong bases.
Purification Purification of the intermediate amide and the final amine may be required.
Route 3: Reductive Amination of a Glyoxal Derivative

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds.[17]

Workflow Diagram:

Route_3 StartingMaterial 4'-Methylacetophenone Oxidation Oxidation StartingMaterial->Oxidation Glyoxal 4-Methylphenylglyoxal Oxidation->Glyoxal ReductiveAmination Reductive Amination Glyoxal->ReductiveAmination Ammonia Ammonia Ammonia->ReductiveAmination ReducingAgent Reducing Agent ReducingAgent->ReductiveAmination SaltFormation Salt Formation ReductiveAmination->SaltFormation HCl HCl HCl->SaltFormation Target 2-Amino-4'-methylacetophenone Hydrochloride SaltFormation->Target

Caption: Route 3: Reductive Amination Pathway.

Detailed Protocol and Analysis:

  • Step 1: Synthesis of 4-Methylphenylglyoxal. This α-ketoaldehyde is the required starting material and can be prepared by the oxidation of 4'-methylacetophenone, for example, using selenium dioxide.[40][41] The use of selenium dioxide is effective but raises toxicity concerns.

  • Step 2: Reductive Amination. 4-Methylphenylglyoxal would be reacted with ammonia in the presence of a reducing agent.[17] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[42] This one-pot reaction can be highly efficient.

Cost-Benefit Analysis of Route 3:

MetricAnalysis
Cost of Starting Materials The synthesis of 4-methylphenylglyoxal adds complexity and cost. Selenium dioxide is toxic and requires careful handling.
Number of Steps 2-3 steps from 4'-methylacetophenone.
Overall Yield The yield of the oxidation step can be variable. The reductive amination step is typically high-yielding.
Safety & Handling Selenium dioxide is highly toxic. Sodium cyanoborohydride is also toxic.
Purification Purification of the glyoxal intermediate and the final amine is necessary.

Summary of Quantitative Data

RouteKey Starting MaterialsNumber of StepsTypical Overall Yield (%)Estimated Cost per kg of ProductKey Hazards
1. Friedel-Crafts, Bromination, Amination Toluene, Acetyl Chloride, AlCl₃, Bromine, Aminating Agent3-440-60

Corrosive reagents, Bromine, Potential for azide hazard
2. Hofmann Rearrangement 4'-Methylacetophenone, Oxidizing Agent, Amidation Reagents, Bromine, NaOH>3<40

$
Bromine, Strong base
3. Reductive Amination 4'-Methylacetophenone, SeO₂, Ammonia, Reducing Agent2-330-50

$
Highly toxic SeO₂, Toxic reducing agents

Cost estimation is based on the relative price of starting materials and the number of synthetic steps ($ = low,


$ = high).

Conclusion and Recommendation

Based on this comprehensive analysis, Route 1, employing Friedel-Crafts acylation, α-bromination, and subsequent amination via the Delepine reaction or Gabriel synthesis, emerges as the most cost-effective and efficient pathway for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride on a laboratory scale.

Justification for Recommendation:

  • Cost-Effectiveness: This route utilizes readily available and relatively inexpensive starting materials.

  • Efficiency: While a multi-step process, each step generally proceeds with good to excellent yields, leading to a respectable overall yield.

  • Reliability and Scalability: The reactions involved are well-established and have been widely used in organic synthesis, making them reliable and amenable to scale-up.

  • Control over Impurities: The use of the Delepine or Gabriel synthesis for the amination step provides excellent control over the formation of byproducts, simplifying purification and ensuring high purity of the final product.

While the Hofmann rearrangement and reductive amination routes are elegant in their chemical transformations, the need to synthesize their respective starting materials adds considerable complexity, cost, and in the case of the reductive amination route, significant safety concerns associated with the use of selenium dioxide.

For researchers and drug development professionals, the choice of a synthetic route is a multifaceted decision. This guide provides the necessary data and expert analysis to support the selection of a robust, efficient, and economically viable pathway to the valuable intermediate, 2-Amino-4'-methylacetophenone hydrochloride.

References

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A Comparative Guide to the Stability of 2-Amino-4'-methylacetophenone: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of the appropriate form of an active pharmaceutical ingredient (API) or a key intermediate is a critical decision in drug development. This choice profoundly influences the compound's physicochemical properties, including its stability, which is paramount for ensuring product quality, efficacy, and shelf life.[1] This guide provides an in-depth, objective comparison of the chemical stability of 2-Amino-4'-methylacetophenone hydrochloride and its corresponding free base, grounded in chemical principles and supported by a robust experimental framework.

The Underlying Chemistry: Why Salt Formation Enhances Stability

The fundamental difference between the two forms lies in the protonation of the primary aromatic amine. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to degradation, particularly through oxidation.[2][3] Aromatic amines are known to be sensitive to oxidative conditions, which can lead to the formation of colored degradation products like N-oxides and subsequent polymers.[2][4]

By converting the free base to its hydrochloride salt, the amine group is protonated to form an ammonium salt. This has several stabilizing effects:

  • Reduced Nucleophilicity: The protonation eliminates the lone pair of electrons on the nitrogen, drastically reducing its susceptibility to oxidative attack.

  • Electronic Deactivation: The positively charged ammonium group acts as an electron-withdrawing group, deactivating the aromatic ring and making it less prone to electrophilic reactions.

  • Enhanced Physical Stability: Salt forms typically exhibit a more ordered crystalline lattice and higher melting points compared to the free base.[1][5] This higher lattice energy can provide a physical barrier to solid-state degradation.

Therefore, from a first-principles perspective, the hydrochloride salt is predicted to be significantly more stable than the free base.

Experimental Verification: A Forced Degradation Study Protocol

To empirically quantify the stability differences, a forced degradation (or stress testing) study is the industry-standard approach.[6][7] This involves subjecting the compound to harsh conditions to accelerate decomposition, thereby revealing potential degradation pathways and highlighting the intrinsic stability of the molecule.[7] The goal is to achieve modest degradation (e.g., 5-20%) to ensure that the degradation products are relevant and not artifacts of overly aggressive conditions.[7]

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (ICH Q1A/Q1B) cluster_analysis 3. Analysis prep_fb 2-Amino-4'-methylacetophenone (Free Base) acid Acidic (0.1 N HCl, 60°C) prep_fb->acid base Basic (0.1 N NaOH, 60°C) prep_fb->base oxidative Oxidative (3% H₂O₂, RT) prep_fb->oxidative thermal Thermal (80°C, Solid) prep_fb->thermal photo Photolytic (UV/Vis Light, Solid) prep_fb->photo prep_hcl 2-Amino-4'-methylacetophenone (HCl Salt) prep_hcl->acid prep_hcl->base prep_hcl->oxidative prep_hcl->thermal prep_hcl->photo hplc Stability-Indicating HPLC-UV (Purity & Degradant Assay) acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS (Degradant Identification) hplc->lcms Characterize Unknowns

Caption: A typical workflow for a comparative forced degradation study.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system by including controls and employing a stability-indicating analytical method.

  • Materials & Reagents:

    • 2-Amino-4'-methylacetophenone (Free Base)

    • 2-Amino-4'-methylacetophenone Hydrochloride

    • Methanol (HPLC Grade)

    • Water (Milli-Q or equivalent)

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (AR Grade)

    • Acetonitrile (HPLC Grade)

    • Phosphate Buffer (pH 3.0)

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately prepare stock solutions of both the free base and the hydrochloride salt in a 50:50 methanol:water diluent.

  • Application of Stress Conditions:

    • Control: Keep an aliquot of each stock solution at 4°C, protected from light.

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat in a water bath at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat in a water bath at 60°C for 24 hours.[4]

    • Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7][8]

    • Thermal Degradation: Store 10-20 mg of the solid compound (both forms) in an oven at 80°C for 7 days.

    • Photolytic Degradation: Expose 10-20 mg of the solid compound (both forms) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

  • Sample Analysis (Stability-Indicating HPLC Method):

    • At appropriate time points, withdraw samples from the stressed solutions. Neutralize the acid and base samples. Dissolve the solid thermal and photolytic samples in diluent.

    • Analyze all samples using a validated stability-indicating HPLC method. An example method is provided below:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)

      • Mobile Phase B: Acetonitrile

      • Gradient: Time 0: 90% A, 10% B; Time 20 min: 40% A, 60% B; Time 25 min: 40% A, 60% B

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • The method is considered "stability-indicating" because it can resolve the parent peak from all significant degradation products.

Data Summary and Expected Results

The following table summarizes the anticipated quantitative outcomes from the study. The data clearly illustrates the superior stability of the hydrochloride salt.

Stress ConditionForm% Assay of Parent Compound (Expected)Observations
Control (T=0) Free Base100%Clear, colorless solution
HCl Salt100%Clear, colorless solution
Oxidative (3% H₂O₂) Free Base< 80%Significant degradation; solution may turn yellow/brown
HCl Salt> 98%Minimal to no degradation
Base (0.1 N NaOH) Free Base< 90%Moderate degradation
HCl Salt> 95%Minor degradation after neutralization of the salt
Photolytic (ICH Q1B) Free Base< 95%Potential for solid to discolor
HCl Salt> 99%Solid remains unchanged
Thermal (80°C) Free Base~98%Potential for slight discoloration
HCl Salt> 99.5%Highly stable

Visualizing Degradation: A Mechanistic Overview

The primary vulnerability of the free base is its unprotonated amine group, which serves as the initiation point for oxidative degradation.

Degradation_Pathway cluster_pathway Degradation Under Oxidative/Photolytic Stress cluster_stable Comparative Stability FreeBase Free Base (-NH₂ group) Intermediate Reactive Intermediates (e.g., N-oxides, radicals) FreeBase->Intermediate Oxidation (H₂O₂) or Light (hv) Degradants Colored Degradation Products & Polymers Intermediate->Degradants Polymerization/ Rearrangement HCl_Salt Hydrochloride Salt (-NH₃⁺Cl⁻ group) Intrinsically Stable

Caption: Oxidative degradation pathway of the free base versus the stable hydrochloride salt.

Conclusion and Professional Recommendations

For drug development professionals, this has clear implications:

  • Formulation: The hydrochloride salt is the preferred form for developing stable formulations, minimizing the risk of degradation-related impurities.

  • Storage and Handling: When using the hydrochloride salt, standard storage conditions are typically sufficient. If the free base must be used, it requires stringent protective measures, including storage under an inert atmosphere (nitrogen or argon), protection from light using amber containers, and controlled, cool temperatures.

  • Analytical Development: When working with the free base, stability-indicating methods are not just recommended; they are essential to accurately track purity and ensure product quality over time.

By selecting the more stable hydrochloride salt form early in the development process, researchers can mitigate risks, reduce complexity, and build a more robust foundation for their pharmaceutical products.

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).Pharmaceutical stress testing: predicting drug degradation. CRC press.
  • Vemuri, S., & Lachman, L. (Eds.). (2017).Handbook of pharmaceutical excipients. Pharmaceutical press. [Provides information on the properties of salt forms and their impact on stability].
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  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996).ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [The regulatory standard for photostability studies].
  • Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(5). [Provides regulatory perspective and practical advice on stress testing].
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  • Monig, J., Asmus, K. D., & Fielden, E. M. (1983). One-electron-transfer reactions of the couple NAD./NADH with some aromatic amine radical cations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1247-1252.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4'-methylacetophenone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Amino-4'-methylacetophenone hydrochloride, ensuring your work remains compliant, safe, and scientifically sound. This is not merely a checklist; it is a procedural framework built on the principles of chemical hazard mitigation and regulatory compliance.

Hazard Identification and Inherent Risk Profile

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 2-Amino-4'-methylacetophenone hydrochloride is not a benign substance; its hydrochloride salt form dictates specific handling and disposal considerations.

Primary Hazards: The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory tract. Ingestion can lead to gastrointestinal distress. While chronic effects data are limited, the acute irritation potential necessitates careful handling to minimize exposure.

Chemical Incompatibilities: A critical aspect of safe disposal is the segregation of waste. 2-Amino-4'-methylacetophenone hydrochloride is incompatible with strong oxidizing agents and strong acids. Accidental mixing can lead to vigorous, exothermic reactions, compromising the integrity of the waste container and the safety of laboratory personnel.

Hazard Profile: 2-Amino-4'-methylacetophenone hydrochloride
CAS Number 5468-37-1 (for the parent compound, 2-Aminoacetophenone hydrochloride)
Appearance Off-white to brown solid powder.
Primary Health Hazards Causes eye, skin, and respiratory tract irritation.
Potential Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact.
Incompatible Materials Strong oxidizing agents, strong acids.
Hazardous Decomposition Upon combustion, may produce hydrogen chloride, nitrogen oxides, and carbon monoxide/dioxide.

The Core Directive: Management as Regulated Hazardous Waste

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.